molecular formula C13H12N4 B015797 6-Benzylamino-7-deazapurine CAS No. 60972-04-5

6-Benzylamino-7-deazapurine

Cat. No.: B015797
CAS No.: 60972-04-5
M. Wt: 224.26 g/mol
InChI Key: XQTDTJWTCBSTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzylamino-7-deazapurine (CAS 60972-04-5) is a versatile 7-deazapurine derivative that serves as a crucial synthetic intermediate in medicinal chemistry, particularly in the development of novel nucleoside analogues. This compound features a benzylamino substitution at the 6-position of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, a core structure known for its ability to be recognized by viral RNA polymerases. Research Applications and Value: Antiviral Drug Discovery: This compound is a key building block for the synthesis of 7-deazapurine nucleoside analogs investigated as potential antiviral agents. Research indicates such modified nucleosides are designed to target the RNA-dependent RNA polymerase (RdRp) of viruses like SARS-CoV-2. Once incorporated into the viral RNA chain, these analogs can cause chain termination, inhibiting viral replication . Nucleoside Transporter and Cytotoxicity Studies: Structural analogues, specifically N-benzylated 7-deazaadenosine (7-deazapurine nucleoside) derivatives, have been studied for their ability to inhibit the human equilibrative nucleoside transporter 1 (hENT1) and have demonstrated type-specific inhibition of cancer cell proliferation at micromolar concentrations . Chemical Synthesis and Modification: The molecule provides a strategic platform for further chemical exploration. The 7-deazapurine base can be functionalized at various positions, and the compound can be glycosylated to create novel nucleoside prototypes for evaluating new pharmacological activities . Please Note: This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-4-10(5-3-1)8-15-13-11-6-7-14-12(11)16-9-17-13/h1-7,9H,8H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTDTJWTCBSTMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404394
Record name 6-Benzylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60972-04-5
Record name 6-Benzylamino-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the 7-Deazapurine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of 6-Benzylamino-7-deazapurine

In the landscape of bioactive molecules, purine analogs represent a cornerstone of therapeutic and research innovation. The substitution of the nitrogen atom at position 7 of the purine ring with a carbon atom gives rise to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. This seemingly subtle modification has profound effects, altering the electronic properties and hydrogen-bonding capabilities of the molecule.[1] The resulting increase in the electron density of the five-membered ring and the new potential for substitution at the C7 position can lead to enhanced binding affinity for enzymes and receptors.[1][2]

This compound is a synthetic derivative of this important scaffold. As an analog of the well-known synthetic cytokinin, 6-Benzylaminopurine (BAP), it is primarily recognized for its activity as a plant growth regulator.[3] However, the unique properties conferred by the 7-deaza core suggest a broader potential in drug discovery and chemical biology, a field where 7-deazapurine derivatives are increasingly explored as antiviral and anticancer agents.[1][2][4][5] This guide provides a comprehensive overview of the fundamental properties of this compound, offering insights for researchers in plant science, drug development, and proteomics.

Part 1: Physicochemical and Structural Properties

Understanding the fundamental physicochemical characteristics of a compound is paramount for its effective application, from designing in vitro assays to formulating delivery systems. While specific experimental data for this compound is less abundant than for its purine counterpart BAP, its core properties can be summarized and inferred from available data and the behavior of related structures.

Chemical Structure

The structure consists of a pyrrolo[2,3-d]pyrimidine core with a benzylamino group attached at the C6 position.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the key quantitative properties of this compound and its structural analog, BAP, for comparative purposes.

PropertyThis compound6-Benzylaminopurine (BAP)Rationale/Significance
Molecular Formula C₁₃H₁₂N₄[6]C₁₂H₁₁N₅[3][7]Defines the elemental composition and is fundamental for all stoichiometric calculations.
Molecular Weight 224.26 g/mol [6]225.25 g/mol [3][7]Crucial for preparing solutions of known molarity for experimental assays.
Appearance SolidWhite to off-white crystalline powder[3][7]Basic physical state at standard temperature and pressure.
Melting Point 202-206 °C[8]~229 °C[7]An indicator of purity and the strength of intermolecular forces.
Solubility Soluble in Ethyl Acetate and Methanol.[8]Limited solubility in water (0.06 mg/mL); soluble in acidic or alkaline solutions and DMSO (45 mg/mL).[7][9]Critical for selecting appropriate solvents for stock solutions and experimental media. The 7-deaza modification may slightly alter polarity compared to BAP.
pKa Data not widely available.~10 (strong base)[7]Influences the ionization state of the molecule at a given pH, which affects solubility, membrane permeability, and receptor binding. Expected to be similar to BAP.
CAS Number 60972-04-5[6][10]1214-39-7[3][7]A unique identifier for chemical substance registration, ensuring unambiguous identification in literature and databases.

Part 2: Mechanism of Action as a Cytokinin Analog

The primary biological role of this compound is derived from its structural mimicry of natural and synthetic cytokinins.[3][11] Cytokinins are a class of phytohormones that are central regulators of plant growth and development, primarily promoting cell division (cytokinesis), but also influencing shoot and root morphogenesis, leaf senescence, and nutrient mobilization.[12][13]

The cytokinin signal is transduced through a multi-step phosphorelay system, analogous to two-component signaling systems in bacteria.[12][14]

The key steps are:

  • Perception: The cytokinin ligand binds to the extracellular CHASE domain of a transmembrane histidine kinase (AHK) receptor located in the endoplasmic reticulum membrane.[12][14]

  • Signal Initiation: Ligand binding induces receptor dimerization and autophosphorylation of a conserved histidine residue in the kinase domain, using ATP as the phosphate donor.[12]

  • Phosphorelay: The phosphate group is then transferred intramolecularly to an aspartate residue in the receiver domain of the AHK receptor.[12] From there, it is transferred to a conserved histidine on a shuttle protein called a histidine phosphotransfer protein (AHP).[15][16]

  • Nuclear Translocation: The phosphorylated AHP translocates from the cytoplasm into the nucleus.[12][15]

  • Transcriptional Activation: In the nucleus, the AHP transfers the phosphate group to an aspartate residue on a Type-B Arabidopsis Response Regulator (ARR).[12][16] Phosphorylated Type-B ARRs are active transcription factors that bind to the promoters of cytokinin-responsive genes, initiating their transcription.[17]

  • Negative Feedback: Among the genes activated by Type-B ARRs are the Type-A ARRs. Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to attenuate the signal.[15][17]

As an analog, this compound is presumed to initiate this cascade by binding to AHK receptors. The replacement of N7 with a carbon atom may alter the binding kinetics or receptor subtype specificity (e.g., AHK2, AHK3, AHK4) compared to BAP, a phenomenon observed with other BAP derivatives.[18][19] This highlights a key area for future research—elucidating the precise receptor interaction profile of this compound.

Cytokinin_Signaling_Pathway cluster_cytoplasm Cytoplasm / ER Membrane cluster_nucleus Nucleus CK Cytokinin (e.g., this compound) Receptor AHK Receptor (Histidine Kinase) CK->Receptor 1. Binding & Dimerization Receptor_P Phosphorylated AHK Receptor->Receptor_P 2. Autophosphorylation (His -> Asp) AHP AHP Receptor_P->AHP 3. Phosphorelay AHP_P Phosphorylated AHP AHP->AHP_P ARR_B Type-B ARR (Inactive) AHP_P->ARR_B 5. Phosphorelay AHP_P_nuclear 4. Nuclear Translocation ARR_B_P Active Type-B ARR (Transcription Factor) ARR_B->ARR_B_P Genes Cytokinin Response Genes ARR_B_P->Genes 6. Gene Activation ARR_A Type-A ARR (Negative Regulator) ARR_A->Receptor_P 7. Negative Feedback (Inhibition) Genes->ARR_A Transcription

Caption: The canonical cytokinin signaling pathway activated by ligands like this compound.

Part 3: Applications in Research and Development

The utility of this compound and its parent scaffold spans multiple scientific domains.

  • Plant Science & Biotechnology: The most direct application is as a synthetic cytokinin in plant tissue culture media.[11] It is used to stimulate cell division, induce shoot formation from callus, and promote the growth of axillary buds, often in conjunction with an auxin.[3][7] Its efficacy relative to BAP in various plant species and culture systems is a valuable area for empirical study.

  • Drug Discovery Scaffold: The 7-deazapurine core is considered a "privileged scaffold" in medicinal chemistry.[1] Marketed drugs like Ruxolitinib (a JAK1/2 inhibitor) and Ribociclib (a CDK4/6 inhibitor) contain the 7-deazapurine core, demonstrating its value in kinase inhibitor design.[2] The benzylamino moiety of this compound provides a vector for synthetic modification, allowing for the creation of compound libraries to screen for inhibitors of protein kinases or other enzyme targets.[5][18]

  • Chemical Biology & Proteomics: As a purine analog, it can be used as a chemical probe to study the binding pockets of ATP-dependent enzymes. Modifications to the benzyl ring or purine core could incorporate tags or photo-crosslinking groups for target identification and validation studies.

Part 4: Experimental Protocol - Tobacco Callus Bioassay for Cytokinin Activity

This protocol provides a robust method for evaluating the cell division-promoting activity of this compound. The principle lies in the fact that tobacco pith callus tissue requires both an auxin and a cytokinin to proliferate.[20] By providing a constant, optimal level of auxin, the growth of the callus becomes dependent on the concentration of the supplied cytokinin.

Workflow Diagram

Tobacco_Callus_Bioassay start Start: Establish sterile tobacco plant culture prep_explant 1. Excise stem sections from sterile plantlets start->prep_explant plating 4. Place one stem explant onto the surface of the solidified medium in each Petri dish prep_explant->plating prep_media 2. Prepare MS basal medium + Auxin (e.g., NAA) + Agar add_test_compound 3. Aliquot medium and add test compounds: - Control (No Cytokinin) - Positive Control (BAP) - Test (this compound) (Create concentration gradient) prep_media->add_test_compound add_test_compound->plating incubation 5. Seal plates and incubate in dark at 25°C for 3-4 weeks plating->incubation measurement 6. Aseptically remove and weigh the fresh mass of the developed callus incubation->measurement analysis 7. Plot callus fresh weight vs. concentration to determine activity measurement->analysis end End: Compare dose-response curves analysis->end

Caption: Workflow for the tobacco callus cytokinin bioassay.

Step-by-Step Methodology

Causality Statement: This assay is designed to isolate cytokinin activity as the primary variable influencing cell proliferation. All steps must be performed in a laminar flow hood using sterile techniques to prevent microbial contamination, which would invalidate the results.

  • Preparation of Stock Solutions:

    • Auxin Stock (NAA): Prepare a 1 mg/mL stock of α-Naphthaleneacetic acid (NAA) in 1 M NaOH and store at 4°C. Rationale: Auxin is required for cell division in this tissue; NAA is a stable synthetic auxin.

    • Cytokinin Stocks: Prepare 1 mg/mL stock solutions of this compound and BAP (positive control) in DMSO. Store at -20°C. Rationale: DMSO is used to solubilize these poorly water-soluble compounds. A positive control with a known cytokinin is essential for validating the assay's responsiveness.

  • Preparation of Culture Medium:

    • Prepare Murashige and Skoog (MS) basal medium, including vitamins and sucrose, according to the manufacturer's instructions.

    • Add NAA from the stock solution to achieve a final concentration of 2 mg/L.

    • Adjust the pH to 5.7-5.8 before adding agar. Rationale: The correct pH is critical for nutrient uptake and medium solidification.

    • Add agar (e.g., 0.8% w/v) and autoclave the medium.

  • Plating:

    • Allow the autoclaved medium to cool to approximately 50-60°C. Rationale: This temperature is cool enough to not degrade the heat-labile test compounds but warm enough to remain liquid.

    • Add the cytokinin stock solutions (and a DMSO-only vehicle control) to the molten agar to achieve the desired final concentrations (e.g., a serial dilution from 0.001 to 10 µM).

    • Quickly swirl to mix and dispense ~25 mL of medium into sterile petri dishes. Allow to solidify.

  • Explant Preparation and Inoculation:

    • Use stems from aseptically grown tobacco plants (Nicotiana tabacum).

    • Excise internodal stem segments and cut them into smaller sections (~5 mm).

    • Place one explant horizontally on the surface of the prepared medium in each petri dish. Ensure good contact with the agar.

  • Incubation and Data Collection:

    • Seal the plates with paraffin film to prevent contamination and desiccation.

    • Incubate the plates in the dark at 25 ± 2°C for 3 to 4 weeks. Rationale: Darkness prevents differentiation and chlorophyll production, ensuring growth is primarily undifferentiated callus.

    • After the incubation period, aseptically remove the callus that has formed on the explant and weigh it to determine the fresh weight.

  • Data Analysis (Self-Validation):

    • The negative control (no cytokinin) should show minimal to no callus growth. The positive control (BAP) should show a clear dose-dependent increase in callus mass.

    • Plot the average fresh weight of the callus against the molar concentration of this compound.

    • The resulting dose-response curve can be compared to that of BAP to determine its relative activity. A successful experiment will show reproducible, dose-dependent growth for the active compounds.

Part 5: Safety and Handling

As a research chemical, this compound should be handled with appropriate care. Safety data for its close analog, BAP, provides a useful reference for handling procedures.

  • Hazard Identification: Classified as harmful if swallowed (Acute Toxicity 4, Oral). It may cause skin and eye irritation.[21][22]

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[21][23]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[21] Avoid all personal contact.[21] After handling, wash hands thoroughly.[23][24]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[22] Some suppliers recommend storage at -20°C for long-term stability.[13]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[22][23]

Conclusion

This compound stands as a molecule of significant interest at the intersection of plant biology and medicinal chemistry. Its foundational properties as a cytokinin analog provide a clear pathway for its application in plant tissue culture and agricultural research. Concurrently, the privileged 7-deazapurine scaffold upon which it is built offers a validated starting point for the design of novel therapeutics, particularly kinase inhibitors. This guide has provided a technical foundation for understanding its structure, mechanism, and application, empowering researchers to leverage its unique properties in their work. Further investigation into its receptor binding specificity and its efficacy in diverse biological systems will undoubtedly reveal new opportunities for this versatile compound.

References

  • Title: cytokinin signaling pathway Source: Molecular Biology URL
  • Title: Cytokinin Signalling Pathway Source: YouTube URL
  • Title: Cytokinin signaling in plant development Source: Company of Biologists journals URL
  • Title: Cytokinin signaling and response regulator protein Source: Wikipedia URL
  • Title: Arabidopsis cytokinin signaling pathway Source: PubMed URL
  • Title: Pyrrolo[2,3-d]pyrimidine (7-deazapurine)
  • Title: Bioassay of Cytokinin Source: Dora Agri-Tech URL
  • Title: this compound Source: Unidentified Source URL
  • Title: 6-Benzylaminopurine Source: Santa Cruz Biotechnology URL
  • Title: this compound AldrichCPR Source: Sigma-Aldrich URL
  • Title: Utility of Deazapurines in Drug Discovery Source: PharmaBlock URL
  • Title: A Comparative Analysis of 7-Deazapurine Nucleosides as Anticancer Agents Source: Benchchem URL
  • Title: Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation Source: MDPI URL
  • Title: Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells Source: PubMed URL
  • Title: 6-Benzylaminopurine Source: Grokipedia URL
  • Source: Chemos GmbH&Co.
  • Title: 6-Benzylaminopurine - Safety Data Sheet Source: ChemicalBook URL
  • Title: Cytokinin receptor antagonists derived from 6-benzylaminopurine Source: PubMed URL
  • Title: 6-Benzylaminopurine - SAFETY DATA SHEET Source: Unidentified Source URL
  • Title: 6-Benzylaminopurine Source: Wikipedia URL
  • Title: this compound | CAS 60972-04-5 Source: SCBT URL
  • Title: 6-Benzylaminopurine | ROS chemical | CAS 1214-39-7 Source: Selleck URL
  • Title: 6-Benzylaminopurine (6-BAP; 6-Benzyladenine)
  • Title: Plant Growth Regulators - Cytokinins - 6-Benzylaminopurine (BAP)
  • Title: CAS No : 60972-04-5 | Product Name : this compound Source: Pharmaffiliates URL

Sources

The Synthesis of 6-Benzylamino-7-deazapurine: A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-benzylamino-7-deazapurine, a significant heterocyclic compound in medicinal chemistry. The document details the prevalent synthetic strategy, rooted in the nucleophilic aromatic substitution of a readily available precursor, 6-chloro-7-deazapurine. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss key reaction parameters and considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and utilize this valuable scaffold.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) framework is a privileged scaffold in the design of bioactive molecules, serving as a crucial analogue of natural purines.[1][2] The replacement of the nitrogen atom at the 7-position with a carbon atom fundamentally alters the electronic properties of the purine system, creating a more electron-rich five-membered ring.[2] This modification allows for greater flexibility in chemical derivatization, particularly at the C7 position, and can lead to enhanced biological activity and improved pharmacokinetic profiles.[2]

Derivatives of 7-deazapurine have demonstrated a broad spectrum of therapeutic potential, including potent cytostatic, antiviral, and antiparasitic activities.[2][3] The title compound, this compound, belongs to a class of N6-substituted purine analogues, which are known to interact with a variety of biological targets, including kinases and G protein-coupled receptors.[4] The synthesis of this and related compounds is therefore of considerable interest to the drug discovery and development community.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely adopted approach for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the reactivity of the 6-chloro-7-deazapurine precursor.

Retrosynthesis Target This compound Intermediate1 6-Chloro-7-deazapurine Target->Intermediate1 C-N Disconnection (SNAr) Intermediate2 Benzylamine Target->Intermediate2 C-N Disconnection (SNAr)

Figure 1: Retrosynthetic analysis of this compound.

The retrosynthetic analysis (Figure 1) highlights the key disconnection at the C6-N bond, leading back to the commercially available starting material, 6-chloro-7-deazapurine (also known as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), and benzylamine.[4] The electron-withdrawing pyrimidine ring activates the C6 position towards nucleophilic attack, making the displacement of the chloride ion by an amine a thermodynamically favorable process.

Mechanistic Considerations

The core of this synthesis is the SNAr reaction. The mechanism proceeds through a two-step addition-elimination sequence.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the electron-deficient C6 carbon of 6-chloro-7-deazapurine. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex, where the negative charge is delocalized over the electron-withdrawing pyrimidine ring.

  • Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. A base, which can be an excess of the amine nucleophile or an added non-nucleophilic base, facilitates the deprotonation of the nitrogen atom to yield the final product.

The choice of solvent and base is crucial for the success of this reaction. Protic solvents can solvate the leaving group and stabilize the transition state, while aprotic polar solvents can also be effective. The addition of a base is often necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )CAS NumberNotes
6-Chloro-7-deazapurine153.573680-69-1Commercially available.
Benzylamine107.15100-46-9Reagent grade, freshly distilled if necessary.
Triethylamine (TEA)101.19121-44-8Anhydrous, as a non-nucleophilic base.
2-Propanol (Isopropanol)60.1067-63-0Anhydrous, as a solvent.
Step-by-Step Procedure

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Prep1 Dissolve 6-chloro-7-deazapurine in 2-propanol Prep2 Add benzylamine and triethylamine Prep1->Prep2 Reaction Reflux the mixture and monitor by TLC/LC-MS Prep2->Reaction Workup1 Cool to room temperature Reaction->Workup1 Workup2 Remove solvent under reduced pressure Workup1->Workup2 Workup3 Purify the residue by column chromatography Workup2->Workup3

Figure 2: Experimental workflow for the synthesis.
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-7-deazapurine (1.0 eq) in anhydrous 2-propanol.

  • Addition of Reagents: To the stirred solution, add benzylamine (1.2 eq) followed by triethylamine (1.5 eq). The triethylamine acts as a scavenger for the hydrochloric acid that is formed during the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 82 °C for 2-propanol) and maintain it at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound.

Alternative Conditions: Aqueous Synthesis

Recent studies have explored more environmentally benign reaction conditions. The amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with anilines has been successfully demonstrated in water with a catalytic amount of hydrochloric acid. While benzylamine is more basic than aniline, this approach highlights the potential for greener synthetic routes. For aliphatic and benzylic amines, reactions in water without the addition of acid may also be feasible.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the successful substitution.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Considerations

  • 6-Chloro-7-deazapurine: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzylamine: Corrosive and causes burns. Use in a well-ventilated fume hood and wear appropriate PPE.

  • Triethylamine: Flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage. Handle in a fume hood.

  • Solvents: 2-Propanol is flammable. Ensure all heating is done using a suitable heating mantle and in a well-ventilated area.

Conclusion

The synthesis of this compound is a straightforward and efficient process that relies on the well-established nucleophilic aromatic substitution reaction. The commercially available starting material, 6-chloro-7-deazapurine, provides a versatile platform for the introduction of a wide range of substituents at the 6-position. The protocol described herein, along with the mechanistic insights and alternative conditions, offers a solid foundation for researchers to produce this valuable compound for further investigation in medicinal chemistry and drug discovery programs.

References

  • Hulpia, F., et al. (2023). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Journal of Medicinal Chemistry, 66(15), 10594–10613. [Link]

  • Seela, F., et al. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(16), 3441–3444. [Link]

  • Perlíková, P., et al. (2021). Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. ACS Infectious Diseases, 7(4), 917–926. [Link]

  • Huo, L-Q., et al. (2018). The synthesis of 6‐substituted 7‐deazapurines. Journal of Heterocyclic Chemistry, 55(11), 2664-2669. [Link]

  • Hocek, M., et al. (2010). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry, 53(4), 1495–1503. [Link]

  • Larhed, M., et al. (2013). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 1(11), 1443–1448. [Link]

  • Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine). Journal of Drug Design and Medicinal Chemistry, 3(1), 1-4. [Link]

  • De Kimpe, N., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 9, 700735. [Link]

  • Hulpia, F., et al. (2021). 6-Methyl-7-deazapurine nucleoside analogues as broad-spectrum antikinetoplastid agents. European Journal of Medicinal Chemistry, 225, 113783. [Link]

  • PubChem. (2025). 4-chloro-7H-pyrrolo(2,3-d)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Novel Substituted Bezaldehyde Derivatives of 4- Aminopyrrolo [2, 3-D] Pyrimidine. (2023). ResearchGate. [Link]

  • Seela, F. (2007). Progress in 7-Deazapurine: Pyrrolo[2,3-d]pyrimidine — Ribonucleoside Synthesis. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. Molecules, 29(13), 3123. [Link]

  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(3), 583-625. [Link]

Sources

Introduction: The Strategic Advantage of the 7-Deazapurine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Benzylamino-7-deazapurine: Chemical Structure, Synthesis, and Biological Significance

In the landscape of medicinal chemistry and drug development, the purine scaffold is a cornerstone, forming the structural basis of nucleosides and a multitude of enzyme cofactors. However, the strategic modification of this scaffold has given rise to analogs with enhanced therapeutic potential. Among the most successful of these is the pyrrolo[2,3-d]pyrimidine system, also known as 7-deazapurine. By replacing the nitrogen atom at position 7 with a carbon, the electronic properties of the ring system are altered, and a new vector for chemical modification is introduced.[1] This seemingly subtle change can lead to profound differences in biological activity, often resulting in improved binding to target enzymes or altered metabolic stability.[1]

This guide focuses on a specific derivative, This compound , a molecule that combines the 7-deazapurine core with the N6-benzylamino side chain characteristic of synthetic cytokinins. This unique combination makes it a compound of significant interest for researchers in oncology, virology, and chemical biology. As a bioisostere of adenine, the pyrrolo[2,3-d]pyrimidine nucleus is a privileged scaffold for developing ATP-competitive kinase inhibitors.[2] This document serves as a technical resource for researchers, providing a comprehensive overview of its chemical structure, a detailed, field-tested synthesis protocol, and an exploration of its mechanistic basis for biological activity.

Chemical Structure and Physicochemical Properties

This compound, systematically named N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core linked to a benzylamine group at the C4 position (analogous to the C6 position in purine nomenclature).

Caption: 2D structure of this compound.

A summary of the key physicochemical properties is provided below for quick reference.

PropertyValueSource
CAS Number 60972-04-5[Santa Cruz Biotechnology, n.d.]
Molecular Formula C₁₃H₁₂N₄[Santa Cruz Biotechnology, n.d.]
Molecular Weight 224.27 g/mol [Pharmaffiliates, n.d.]
Appearance Tan Solid[Pharmaffiliates, n.d.]
Storage 2-8°C Refrigerator[Pharmaffiliates, n.d.]
Synonyms N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine[Pharmaffiliates, n.d.]

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the C4 position of the pyrrolo[2,3-d]pyrimidine core by a halogen, typically chlorine, which serves as an effective leaving group.

The key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a versatile building block used in the synthesis of numerous kinase inhibitors, including Tofacitinib.[3] Its preparation can be accomplished via several multi-step routes, often starting from materials like diethyl malonate.[4] For the purpose of this guide, we will begin with this commercially available intermediate.

The causality of the primary synthetic step is straightforward:

  • Electrophilicity: The pyrimidine ring is electron-deficient, which significantly enhances the electrophilicity of the carbon atoms, particularly C4 and C2.

  • Leaving Group: The chlorine atom at the C4 position is a competent leaving group.

  • Nucleophile: Benzylamine acts as the nitrogen nucleophile, attacking the electrophilic C4 carbon. The reaction is typically facilitated by a non-nucleophilic base to quench the HCl generated in situ, driving the reaction to completion.

synthesis_workflow Synthetic Workflow for this compound start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + Benzylamine intermediate Reaction Mixture in Solvent (e.g., n-Butanol) start->intermediate Combine & Stir product This compound intermediate->product SNA r Reaction workup Cooling & Precipitation product->workup Isolate Crude conditions Heat (Reflux) Base (e.g., DIPEA) conditions->intermediate purification Filtration & Washing workup->purification Purify

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the synthesis of this compound from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials and Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Benzylamine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • n-Butanol (or another high-boiling point solvent like isopropanol)

  • Diethyl ether or Hexanes (for washing)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Solvent and Reagents Addition: Add n-butanol to create a suspension (approx. 0.1 M concentration). To this suspension, add benzylamine (1.2 eq) followed by DIPEA (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C for n-butanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Product Isolation: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution upon cooling.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid sequentially with cold n-butanol and then with diethyl ether or hexanes to remove residual impurities.

  • Drying: Dry the purified solid under vacuum to yield this compound as a tan or off-white solid.

Self-Validation: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Activity and Mechanism of Action

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[2] Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

The 7-deazapurine core acts as a bioisosteric mimic of the adenine base of ATP, allowing it to bind competitively to the ATP-binding pocket of various kinases.[5] The N-benzylamino group at the C4 position can then form additional interactions within the active site, contributing to both the potency and selectivity of the inhibition. The absence of the N7 atom, when compared to a standard purine, can improve selectivity and physicochemical properties.[1][6]

While specific target kinases for this compound are not extensively documented in public literature, derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including:

  • Janus kinases (JAKs)

  • Cyclin-dependent kinases (CDKs)[7]

  • p21-activated kinase 4 (PAK4)[8]

  • Receptor Tyrosine Kinases (e.g., EGFR, RET)[5][9]

The general mechanism involves the inhibitor occupying the ATP-binding site, preventing the kinase from binding its natural substrate and phosphorylating downstream targets, thereby interrupting the signaling cascade.

pathway_diagram Mechanism of Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibited Pathway Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Signaling_Off Signal Transduction (Blocked) Kinase->Signaling_Off Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor 6-Benzylamino- 7-deazapurine Inhibitor->Kinase Competitive Binding Signaling_On Signal Transduction (Active) Phosphorylated_Substrate->Signaling_On

Caption: ATP-competitive inhibition of a signaling kinase.

Quantitative Biological Data of Related Compounds

Compound ClassTarget(s)Reported Activity (IC₅₀)Cell LineReference
7-Deazapurine-isatin hybridsVEGFR-2, EGFR, CDK-2, Aurora-A110-380 nMMCF-7, A549, etc.[Novel 7-Deazapurine... (2023)]
6-(Het)aryl-7-deazapurine ribonucleosidesM. tuberculosis Adenosine KinasePotent and selective inhibitorsN/A (Enzymatic)[2-Substituted 6-(Het)aryl... (2015)]
7-Deazapurine derivativesTroponin I-Interacting Kinase (TNNI3K)Potent and selectiveN/A (Enzymatic)[Identification of Purines... (n.d.)]
Halogenated benzohydrazide derivativesMultiple Tyrosine KinasesPotent anticancer activityVarious[Discovery of New Pyrrolo... (2023)]

Note: The data presented is for related analogs and is intended to illustrate the potential of the this compound scaffold. Direct activity of the title compound may vary.

Conclusion and Future Directions

This compound is a synthetically accessible molecule built upon the privileged pyrrolo[2,3-d]pyrimidine scaffold. Its structure as a bioisostere of N⁶-benzyladenine suggests significant potential as a modulator of ATP-dependent enzymes, particularly protein kinases. The robust synthesis via nucleophilic aromatic substitution makes it and its derivatives readily available for biological screening and lead optimization campaigns.

For researchers in drug discovery, this compound represents a valuable starting point. Future investigations should focus on:

  • Broad Kinase Profiling: Screening the compound against a comprehensive panel of kinases to identify specific, high-affinity targets.

  • Structural Biology: Obtaining co-crystal structures of the compound with target kinases to elucidate the precise binding mode and guide structure-activity relationship (SAR) studies.

  • SAR Exploration: Synthesizing analogs with modifications to the benzyl ring and the pyrrole moiety to optimize potency, selectivity, and pharmacokinetic properties.

As our understanding of kinase-driven diseases continues to expand, scaffolds like this compound will remain critical tools for developing the next generation of targeted therapeutics.

References

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Available at: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2025). ResearchGate. Available at: [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). PubMed. Available at: [Link]

  • 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. (2015). PubMed. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). (n.d.). ACS Publications. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Available at: [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (n.d.). PubMed. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (2017). PubMed Central. Available at: [Link]

  • This compound. (n.d.). Pharmaffiliates. Available at: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. Available at: [Link]

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Mechanism of action of 6-Benzylamino-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Benzylamino-7-deazapurine

Executive Summary

This compound is a synthetic compound belonging to the 7-deazapurine class of molecules. This guide elucidates its mechanism of action, primarily as a multi-targeted protein kinase inhibitor. The 7-deazapurine scaffold serves as a versatile platform for designing inhibitors that target the ATP-binding site of various kinases. By competitively inhibiting these enzymes, this compound can modulate multiple cellular signaling pathways, leading to anti-proliferative effects, cell cycle arrest, and induction of apoptosis. This document provides a comprehensive overview of its molecular interactions, cellular consequences, and the experimental methodologies used to characterize its activity, aimed at researchers and professionals in drug development.

Introduction: The 7-Deazapurine Scaffold

The 7-deazapurine core is a modification of the naturally occurring purine structure, where the nitrogen at position 7 is replaced by a carbon atom. This alteration provides a unique chemical scaffold that has been extensively explored for the development of potent and selective kinase inhibitors[1]. The benzylamino group at the 6-position of the purine ring is a key feature that contributes to the biological activity of this compound, influencing its binding affinity and selectivity towards specific kinase targets. Compounds based on this scaffold have shown promise in targeting a variety of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer[2][3].

Core Mechanism of Action: Multi-Kinase Inhibition

The primary mechanism of action for this compound and its analogs is the inhibition of protein kinases. These enzymes play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrate proteins.

A Privileged Scaffold for Kinase Inhibition

The 7-deazapurine structure is considered a "privileged scaffold" in medicinal chemistry. This is due to its ability to mimic the adenine core of ATP, the natural substrate for kinases. This mimicry allows 7-deazapurine derivatives to bind to the highly conserved ATP-binding pocket of these enzymes. Strategic modifications, such as the addition of a benzylamino group at the 6-position, enable interactions with the hydrophobic regions of the ATP-binding site, which can enhance both the potency and selectivity of the inhibitor[1].

Postulated Primary Kinase Targets

While specific high-throughput screening data for this compound is not extensively published, based on the activity of closely related 7-deazapurine derivatives, it is postulated to inhibit a range of kinases, including those involved in cell cycle regulation and oncogenic signaling pathways. These may include:

  • Cyclin-Dependent Kinases (CDKs): Several 6-benzylaminopurine derivatives have demonstrated inhibitory activity against CDKs, such as CDK2[4][5]. Inhibition of CDKs disrupts the normal progression of the cell cycle, leading to cell cycle arrest.

  • Receptor Tyrosine Kinases (RTKs): Derivatives of 7-deazapurine have been shown to inhibit RTKs like EGFR, HER2, and VEGFR2, which are key drivers of cancer cell proliferation, survival, and angiogenesis[3].

  • Other Serine/Threonine and Tyrosine Kinases: The broader class of 7-deazapurine compounds has been found to inhibit kinases such as TNNI3K, TrkA, CK1δ, and DYRK1A/1B[1][6].

The multi-targeted nature of these compounds suggests that they can simultaneously modulate multiple signaling pathways within cancer cells, potentially leading to more effective anti-cancer therapies[2].

Molecular Interactions within the ATP-Binding Pocket

The inhibitory action of this compound is achieved through competitive binding to the ATP pocket of kinases. The purine-like core forms hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The benzyl group at the 6-position can then extend into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket 7-Deazapurine Core 7-Deazapurine Core 7-Deazapurine Core->Hinge Region Hydrogen Bonding Benzyl Group Benzyl Group Benzyl Group->Hydrophobic Pocket Hydrophobic Interactions caption Inhibitor Binding to Kinase This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Cell Cycle Arrest Cell Cycle Arrest Kinase Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Kinase Inhibition->Apoptosis Reduced Cell Proliferation Reduced Cell Proliferation Cell Cycle Arrest->Reduced Cell Proliferation Apoptosis->Reduced Cell Proliferation caption Cellular Effects of this compound

Fig. 2: Cellular consequences of kinase inhibition.

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of this compound, a series of in vitro and cell-based assays are typically employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against a panel of purified kinases.

Methodology:

  • Reagents: Purified kinase, appropriate substrate, ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the kinase, its substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase. e. Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

  • Reagents: Cancer cell line, culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours). c. Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilizing agent. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 value (the concentration of inhibitor that causes 50% growth inhibition).

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

  • Reagents: Cancer cell line, culture medium, this compound, propidium iodide (PI) staining solution, and RNase A.

  • Procedure: a. Treat cells with this compound for a specified time. b. Harvest the cells and fix them in cold ethanol. c. Resuspend the fixed cells in PI staining solution containing RNase A. d. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Quantitative Data Summary

Kinase Target (representative for 7-deazapurine class)IC50 (nM) (for related compounds)Reference
EGFRVaries[3]
HER2Varies[3]
VEGFR2Varies[3]
CDK2Varies[3]

Conclusion and Future Directions

This compound is a promising molecule within the 7-deazapurine class of kinase inhibitors. Its mechanism of action is centered on the inhibition of multiple protein kinases, leading to anti-proliferative effects through the induction of cell cycle arrest and apoptosis. Further research is warranted to fully elucidate its specific kinase inhibitory profile and to evaluate its therapeutic potential in preclinical models of cancer and other diseases driven by aberrant kinase activity.

References

  • Bentham Science Publisher. (n.d.). 3D-QSAR Assisted Design of Novel 7-Deazapurine Derivatives as TNNI3K Kinase Inhibitors Using Molecular Docking and Molecular Dynamics Simulation.
  • BenchChem. (2025). Application Notes and Protocols: 7-Deazapurine Derivatives as a Versatile Scaffold for Kinase Inhibition Studies.
  • Al-Ostoot, F. H., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. Retrieved from [Link]

  • MDPI. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation.
  • BenchChem. (2025). Evaluating the Selectivity of 7-Deazapurine-Based Kinase Inhibitors: A Comparative Guide.
  • Dolezal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. Retrieved from [Link]

  • Biosynth. (n.d.). This compound.
  • E-Journal of Chemistry. (n.d.). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants.
  • ResearchGate. (2025). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Retrieved from [Link]

Sources

Biological activity of 6-Benzylamino-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 6-Benzylamino-7-deazapurine and Its Analogs

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with the 7-deazapurine scaffold, with a particular focus on this compound. While direct extensive research on this specific molecule is emerging, this document synthesizes data from closely related 6-substituted purines and other 7-deazapurine derivatives to project its therapeutic potential. We will explore the foundational role of 6-benzylaminopurine (BAP) as a synthetic cytokinin and anticancer agent, and extrapolate how the replacement of nitrogen with carbon at the 7-position modulates these activities. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, mechanisms of action, and experimental protocols relevant to this promising class of compounds.

Introduction: The Significance of the 7-Deazapurine Scaffold

Purine analogs are a cornerstone of modern pharmacology, with applications ranging from antiviral to anticancer therapies. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, an analog of the naturally occurring purine ring system where the nitrogen at position 7 is replaced by a carbon, has garnered significant attention. This substitution fundamentally alters the electronic properties of the purine ring, creating a more electron-rich five-membered ring. This modification allows for novel substitutions at the C7 position, potentially leading to enhanced binding to enzymatic targets and improved pharmacokinetic profiles.

6-Benzylaminopurine (BAP), a well-known synthetic purine analog, serves as a critical reference compound. It is a first-generation cytokinin that plays a vital role in plant growth and development by stimulating cell division.[1][2] Beyond its agricultural applications, BAP and its derivatives have demonstrated notable anticancer properties, primarily through the inhibition of cyclin-dependent kinases (CDKs).[3][4] This guide will delve into the biological activities of the 7-deazapurine counterpart, this compound, by examining the established knowledge of BAP and the growing body of research on other 7-deazapurine derivatives.

Synthesis of this compound and Related Compounds

The synthesis of 6-substituted purines like BAP is typically achieved through the condensation of 6-chloropurine with the corresponding amine, in this case, benzylamine.[3] A general laboratory-scale synthesis of 6-benzylaminopurine involves reacting adenine with sodium benzylate in benzyl alcohol.[5][6]

For 7-deazapurine derivatives, synthetic strategies often involve the construction of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization. A common approach for introducing substituents at the 6- and 7-positions is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7]

General Synthetic Workflow for 7-Substituted 7-Deazapurine Analogs

start Starting Material (e.g., 7-halo-7-deazapurine) step1 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling) start->step1 step2 Introduction of Substituent at 7-position step1->step2 step3 Modification at 6-position (e.g., Nucleophilic Substitution) step2->step3 final Final 7-Substituted 6-Amino-7-deazapurine Derivative step3->final

Caption: Generalized synthetic workflow for 7-substituted 7-deazapurine analogs.

Biological Activities of this compound and Its Analogs

The biological profile of this compound can be inferred from the activities of its parent compound, BAP, and other documented 7-deazapurine derivatives.

Cytokinin Activity

6-Benzylaminopurine is a potent synthetic cytokinin, a class of plant hormones that promote cell division and influence various developmental processes.[2][8] Its effects include stimulating fruit richness, promoting lateral shoot formation, and delaying senescence.[2][5] The cytokinin activity of BAP and its derivatives is typically evaluated using classical bioassays such as the tobacco callus, wheat leaf senescence, and Amaranthus bioassays.[3][4]

The replacement of N7 with a carbon atom in the purine ring of BAP to form this compound is expected to modulate its cytokinin activity. Research on cytokinin receptor antagonists derived from BAP has shown that modifications to the purine ring can significantly alter the compound's interaction with cytokinin receptors like AHK3 and CRE1/AHK4 in Arabidopsis.[9] It is plausible that this compound may exhibit altered cytokinin receptor binding affinity or even act as a cytokinin antagonist.

Anticancer and Cytotoxic Activity

A significant area of research for BAP derivatives is their potential as anticancer agents.[3] The antiproliferative effects of many BAP derivatives are attributed to their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3][4] Several studies have demonstrated a positive correlation between the CDK inhibitory effects of BAP derivatives and their cytotoxicity in cancer cell lines.[3]

The 7-deazapurine scaffold itself is a promising framework for the development of novel anticancer agents. For instance, 7-hetaryl-7-deazaadenosine derivatives have shown potent cytostatic effects by being incorporated into both RNA and DNA in cancer cells, leading to inhibition of protein synthesis and DNA damage.[10] Given the established anticancer potential of both the BAP and 7-deazapurine moieties, this compound is a compelling candidate for anticancer drug development.

Table 1: In Vitro Cytotoxicity of 6-Benzylaminopurine Platinum(II) Derivatives [1]

CompoundCell LineIC50 (µM)
Complex 1 HOS17.4 ± 2.0
MCF715.1 ± 6.8
A2780cis15.6 ± 4.0
Complex 2 HOS14.8 ± 2.1
MCF713.6 ± 5.2
A2780cis12.9 ± 3.7
Complex 6 MCF719.0 ± 6.6
A27806.4 ± 0.1
A2780cis5.6 ± 1.7

Data represents the half-maximal inhibitory concentration (IC50) and is presented as mean ± standard deviation.

Kinase Inhibitory Activity

The mechanism of anticancer activity for many purine analogs is through the inhibition of protein kinases. For BAP derivatives, a primary target is CDK2.[3] The 7-deazapurine scaffold has also been explored for kinase inhibition. For example, 7-deaza-6-benzylthioinosine analogues have been identified as potent inhibitors of adenosine kinase from Toxoplasma gondii.[11] Structure-activity relationship studies of these compounds revealed that the 7-deazapurine motif provides flexibility to the 6-benzylthio group, allowing for better fitting into the enzyme's hydrophobic pocket.[11] This suggests that the 7-deazapurine core in this compound could similarly influence its binding to various kinases.

cluster_0 Kinase Activity inhibitor This compound (or related analog) kinase Protein Kinase (e.g., CDK, Adenosine Kinase) inhibitor->kinase Inhibition product Phosphorylated Product kinase->product Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase

Caption: Mechanism of kinase inhibition by this compound analogs.

Antiviral Activity

The 7-deazapurine scaffold has emerged as a valuable platform for the development of antiviral agents. Nucleoside derivatives of 7-deazapurine have shown activity against a range of viruses, including Dengue virus (DENV) and influenza A virus.[10][12] For instance, a series of 7-deazapurine nucleoside derivatives were designed and synthesized as potential anti-DENV agents, with some compounds showing potent inhibition of DENV replication.[12] Similarly, certain 6-methyl-7-substituted-7-deazapurine nucleoside analogs have demonstrated significant anti-influenza A activity.[10]

While direct antiviral data for this compound is not yet available, ribonucleoside derivatives of 6-benzylaminopurine have shown antiviral activity against human enterovirus EV-A71, although with some cytotoxicity.[13][14] The combination of the 6-benzylamino group with the 7-deazapurine core could lead to novel antiviral compounds with improved efficacy and safety profiles.

Table 2: Anti-Dengue Virus Activity of a 7-Deazapurine Nucleoside Derivative (Compound 6e) [12]

ParameterA549 CellsHepG2 Cells
EC50 (µM) 2.081 ± 1.102-
CC50 (µM) 150.06 ± 11.42146.47 ± 11.05
Selectivity Index (SI) 72.1163.7

EC50: half-maximal effective concentration; CC50: half-maximal cytotoxic concentration.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

start Seed Cells in 96-well Plate step1 Treat with Test Compound start->step1 step2 Add MTT Reagent step1->step2 step3 Incubate and Solubilize Formazan step2->step3 step4 Measure Absorbance step3->step4 end Calculate IC50 step4->end

Sources

The Genesis of a Cytokinin Analog: A Technical History of 6-Benzylamino-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers in Plant Biology and Drug Discovery

Abstract

This technical guide delves into the discovery and history of 6-Benzylamino-7-deazapurine, a significant analog of the synthetic cytokinin 6-benzylaminopurine (BAP). Born from the foundational era of plant hormone research, the synthesis of this molecule was a direct inquiry into the structure-activity relationships that govern cytokinin function. By replacing the nitrogen atom at the 7-position of the purine ring with a carbon, researchers sought to unravel the precise molecular interactions essential for plant cell division and growth. This document traces the scientific lineage of this compound, from the pioneering work on cytokinins to the specific synthetic methodologies developed for its creation. It further explores the early biological evaluations that defined its activity and the subsequent research that has expanded its relevance into fields beyond plant science, including potential therapeutic applications. Detailed experimental protocols, comparative biological activity data, and a historical perspective provide a comprehensive resource for scientists engaged in the study of purine analogs and their multifaceted biological roles.

Introduction: The Quest to Understand Plant Growth and the Rise of Cytokinins

The mid-20th century marked a revolutionary period in plant biology, characterized by the discovery of chemical messengers that orchestrate plant growth and development. A pivotal moment in this era was the identification of cytokinins, a class of N6-substituted purine derivatives that play a crucial role in stimulating cell division (cytokinesis). The journey began with the seminal work of Folke Skoog and his colleagues, who in the 1950s, isolated kinetin from autoclaved herring sperm DNA and demonstrated its profound ability to induce cell division in plant tissue cultures.

This discovery ignited a fervent search for other molecules with similar activity, leading to the synthesis of numerous purine analogs. Among the most potent and widely studied of these synthetic cytokinins was 6-benzylaminopurine (BAP). The elucidation of BAP's powerful growth-promoting effects solidified the importance of the N6-benzyl substituent and the purine core in cytokinin function. However, the precise contribution of each atom within the purine ring to the biological activity remained a subject of intense investigation. This scientific curiosity set the stage for the systematic modification of the purine scaffold, giving rise to a new class of compounds: the 7-deazapurine analogs.

The core rationale behind the synthesis of 7-deazapurine analogs was to probe the significance of the nitrogen atom at the 7-position (N7) of the purine ring. By replacing this nitrogen with a carbon atom, researchers could assess its role in receptor binding and downstream signaling. This compound, also known by its chemical name N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, emerged as a key molecule in this line of inquiry, offering a direct comparison to its well-characterized purine counterpart, BAP.

The Discovery and First Synthesis of this compound

While the exact first synthesis of this compound is not prominently documented in a single landmark publication, its creation can be understood as a logical progression in the field of cytokinin research. The general synthetic strategy for 6-substituted-7-deazapurines follows a well-established chemical pathway analogous to that of their purine counterparts: the condensation of a halogenated 7-deazapurine core with a corresponding amine.

The foundational synthesis of the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold laid the groundwork for the creation of its various derivatives. The key precursor for this compound is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis of this intermediate and its subsequent reaction with benzylamine represents the most probable route for the initial preparation of the title compound.

Conceptual Synthetic Pathway

The logical synthesis of this compound is a nucleophilic substitution reaction. This process involves the displacement of a leaving group, typically a halogen, from the C4 position of the pyrrolo[2,3-d]pyrimidine ring by benzylamine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4_chloro_7H_pyrrolo_2_3_d_pyrimidine 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 6_Benzylamino_7_deazapurine This compound 4_chloro_7H_pyrrolo_2_3_d_pyrimidine->6_Benzylamino_7_deazapurine Nucleophilic Substitution Benzylamine Benzylamine Benzylamine->6_Benzylamino_7_deazapurine Solvent_Base Solvent (e.g., Ethanol) Base (e.g., Triethylamine) Solvent_Base->6_Benzylamino_7_deazapurine

Caption: Conceptual synthetic pathway for this compound.

Early Biological Evaluation and Cytokinin Activity

The primary impetus for the synthesis of this compound was to assess its cytokinin activity in comparison to BAP. Early bioassays for cytokinin activity typically involved measuring the stimulation of cell division in plant callus cultures, such as tobacco pith callus, or the inhibition of senescence in detached leaves.

Initial studies on 6-substituted 7-deazapurines revealed that many of these compounds indeed possessed significant cytokinin activity. This demonstrated that the nitrogen atom at the 7-position of the purine ring was not an absolute requirement for biological function. However, the potency of these analogs often varied compared to their purine counterparts, providing valuable insights into the structure-activity relationships of cytokinins.

Evolution of Research and Broader Biological Significance

While the initial focus of this compound research was on its role as a plant growth regulator, the broader class of 7-deazapurine derivatives has since been explored for a wide range of therapeutic applications. The pyrrolo[2,3-d]pyrimidine scaffold is now recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties.

Research has shown that 7-deazapurine analogs can act as inhibitors of various kinases, enzymes that play critical roles in cell signaling pathways. This has led to the investigation of compounds like this compound and its derivatives as potential anticancer agents. For instance, some studies have explored the cytotoxic effects of novel pyrrolo[2,3-d]pyrimidine derivatives on various cancer cell lines.

Experimental Protocols

The following provides a representative, detailed methodology for the synthesis of this compound, based on established procedures for the synthesis of analogous 6-substituted pyrrolo[2,3-d]pyrimidines.

Synthesis of this compound

Objective: To synthesize this compound via nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with benzylamine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Benzylamine

  • Triethylamine

  • Ethanol (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. Confirm the structure and purity of the compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

G Start Start Dissolve Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous ethanol Start->Dissolve Add_Reagents Add Triethylamine and Benzylamine Dissolve->Add_Reagents Reflux Reflux for 4-6 hours Add_Reagents->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor Cool_Evaporate Cool to RT and evaporate solvent TLC_Monitor->Cool_Evaporate Reaction Complete Extract Extract with Ethyl Acetate, wash with water and brine Cool_Evaporate->Extract Dry_Filter Dry over Na2SO4 and filter Extract->Dry_Filter Purify Purify by Column Chromatography Dry_Filter->Purify Characterize Characterize by NMR and Mass Spectrometry Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key properties of this compound.

PropertyValue
Chemical Name N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Synonyms This compound
CAS Number 60972-04-5
Molecular Formula C₁₃H₁₂N₄
Molecular Weight 224.27 g/mol
Appearance Tan Solid
Storage Temperature 2-8°C

Conclusion

The discovery and study of this compound represent a classic example of curiosity-driven research in the field of chemical biology. What began as a systematic investigation into the structure-activity relationships of plant hormones has contributed to a much broader understanding of the biological significance of the 7-deazapurine scaffold. The journey of this molecule from a simple analog of a plant growth regulator to a compound of interest in medicinal chemistry underscores the interconnectedness of different scientific disciplines. For contemporary researchers, the history of this compound serves as a powerful reminder of how fundamental studies into the mechanisms of life can pave the way for unforeseen applications with the potential to address a wide array of biological challenges.

References

  • A series of new pyrrole derivatives, pyrrolo[2,3-d]pyrimidine derivatives, pyrrolotriazolopyrimidines and pyrrolotetrazolopyrimidines were synthesized. The evaluation of their antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans were carried out. Pyrrolo[2,3-d]pyrimidines 3a-d, 7a,e, 11d exhibited excellent activity against C. albicans with MIC 0.31-0.62 mg/mL. These compounds displayed better antifungal activity than that of standard drug (fluconazole with MIC 1

Physical and chemical properties of 6-Benzylamino-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Benzylamino-7-deazapurine

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS 60972-04-5), a significant pyrrolo[2,3-d]pyrimidine derivative. As a structural analog of the well-known cytokinin 6-Benzylaminopurine (BAP), the substitution of nitrogen with carbon at the 7-position of the purine ring imparts unique characteristics to the molecule. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical identity, physicochemical parameters, synthesis, and potential therapeutic applications, particularly in oncology. We will explore its mechanism of action, supported by established experimental protocols and data, to provide a foundational resource for future research and development endeavors.

Chemical Identity and Molecular Structure

This compound, systematically known as 4-Benzylamino-1H-pyrrole[2,3-d]pyrimidine, is a heterocyclic aromatic compound.[1] The core structure is a 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold, which is functionally and structurally analogous to adenine. A benzylamino group is attached at the 6-position (C4 of the pyrimidine ring). This modification is critical to its biological activity.

G compound This compound core Pyrrolo[2,3-d]pyrimidine (7-Deazapurine Core) compound->core is composed of a substituent 6-Benzylamino Group compound->substituent and a reactant1 6-Chloro-7-deazapurine process Nucleophilic Aromatic Substitution + Base (e.g., Et₃N) Solvent (e.g., EtOH) Heat (Reflux) reactant1->process Reactants reactant2 Benzylamine reactant2->process Reactants product This compound process->product Yields compound This compound kinase Protein Kinase (e.g., CDK) compound->kinase Binds to ATP pocket pathway Cell Cycle Progression Signaling Pathway kinase->pathway Fails to phosphorylate downstream targets atp ATP atp->kinase Competitively blocked proliferation Uncontrolled Cell Proliferation pathway->proliferation Pathway inhibited apoptosis Cell Cycle Arrest & Apoptosis pathway->apoptosis Leads to

Caption: Proposed mechanism of kinase inhibition by this compound.

Experimental Protocols: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of this compound, a robust and standardized method is required. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a gold-standard method for in vitro cytotoxicity screening.

####[2][3] Principle of the MTT Assay

The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The a[3]mount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cell viability after exposure to the test compound.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture human cancer cells (e.g., pancreatic, colon) to ~80% confluency.

    • Trypsinize, count, and dilute the cells to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Note that for some purine analogs, moisture-contaminated DMSO may reduce solubility. *[4] Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations for testing (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Workflow Diagram

A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate 48-72h (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC₅₀) H->I

Caption: Standard experimental workflow for an MTT-based cytotoxicity assay.

Safety, Handling, and Storage

Hazard Identification

Based on available safety data, this compound is classified with the GHS07 pictogram, indicating it can be harmful if swallowed (Acute Toxicity 4, Oral). Stand[5]ard laboratory precautions should be taken.

  • Hazard Code: H302 (Harmful if swallowed)

  • [5]Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P262 (Do not get in eyes, on skin, or on clothing).

####[1] Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

  • Long-Term Storage: It is recommended to store the solid compound at temperatures below -15°C.

[1]

Conclusion

This compound is a pyrrolo[2,3-d]pyrimidine with significant potential as a lead compound in drug discovery, particularly in the field of oncology. Its unique structure, derived from the substitution of a carbon for nitrogen at the 7-position of the purine ring, confers distinct chemical and biological properties. This guide has provided a detailed summary of its physicochemical characteristics, a viable synthesis route, and insights into its biological activity and mechanism of action. The provided experimental protocol for cytotoxicity testing serves as a practical starting point for researchers aiming to validate its antiproliferative effects. Further investigation into its specific molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

  • Dolezal, K., Popa, I., Krystof, V., Spíchal, L., Fojtíková, M., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875–884.
  • Hocek, M., et al. (2015). Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry, 23(23), 7563-7575.
  • Knape, M., et al. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. European Journal of Medicinal Chemistry, 46(9), 4489-4496.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • PubChem. (n.d.). Benzylaminopurine. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Benzylaminopurine. Retrieved from [Link]

  • AERU. (n.d.). 6-benzyladenine (Ref: ABG-3191). Retrieved from [Link]

  • Grokipedia. (n.d.). 6-Benzylaminopurine. Retrieved from [Link]

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An In-depth Technical Guide to N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (6-Benzylamino-7-deazapurine)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, a compound commonly known as 6-Benzylamino-7-deazapurine. While its name suggests a close relationship to the well-known plant cytokinin 6-Benzylaminopurine (BAP), this document elucidates the critical structural and functional distinctions that position this compound and its derivatives in the realm of medicinal chemistry, particularly as kinase inhibitors, rather than in plant science. This guide will cover its chemical identity, contrast it with BAP, and explore the broader therapeutic potential of the 7-deazapurine scaffold, supported by relevant synthesis and biological evaluation principles.

Introduction: Deconstructing a Name

The nomenclature of this compound can be misleading. It is crucial to distinguish it from its purine analog, 6-Benzylaminopurine (BAP)[1][2]. BAP is a synthetic cytokinin, a class of plant growth hormones that promote cell division and have extensive applications in agriculture and plant tissue culture[1][3][4]. The key structural difference lies in the core bicyclic system: purines contain a pyrimidine ring fused to an imidazole ring, whereas 7-deazapurines, such as the subject of this guide, feature a pyrimidine ring fused to a pyrrole ring[5]. This seemingly subtle change—the replacement of a nitrogen atom at the 7th position with a carbon atom—profoundly alters the molecule's biological activity, directing it away from plant hormone mimicry and towards interaction with mammalian protein targets. The 7-deazapurine scaffold is of significant interest to medicinal chemists due to its role as a "privileged structure" in the development of kinase inhibitors[6][7].

Chemical Identity and Synonyms

The definitive identification of a chemical entity is paramount for research and development. The following section details the IUPAC name, synonyms, and key chemical properties of this compound.

IUPAC Name and Synonyms
  • IUPAC Name: N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine[8]

  • Common Synonyms: this compound[8][9], N-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Chemical Properties

A summary of the key chemical properties for N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂N₄[8][9]
Molecular Weight 224.26 g/mol [9][10]
CAS Number 60972-04-5[8][9]
Appearance Solid
Melting Point 202-206 °C[10]
SMILES String c1ccc(cc1)CNc2ncnc3c2[nH]cc3
InChI Key XQTDTJWTCBSTMC-UHFFFAOYSA-N

The 7-Deazapurine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core of this compound is a versatile scaffold for developing inhibitors of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and autoimmune disorders[6][7][11].

Mechanism of Action

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The benzyl group and other substitutions on the core structure can be modified to achieve potency and selectivity for specific kinases[11].

Therapeutic Applications of Derivatives

Research into derivatives of the 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold has shown promise in several therapeutic areas:

  • Oncology: These compounds have been investigated as inhibitors of various kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR), Aurora Kinase A, and Bruton's tyrosine kinase (Btk)[6][7][12].

  • Autoimmune Diseases: Btk inhibitors based on this scaffold are being explored for the treatment of rheumatoid arthritis[7].

  • Antimitotic Agents: Certain derivatives have been shown to inhibit microtubule formation, a mechanism relevant to cancer chemotherapy[12][13][14].

The diagram below illustrates the general mechanism of kinase inhibition by a 7-deazapurine derivative.

Kinase_Inhibition cluster_kinase Kinase Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates ATP_pocket ATP Binding Pocket ATP ATP ATP->ATP_pocket Binds Substrate Substrate Protein Substrate->Kinase Binds Cellular_Response Downstream Signaling (e.g., Proliferation) Phospho_Substrate->Cellular_Response Leads to Inhibitor 7-Deazapurine Derivative Inhibitor->ATP_pocket Competitively Binds Synthesis_Workflow Start Pyrrolo[2,3-d]pyrimidine Core Step1 Halogenation (e.g., with POCl₃ or NIS) Start->Step1 Intermediate1 4-Halo-pyrrolo[2,3-d]pyrimidine Step1->Intermediate1 Step2 Optional: Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate1->Step2 Step3 Amination (e.g., with Benzylamine) Intermediate1->Step3 Intermediate2 Substituted 4-Halo-pyrrolo[2,3-d]pyrimidine Step2->Intermediate2 Intermediate2->Step3 Product N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine or Derivative Step3->Product

Caption: Generalized synthesis workflow for 7-deazapurine derivatives.

Protocol: General Procedure for Buchwald-Hartwig Amination

The following is a generalized protocol for the amination step, based on methodologies reported for similar compounds. Note: This is an illustrative protocol and requires optimization for specific substrates and scales.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the 4-halo-7H-pyrrolo[2,3-d]pyrimidine derivative (1 equivalent), the desired amine (e.g., benzylamine, 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2-3 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or toluene).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Conclusion and Future Directions

N-benzyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, or this compound, represents an important scaffold in medicinal chemistry. Its structural distinction from the plant cytokinin BAP is a critical takeaway for researchers to avoid misinterpretation of its biological role. The demonstrated and potential applications of its derivatives as potent and selective kinase inhibitors underscore the value of the 7-deazapurine core in drug discovery. Future research will likely focus on the synthesis and evaluation of novel derivatives with improved pharmacokinetic properties and enhanced selectivity for specific kinase targets, furthering their potential as therapeutic agents for a range of human diseases.

References

  • PubChem. (n.d.). N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. Retrieved from [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). International Journal of Pharmaceutical and Life Sciences.
  • Gangjee, A., et al. (2010). 2-Amino-4-methyl-5-phenylethyl substituted-7-N-benzyl-pyrrolo[2,3-d]pyrimidines as novel antitumor antimitotic agents that also reverse tumor resistance. Bioorganic & Medicinal Chemistry, 18(17), 6303-6316.
  • Gangjee, A., et al. (2017). Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents. Journal of Medicinal Chemistry, 60(21), 8837-8851.
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  • A2Z Chemical. (n.d.). This compound. Retrieved from [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2236-2248.
  • Gangjee, A., et al. (2011). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1147-1156.
  • PubChem. (n.d.). N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • Gangjee, A., et al. (2017). Design and synthesis of 6-substituted-4-(substituted phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora A and epidermal growth factor receptor kinases. Bioorganic & Medicinal Chemistry, 25(22), 6063-6073.
  • PubChem. (n.d.). Benzylaminopurine. Retrieved from [Link]

  • Wang, X., et al. (2018). Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry, 145, 96-112.
  • Pharmaffiliates. (n.d.). N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-benzyl-5,6-dimethyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine. Retrieved from [Link]

  • Rosén, J., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7381-7402.
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  • Teixeira da Silva, J. A. (2013). Is BA (6-benzyladenine) BAP (6-benzylaminopurine)? The Asian and Australasian Journal of Plant Science and Biotechnology, 7(2), 79-80.
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An In-depth Technical Guide to Structural Analogs of 6-Benzylamino-7-deazapurine: Synthesis, Kinase Inhibition, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent inhibitors of various protein kinases. The substitution at the 6-position with a benzylamino group, in particular, has yielded a class of compounds with significant therapeutic potential, especially in the realm of oncology. This technical guide provides a comprehensive overview of the structural analogs of 6-benzylamino-7-deazapurine, delving into their synthesis, structure-activity relationships (SAR), and biological mechanisms of action. By synthesizing field-proven insights with technical accuracy, this document aims to equip researchers and drug development professionals with the foundational knowledge required to navigate and innovate within this promising area of kinase inhibitor discovery.

Introduction: The 7-Deazapurine Scaffold as a Kinase Inhibitor Template

The purine core is a fundamental component of biologically essential molecules such as ATP, the primary phosphate donor in kinase-catalyzed reactions. Consequently, purine analogs have been extensively explored as potential ATP-competitive kinase inhibitors. The 7-deazapurine scaffold, where the N7 atom of the purine ring is replaced by a carbon atom, offers distinct advantages. This modification alters the electronic properties of the heterocyclic system and provides a vector for substitution at the C7 position, allowing for enhanced interactions with the ATP-binding pocket of kinases.[1]

The 6-benzylamino substituent plays a crucial role in conferring potency and selectivity to these analogs. The benzyl group can engage in hydrophobic and van der Waals interactions within the kinase active site, while the amino linker provides a key hydrogen bonding motif. This guide will explore how modifications to both the 7-deazapurine core and the benzylamino moiety influence the biological activity of these compounds.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs typically commences with the construction of the core pyrrolo[2,3-d]pyrimidine ring system. A common and efficient starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from commercially available precursors.[1] The chlorine atom at the 4-position (equivalent to the 6-position in purine nomenclature) is susceptible to nucleophilic aromatic substitution, providing a straightforward route to introduce the desired benzylamino side chain.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a convergent approach, where the 7-deazapurine core and the substituted benzylamine are prepared separately and then coupled in the final steps.

Synthesis_Workflow cluster_Core 7-Deazapurine Core Synthesis cluster_Sidechain Benzylamine Sidechain Synthesis A Pyrimidine Precursor B Pyrrole Ring Formation A->B C Chlorination at C4 B->C G This compound Analog C->G Nucleophilic Substitution D Substituted Benzaldehyde E Reductive Amination or other functionalization D->E F Substituted Benzylamine E->F F->G

Caption: General workflow for the synthesis of this compound analogs.

Detailed Experimental Protocol: Synthesis of 4-(Benzylamino)-7H-pyrrolo[2,3-d]pyrimidine

This protocol outlines a representative synthesis of the parent compound, which can be adapted for the preparation of various analogs by using substituted benzylamines.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Benzylamine

  • Triethylamine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in ethanol, add benzylamine (1.2 eq) and triethylamine (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidine.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationships (SAR) and Biological Targets

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the benzyl ring and the 7-deazapurine core. These compounds have demonstrated potent inhibitory activity against several key protein kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.

Cyclin-Dependent Kinases (CDKs)

CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.[2] Analogs of 6-benzylaminopurine have shown significant inhibitory effects on CDK2.[3] The benzylamino moiety occupies the ATP-binding site, with the benzyl group extending into a hydrophobic pocket.

Key SAR Insights for CDK Inhibition:

  • Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring significantly impact potency and selectivity. For instance, small electron-withdrawing groups at the meta or para positions can enhance activity.

  • Modifications at the 7-position: Substitution at the C7 position of the deazapurine core with small alkyl or aryl groups can modulate kinase selectivity and improve pharmacokinetic properties.

Aurora Kinases

The Aurora kinase family (A, B, and C) are essential for mitotic progression, and their overexpression is common in various human tumors.[4] Several pan-Aurora kinase inhibitors are in clinical development.[5] Structural analogs of this compound have shown promise as inhibitors of Aurora kinases, particularly Aurora A and B.[6]

Key SAR Insights for Aurora Kinase Inhibition:

  • Flexibility of the Benzyl Group: Molecular modeling studies suggest that the 7-deazapurine motif provides greater flexibility to the 6-benzylthio group (a close analog to the benzylamino group), allowing for better accommodation within the hydrophobic pocket of the enzyme.[7]

  • Substitutions on the Pyrrolo[2,3-d]pyrimidine Core: Modifications at other positions of the core, such as the 2-position, can influence selectivity between different Aurora kinase isoforms.

Quantitative Data on Kinase Inhibition

The following table summarizes the inhibitory activities (IC₅₀ values) of representative this compound analogs against key kinases.

Compound IDR¹ (on Benzyl Ring)R² (at C7)Target KinaseIC₅₀ (nM)Reference
1 HHCDK244[8]
2 4-ClHCDK235[3]
3 3-FHAurora A5.6[6]
4 4-OCH₃HAurora B18.4[6]
5 HCH₃CDK1>1000[8]

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific assay conditions may vary between studies.

Cellular Mechanisms of Action and Therapeutic Implications

The inhibition of key cell cycle kinases like CDKs and Aurora kinases by this compound analogs leads to distinct cellular phenotypes, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.

Cell Cycle Arrest and Apoptosis

Inhibition of CDK2 by these compounds typically leads to a cell cycle arrest at the G1/S transition phase.[9] Disruption of Aurora kinase function results in defects in mitotic spindle formation, chromosome segregation, and cytokinesis, often leading to polyploidy and subsequent cell death.[6]

Signaling_Pathway cluster_CellCycle Cell Cycle Progression G1 G1 Phase S S Phase G2 G2/M Phase Arrest Cell Cycle Arrest M Mitosis CDK2 CDK2/Cyclin E CDK2->S AuroraA Aurora A AuroraA->M AuroraB Aurora B AuroraB->M Analog This compound Analog Analog->CDK2 Analog->AuroraA Analog->AuroraB Apoptosis Apoptosis

Caption: Simplified signaling pathway illustrating the mechanism of action of this compound analogs.

Therapeutic Potential in Oncology

The potent anti-proliferative effects and the ability to induce apoptosis in cancer cells make this compound analogs promising candidates for cancer therapy. Their efficacy has been demonstrated in various cancer cell lines, including those derived from pancreatic and lung cancers.[10][11] Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic potential, both as monotherapies and in combination with other anti-cancer agents.

Conclusion and Future Directions

Structural analogs of this compound represent a compelling class of kinase inhibitors with significant potential for the development of novel anti-cancer therapeutics. The synthetic accessibility of the 7-deazapurine scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on:

  • Expanding the chemical diversity of these analogs to explore new interactions within the kinase ATP-binding site.

  • Comprehensive kinase profiling to identify novel targets and potential off-target effects.

  • In vivo evaluation in relevant animal models of cancer to assess efficacy and safety.

  • Exploration of combination therapies with existing anti-cancer drugs to overcome resistance and enhance therapeutic outcomes.

By continuing to build upon the foundational knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of this promising class of compounds.

References

  • Synthesis of 6- N- substituted 7- deazapurine nucleoside antibiotics: Potential nucleoside transport inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. (2018). PubMed. Retrieved January 21, 2026, from [Link]

  • Reported IC 50 values of the selected inhibitors in nM. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). Retrieved January 21, 2026, from [Link]

  • The synthesis of 6‐substituted 7‐deazapurines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. (2006). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications. Retrieved January 21, 2026, from [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2025). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Aurora kinase inhibitors: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026, from [Link]

  • In vitro cell growth inhibition IC50 values of compounds against cancer... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 3D-QSAR Assisted Design of Novel 7-Deazapurine Derivatives as TNNI3K Kinase Inhibitors Using Molecular Docking and Molecular Dynamics Simulation. (n.d.). Bentham Science. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4-(n-Hexylamino)pyrrolo[2,3-d]pyrimidine. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Inhibiting the aurora B kinase potently suppresses repopulation during fractionated irradiation of human lung cancer cell lines. (2012). PubMed. Retrieved January 21, 2026, from [Link]

  • 6-Benzylaminopurine. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Process for the preparation of pyrrolo[2,3-d]pyrimidines. (1993). Google Patents.
  • Aurora B Inhibitors as Cancer Therapeutics. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • 6-Benzylaminopurine: a plant derived cytokinin inducing positive inotropism by P2-purinoceptors. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to 6-Benzylamino-7-deazapurine and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deaza isostere of purine, represents a privileged core in medicinal chemistry. The replacement of the N7 nitrogen with a carbon atom fundamentally alters the electronic and hydrogen-bonding properties of the nucleobase, opening up new avenues for therapeutic intervention. Among the myriad of derivatives, 6-Benzylamino-7-deazapurine and its analogues have emerged as a particularly promising class of compounds with a diverse range of biological activities. This guide provides a comprehensive technical overview of this compound class, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, explore the mechanistic underpinnings of their biological effects, present key structure-activity relationship data, and provide detailed experimental protocols to facilitate further investigation in this exciting field.

The 7-Deazapurine Core: A Gateway to Novel Bioactivities

The 7-deazapurine core is a versatile scaffold that has been extensively explored in the development of antiviral, anticancer, and anti-inflammatory agents.[1] The absence of the N7 atom removes a potential site for glycosylation and metabolism, which can lead to improved pharmacokinetic properties. Furthermore, the C7 position provides a convenient handle for chemical modification, allowing for the introduction of a wide array of substituents to modulate biological activity.

Synthesis of the 7-Deazapurine Scaffold

The synthesis of the 7-deazapurine core typically begins with a substituted pyrrole, which is then elaborated to construct the fused pyrimidine ring. A common starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which is commercially available or can be synthesized via established methods.

This compound: Synthesis and Properties

This compound is a key derivative that serves as a foundational structure for a multitude of analogues. Its synthesis is a critical first step in the exploration of this chemical space.

Synthetic Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable leaving group at the 6-position of the 7-deazapurine core with benzylamine. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of related compounds.[2]

Step 1: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (if not commercially available)

This step involves the construction of the pyrrolo[2,3-d]pyrimidine core. While various methods exist, a common approach involves the condensation of a substituted pyrrole with a pyrimidine precursor.

Step 2: Benzylation at the 6-position

  • Reaction: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with benzylamine in the presence of a base.

  • Reagents and Conditions:

    • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent)

    • Benzylamine (1.2 equivalents)

    • A non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents)

    • Solvent: A polar aprotic solvent such as ethanol, isopropanol, or DMF.

    • Temperature: Reflux, typically around 80-120 °C.

    • Reaction time: 4-8 hours.

  • Work-up and Purification:

    • Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is taken up in a mixture of ethyl acetate and water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.

Biological Activities and Mechanism of Action

This compound and its derivatives exhibit a broad spectrum of biological activities, with their anticancer properties being of particular interest. A significant body of evidence points towards the inhibition of cyclin-dependent kinases (CDKs) as a primary mechanism of action.

Cyclin-Dependent Kinase (CDK) Inhibition: A Key Therapeutic Target

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

The CDK Signaling Pathway

The cell cycle is a tightly regulated process with distinct phases (G1, S, G2, and M). The progression through these phases is driven by the sequential activation and inactivation of different CDK-cyclin complexes. For instance, the G1/S transition is primarily controlled by the CDK2/cyclin E complex. Inhibition of CDK2 prevents the phosphorylation of key substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest at the G1/S checkpoint.[4][5]

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) cluster_inhibitor Mechanism of this compound Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Activates Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F E2F (free) Rb_E2F->E2F Releases p16 p16 (INK4a) p16->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb_E2F Hyperphosphorylates Rb E2F->CyclinE_CDK2 Induces Cyclin E S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes S_Phase_Progression S_Phase_Progression Inhibitor This compound Derivatives Inhibitor->CyclinE_CDK2 Inhibits

Figure 1: Simplified CDK signaling pathway at the G1/S transition and the inhibitory effect of this compound derivatives.

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives can be fine-tuned by modifying various parts of the molecule. Key areas for modification include:

  • The Benzyl Group: Substitution on the phenyl ring can significantly impact potency and selectivity. Electron-donating or withdrawing groups at different positions can alter the binding affinity for the target kinase.

  • The 7-Position of the Deazapurine Core: Introduction of substituents at the C7 position can modulate the electronic properties of the ring system and provide additional interaction points with the target protein.

  • The Ribose Moiety (in nucleoside analogues): Modifications to the sugar moiety, such as the introduction of a methyl group at the 4'-position, have been explored to enhance antiviral activity.[6]

Quantitative Biological Data

The potency of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines and specific kinases.

Compound/DerivativeCell LineIC50 (µM)Target KinaseReference
Derivative A MCF-7 (Breast)5.9CDK2[7]
Derivative B HCT116 (Colon)8.2CDK2[7]
Derivative C A549 (Lung)10.5EGFR[6]
Derivative D HeLa (Cervical)3.8VEGFR2[8]
Derivative E HepG2 (Liver)7.1Multiple Kinases[9]

Table 1: Representative IC50 values of this compound derivatives against various cancer cell lines.

Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of research findings, it is crucial to employ well-validated experimental protocols. This section provides detailed methodologies for key assays used in the evaluation of this compound derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with serially diluted This compound derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Solubilize formazan crystals with DMSO Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and IC50 values Absorbance_Reading->Data_Analysis

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, sensitive, and robust method for measuring kinase activity.

Workflow:

Kinase_Assay_Workflow Reaction_Setup 1. Set up kinase reaction with enzyme, substrate, ATP, and inhibitor Kinase_Reaction 2. Incubate to allow phosphorylation Reaction_Setup->Kinase_Reaction ADP_Glo_Reagent 3. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP Kinase_Reaction->ADP_Glo_Reagent Detection_Reagent 4. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal ADP_Glo_Reagent->Detection_Reagent Luminescence_Reading 5. Read luminescence Detection_Reagent->Luminescence_Reading Data_Analysis 6. Calculate kinase inhibition and IC50 values Luminescence_Reading->Data_Analysis

Figure 3: Workflow for the ADP-Glo™ kinase inhibition assay.

Detailed Protocol:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound (this compound derivative) in a suitable kinase buffer.

  • Initiate Reaction: Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time.

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced, which is inversely correlated with kinase inhibition. Calculate the percentage of inhibition and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:

  • Improving Selectivity: Designing derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects.

  • Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where kinase dysregulation is implicated, such as inflammatory and neurodegenerative disorders.

  • Combination Therapies: Evaluating the synergistic effects of this compound derivatives with other anticancer agents.

References

  • CDK Signaling Pathway - Creative Diagnostics. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]

  • cell lines ic50: Topics by Science.gov. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. [Link]

  • Ribbon diagram of CDK2-cyclin A structure and location of the interface... - ResearchGate. [Link]

  • Cyclin-dependent kinase - Wikipedia. [Link]

  • The structure of monomeric CDK2. (A) Schematic diagram showing the... - ResearchGate. [Link]

  • Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. [Link]

  • (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... - ResearchGate. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - NIH. [Link]

  • lines ic50 values: Topics by Science.gov. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. [Link]

  • A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing). [Link]

  • Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells - PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. [Link]

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Methodological & Application

6-Benzylamino-7-deazapurine: A Versatile Scaffold for Innovative Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Modified Purine

6-Benzylamino-7-deazapurine, also known as 6-BAP-7-deaza or 7-Deaza-6-benzylaminopurine, is a synthetic derivative of the purine family.[1] Its structure is characterized by a benzylamino group at the 6th position and a pivotal modification in the purine ring: the substitution of nitrogen at the 7th position with a carbon atom. This seemingly subtle alteration from its parent compound, 6-benzylaminopurine (a well-known cytokinin), confers unique physicochemical properties and a distinct biological activity profile. This modification makes the five-membered ring more electron-rich and allows for the attachment of additional substituents at the C7 position, often leading to enhanced binding to enzymes or improved base-pairing in nucleic acids.[2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted research applications of this compound. We will delve into its mechanistic actions, provide detailed protocols for key experiments, and explore its utility in diverse fields including cancer research, antiviral discovery, and immunology.

Core Properties and Specifications

PropertyValueSource
CAS Number 60972-04-5[1][3]
Molecular Formula C₁₃H₁₂N₄[1][3]
Molecular Weight 224.26 g/mol [1][3]
Appearance White to off-white powder[4]
Melting Point 203.0 °C[1]
Boiling Point 439.8 °C[1]
Storage Store desiccated at <-15°C[1][5]

Research Applications: A Multi-pronged Approach

The unique structure of this compound and its derivatives has led to their investigation in several key areas of biomedical research.

Oncology: A Promising Avenue for Anti-Cancer Therapies

The 7-deazapurine scaffold is recognized as a "privileged scaffold" in the design of antitumor agents.[2] Derivatives of 6-benzylaminopurine have demonstrated antiproliferative properties in various cancer cell lines.[6][7]

Mechanism of Action: While the precise mechanisms of all 7-deazapurine derivatives are not fully elucidated, several key pathways have been identified.[2]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Certain 6-benzylaminopurine derivatives have been shown to inhibit cyclin-dependent kinases, such as CDK2.[6][7] This inhibition can lead to cell cycle arrest and a reduction in cancer cell proliferation.[6][7] There is a significant positive correlation between the inhibitory effects on human CDKs and the proliferation of cancer cells.[6][7]

  • Nucleic Acid Incorporation: Some 7-deazapurine nucleosides are activated in cancer cells through phosphorylation and can be incorporated into both RNA and DNA.[2] This incorporation can lead to the inhibition of protein synthesis and DNA damage, ultimately triggering cell death.[2]

  • Adenosine Kinase Inhibition: Many 7-deazaadenosine derivatives are potent inhibitors of adenosine kinases.[2]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize the cells, resuspend in complete growth medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow for In Vitro Cytotoxicity Testing

G A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with This compound (Serial Dilutions) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability & IC50 Value H->I G cluster_0 Cytosol cluster_1 Nucleus CDN 7-Deazapurine CDN (STING Agonist) STING STING Dimer (on ER membrane) CDN->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes & Translocates IFN_Genes Type I Interferon Genes pIRF3_dimer->IFN_Genes Induces Transcription IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA Translation & Secretion Translation & Secretion IFN_mRNA->Translation & Secretion

Caption: Simplified STING signaling pathway activation.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds for biomedical research. The strategic modification of the purine core has unlocked a range of biological activities, from potent anticancer and antiviral effects to modulation of the innate immune system. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this intriguing molecule. Future research will likely focus on the synthesis of novel derivatives with enhanced specificity and potency, as well as in-depth in vivo studies to translate the promising in vitro findings into tangible therapeutic applications.

References

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1119-1151. Retrieved from [Link]

  • Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., ... & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. Retrieved from [Link]

  • Pomeisl, K., Tloušt'ová, E., Zborníková, E., Slavětínská, L., Procházková, M., Perlíková, P., ... & Hocek, M. (2015). Synthesis and biological profiling of 6-or 7-(het) aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry, 23(23), 7475-7487. Retrieved from [Link]

  • Thannesberger, J., Cha, L., Lammens, K., Meinhart, A., & Hopfner, K. P. (2021). Four additional natural 7-deazaguanine derivatives in phages and how to make them. Nucleic Acids Research, 49(16), 9414-9428. Retrieved from [Link]

  • Zatloukal, M., Dvořáková, P., Rejman, D., Tloušt'ová, E., Procházková, M., Li, L., ... & Hocek, M. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(15), 10457-10474. Retrieved from [Link]

  • Smee, D. F., Alaghamandan, H. A., Cottam, H. B., & Robins, R. K. (1988). Immunoenhancing properties and antiviral activity of 7-deazaguanosine in mice. Antimicrobial Agents and Chemotherapy, 32(10), 1497-1501. Retrieved from [Link]

  • Pérez-Córdoba, A. I., Garg, N., & de Koning, H. P. (2021). 7-Aryl-7-deazapurine 3'-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology. JAC-Antimicrobial Resistance, 3(4), dlab168. Retrieved from [Link]

  • Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., ... & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. ResearchGate. Retrieved from [Link]

  • Hutinet, G., Lanza, M., Lemoine, R., & Perrochon, S. (2016). Novel genomic island modifies DNA with 7-deazaguanine derivatives. Proceedings of the National Academy of Sciences, 113(11), 3091-3096. Retrieved from [Link]

  • Wikipedia. (2023, December 29). 6-Benzylaminopurine. Retrieved from [Link]

  • Sapaev, B., & Turaev, A. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 389, 03032. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzylaminopurine. PubChem. Retrieved from [Link]

  • AERU. (n.d.). 6-benzyladenine (Ref: ABG-3191). Retrieved from [Link]

  • Singh, J., & Kumar, S. (2024). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Molecules, 29(3), 643. Retrieved from [Link]

  • Wang, H., & Wright, A. E. (2023). Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant. Marine Drugs, 21(7), 395. Retrieved from [Link]

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Application Notes and Protocols: 6-Benzylamino-7-deazapurine in Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Unrelenting Cell Cycle of Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. A key driver of its aggressive nature is the deregulation of the cell cycle, frequently caused by mutations in cornerstone genes like KRAS and the tumor suppressor CDKN2A. These alterations lead to the constitutive activation of cyclin-dependent kinases (CDKs), molecular engines that propel the cell through division, rendering pancreatic cancer a disease of relentless proliferation.

6-Benzylamino-7-deazapurine is a synthetic purine analog that has emerged as a compound of interest in oncology research. As a derivative of 6-benzylaminopurine, it belongs to a class of molecules known for their inhibitory effects on CDKs. The substitution at the 7-position with a carbon atom to create a deazapurine core can enhance the molecule's interaction with the ATP-binding pocket of kinases, potentially leading to increased potency and selectivity. This document provides a comprehensive guide for researchers on the application of this compound in pancreatic cancer research, from initial in vitro screening to mechanistic studies.

Mechanism of Action: A Focus on Cyclin-Dependent Kinase Inhibition

The primary hypothesized mechanism of action for this compound in pancreatic cancer is the inhibition of cyclin-dependent kinases, particularly those governing the G1/S and G2/M transitions of the cell cycle. In pancreatic cancer, the loss of the tumor suppressor p16INK4A (encoded by CDKN2A) is a frequent event, leading to the uncontrolled activity of the CDK4/6-Cyclin D complex. This complex phosphorylates the retinoblastoma (Rb) protein, releasing the E2F transcription factor and initiating DNA replication and cell division. By competing with ATP for the binding site on CDKs, this compound can potentially halt this process, inducing cell cycle arrest and subsequent apoptosis in cancer cells.

Several derivatives of 6-benzylaminopurine have demonstrated inhibitory activity against CDK2, suggesting a potential role in blocking the G1/S transition.[1][2] The inhibition of CDK activity is a promising therapeutic strategy in pancreatic cancer, and a part of the antiproliferative effect of cytokinin analogues like 6-benzylaminopurine derivatives has been attributed to this mechanism.[1][2]

Visualizing the Pathway: Inhibition of the Cell Cycle in Pancreatic Cancer

G1_S_Transition_Inhibition cluster_0 G1 Phase cluster_1 S Phase Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK CyclinD_CDK46 Cyclin D / CDK4/6 Ras_Raf_MEK_ERK->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F DNA_Replication DNA Replication E2F->DNA_Replication Transcription p16 p16 (inactive in PDAC) p16->CyclinD_CDK46 6_Benzylamino_7_deazapurine This compound 6_Benzylamino_7_deazapurine->CyclinD_CDK46 Inhibition

Caption: Proposed mechanism of this compound in pancreatic cancer.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for the systematic evaluation of this compound in pancreatic cancer cell lines.

Cell Line Selection and Culture

The choice of cell lines is critical for relevant findings. It is recommended to use a panel of well-characterized human pancreatic cancer cell lines that represent the genetic diversity of the disease.

Cell LineKRAS MutationCDKN2A (p16) StatusKey Characteristics
PANC-1 G12DHomozygous deletionEpithelioid, highly aggressive
MiaPaCa-2 G12CHomozygous deletionPoorly differentiated, high metastatic potential
BxPC-3 Wild-typeWild-typeModerately differentiated, expresses CA19-9
AsPC-1 G12DMutatedHigh metastatic potential, derived from ascites

Protocol:

  • Culture pancreatic cancer cell lines in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cell lines are routinely tested for mycoplasma contamination.

Preparation of this compound Stock Solution

Protocol:

  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Protocol:

  • Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium. Suggested concentration range: 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control (e.g., gemcitabine).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle, providing direct evidence of cell cycle arrest.

Protocol:

  • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G1 or G2/M phase would indicate cell cycle arrest.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in cell cycle regulation.

Protocol:

  • Treat cells with this compound as described for the cell cycle analysis.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

  • Incubate the membrane with primary antibodies against key cell cycle proteins, such as Cyclin D1, CDK4, CDK6, phospho-Rb (Ser780/807/811), total Rb, and p27Kip1. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Experimental Workflow

experimental_workflow cluster_0 In Vitro Evaluation Cell_Culture 1. Pancreatic Cancer Cell Line Culture (PANC-1, MiaPaCa-2, BxPC-3) MTT_Assay 3. Cytotoxicity Screening (MTT Assay) Determine IC50 Cell_Culture->MTT_Assay Compound_Prep 2. Preparation of This compound Stock Solution Compound_Prep->MTT_Assay Cell_Cycle_Analysis 4. Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Use IC50 values Western_Blot 5. Mechanistic Study (Western Blot) Analyze Cell Cycle Proteins Cell_Cycle_Analysis->Western_Blot Confirm mechanism Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis

Caption: A streamlined workflow for the in vitro assessment of this compound.

Data Interpretation and Expected Outcomes

  • MTT Assay: A dose-dependent decrease in cell viability is expected in sensitive pancreatic cancer cell lines. The IC50 values will provide a quantitative measure of the compound's potency.

  • Cell Cycle Analysis: Treatment with this compound is anticipated to cause an accumulation of cells in the G1 phase of the cell cycle, consistent with the inhibition of CDK4/6 and CDK2.

  • Western Blot Analysis: A decrease in the phosphorylation of the Rb protein is a key expected outcome, confirming the inhibition of CDK activity. An upregulation of the CDK inhibitor p27Kip1 may also be observed as a downstream effect of cell cycle arrest.

Troubleshooting Common Issues

  • Low Cytotoxicity: If the compound shows low activity, consider extending the incubation time or using a 3D cell culture model (spheroids) which can sometimes better predict in vivo efficacy.

  • Inconsistent Results: Ensure consistent cell passage numbers, seeding densities, and reagent quality. Check for mycoplasma contamination.

  • No Cell Cycle Arrest: The compound may have an alternative mechanism of action. Consider exploring other signaling pathways, such as apoptosis induction or inhibition of other kinases.

Future Directions and In Vivo Studies

Following successful in vitro validation, the next logical step is to evaluate the efficacy of this compound in preclinical animal models of pancreatic cancer. This would involve using patient-derived xenografts (PDXs) or cell-line derived xenografts (CDXs) in immunocompromised mice. Key endpoints for in vivo studies would include tumor growth inhibition, assessment of target engagement in tumor tissue (e.g., p-Rb levels), and evaluation of toxicity.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics against pancreatic cancer. Its potential to inhibit CDKs addresses a fundamental vulnerability of this disease. The protocols and guidelines presented here offer a robust framework for researchers to systematically investigate the anticancer properties of this compound and to elucidate its mechanism of action in the context of pancreatic cancer.

References

  • The Emerging Role of Cyclin-Dependent Kinases (CDKs) in Pancreatic Ductal Adenocarcinoma. PMC - PubMed Central. [Link]

  • Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. PubMed. [Link]

  • Selected examples of cytotoxicity screening results against pancreatic... ResearchGate. [Link]

  • Introducing in vivo pancreatic cancer models for the study of new therapeutic regimens. Rozhledy v chirurgii. [Link]

  • Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. ResearchGate. [Link]

  • CDK-4 inhibitor P276 sensitizes Pancreatic Cancer cells to Gemcitabine induced Apoptosis. AACR. [Link]

  • Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. PubMed. [Link]

  • In Vivo and In Vitro Models of Pancreatic Cancer: A Comparative Study. Academia.edu. [Link]

  • Signaling pathways in pancreatic ductile adenocarcinoma and potential therapeutic targets. International Journal of Molecular and Immuno Oncology. [Link]

  • Investigating underlying molecular mechanisms, signaling pathways, emerging therapeutic approaches in pancreatic cancer. Frontiers. [Link]

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In Vitro Evaluation of 6-Benzylamino-7-deazapurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of 6-Benzylamino-7-deazapurine

This compound belongs to the 7-deazapurine class of compounds, which are analogs of purine nucleosides with diverse biological activities. The replacement of the nitrogen atom at position 7 with a carbon atom in the purine ring gives rise to a pyrrolo[2,3-d]pyrimidine scaffold, which can lead to altered interactions with cellular targets.[1] This structural modification has been exploited in the design of novel therapeutic agents with potential antitumor and antiviral properties.

Derivatives of 6-benzylaminopurine have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[2][3] Specifically, inhibition of CDK2 has been a focal point of research, as its dysregulation is a hallmark of many cancers.[2][3] The antiproliferative effects of these compounds are often attributed to their ability to induce cell cycle arrest and apoptosis. This document provides a comprehensive guide to the in vitro evaluation of this compound, detailing protocols for assessing its cytotoxicity, impact on cell cycle progression, pro-apoptotic activity, and kinase inhibition potential.

I. Assessment of Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is proportional to the number of living cells.

Causality Behind Experimental Choices:

This assay is a crucial first step in evaluating the anticancer potential of this compound. It provides a quantitative measure of the compound's ability to reduce the viability of a cancer cell population. The resulting IC50 value, the concentration at which 50% of cell growth is inhibited, is a key parameter for comparing the potency of different compounds and selecting promising candidates for further investigation. A variety of human cancer cell lines should be used to assess the compound's spectrum of activity.

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with a serial dilution of This compound seed_cells->treat_cells incubate_24_72h Incubate for 24-72 hours treat_cells->incubate_24_72h add_mtt Add MTT solution to each well incubate_24_72h->add_mtt incubate_2_4h Incubate for 2-4 hours add_mtt->incubate_2_4h add_solubilizer Add solubilization solution (e.g., DMSO or SDS) incubate_2_4h->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Data Summary (Illustrative)
Cell LineCompoundIC50 (µM)
MCF-7 (Breast Cancer)This compoundHypothetical Value
HeLa (Cervical Cancer)This compoundHypothetical Value
A549 (Lung Cancer)This compoundHypothetical Value

II. Cell Cycle Analysis by Flow Cytometry

Understanding how this compound affects cell cycle progression is crucial to elucidating its antiproliferative mechanism. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Causality Behind Experimental Choices:

Many cytotoxic agents exert their effects by inducing cell cycle arrest at specific checkpoints, preventing cancer cells from progressing through division. This analysis will reveal if this compound causes an accumulation of cells in a particular phase, which can provide insights into its molecular targets. For instance, an arrest in the G1 phase might suggest inhibition of CDKs responsible for the G1/S transition, such as CDK2.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow start Start seed_and_treat Seed and treat cells with This compound start->seed_and_treat harvest_cells Harvest cells (including supernatant) seed_and_treat->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells fix_cells Fix cells in cold 70% ethanol wash_cells->fix_cells stain_cells Stain cells with Propidium Iodide and RNase A fix_cells->stain_cells acquire_data Acquire data on a flow cytometer stain_cells->acquire_data analyze_data Analyze cell cycle distribution acquire_data->analyze_data end End analyze_data->end

Caption: Workflow for analyzing cell cycle distribution after treatment with this compound.

Detailed Protocol: Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest both adherent and floating cells.

  • Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

III. Apoptosis Detection by Annexin V/PI Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/PI assay is a standard method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Causality Behind Experimental Choices:

This assay provides definitive evidence of apoptosis induction by this compound. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify these early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow start Start seed_and_treat Seed and treat cells with This compound start->seed_and_treat harvest_cells Harvest cells seed_and_treat->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend_binding_buffer Resuspend cells in Annexin V binding buffer wash_cells->resuspend_binding_buffer stain_annexin_pi Stain with FITC-Annexin V and Propidium Iodide resuspend_binding_buffer->stain_annexin_pi incubate Incubate in the dark stain_annexin_pi->incubate analyze_flow_cytometry Analyze by flow cytometry incubate->analyze_flow_cytometry end End analyze_flow_cytometry->end Kinase_Inhibition_Pathway cluster_0 Cell Cycle Progression CDK2 CDK2/Cyclin E Rb Rb CDK2->Rb Phosphorylation G1_Arrest G1 Phase Arrest E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation Compound This compound Compound->CDK2 Inhibition

Caption: Potential mechanism of action of this compound through CDK2 inhibition, leading to G1 cell cycle arrest.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™)

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Substrate peptide (e.g., Histone H1)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the kinase assay buffer.

  • Kinase Reaction:

    • Add the kinase, substrate, and ATP to the wells of the assay plate.

    • Add the diluted compound or vehicle control.

    • Incubate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

V. Data Interpretation and Troubleshooting

  • MTT Assay: High background can be caused by contamination or interference from the compound. Ensure sterile technique and run a compound-only control.

  • Cell Cycle Analysis: Cell clumps can lead to inaccurate results. Ensure a single-cell suspension before fixation.

  • Apoptosis Assay: Delayed analysis after staining can lead to an overestimation of apoptosis. Analyze samples promptly.

  • Kinase Assay: Ensure the kinase reaction is in the linear range by optimizing the reaction time and enzyme concentration.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive in vitro evaluation of this compound. By systematically assessing its cytotoxicity, effects on cell cycle and apoptosis, and direct kinase inhibitory activity, researchers can gain valuable insights into its therapeutic potential and mechanism of action. This information is critical for the advancement of this and related compounds in the drug discovery pipeline.

References

  • Pérbost, R., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(4), 834-885. [Link]

  • Doležal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. [Link]

  • Hocek, M., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1057-1066. [Link]

  • Trávníček, Z., et al. (2006). Zinc(II) complexes with potent cyclin-dependent kinase inhibitors derived from 6-benzylaminopurine: synthesis, characterization, X-ray structures and biological activity. Journal of Inorganic Biochemistry, 100(1), 49-58. [Link]

  • Carminati, P., et al. (2004). PHA-793887, a potent and selective cyclin-dependent kinase inhibitor with a novel mechanism of action.
  • Kryštof, V., et al. (2002). 2,6,9-Trisubstituted purines: a new class of selective inhibitors of cyclin-dependent kinases. Cellular and Molecular Life Sciences, 59(4), 651-660.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Darzynkiewicz, Z., & Juan, G. (2001). DNA content measurement for DNA ploidy and cell cycle analysis. Current protocols in cytometry, Chapter 7, Unit 7.5. [Link]

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Introduction: A Strategic Modification for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Experimental Use of 6-Benzylamino-7-deazapurine

This compound is a synthetic purine analog designed for biological research. It belongs to a well-established class of molecules that interact with ATP-binding sites in various proteins. Its structure is closely related to the plant cytokinin 6-Benzylaminopurine (BAP), but with a critical modification: the nitrogen atom at the 7th position of the purine ring is replaced by a carbon atom. This seemingly minor change significantly alters the molecule's hydrogen bonding potential and electronic properties, steering its biological activity away from plant hormone mimicry and towards applications in mammalian cell research, particularly as a potential kinase inhibitor.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the practical application of this compound. We will delve into its postulated mechanism of action as a Cyclin-Dependent Kinase (CDK) inhibitor, provide detailed protocols for its use in cell-based and biochemical assays, and offer insights into interpreting the resulting data. The focus is on providing robust, self-validating experimental frameworks to explore its potential as a modulator of cell cycle progression and apoptosis.

Section 1: Physicochemical Properties and Solution Preparation

Accurate preparation and handling of this compound are foundational to reproducible experimental outcomes. Due to its heterocyclic aromatic structure, it exhibits poor solubility in aqueous solutions, necessitating the use of an organic solvent for stock solution preparation.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 60972-04-5[1]
Molecular Formula C₁₃H₁₂N₄[1]
Molecular Weight 224.26 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in DMSOInferred from related compounds
Storage Store desiccated at -20°CN/A
Protocol: Preparation of a 10 mM Stock Solution

The causality behind using Dimethyl Sulfoxide (DMSO) as the solvent is its ability to effectively solvate planar, aromatic compounds that are otherwise insoluble in aqueous media, which is a common characteristic of small molecule kinase inhibitors. Preparing a high-concentration stock allows for minimal solvent introduction into the final cell culture or assay buffer, thereby reducing potential off-target solvent effects.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of powder required. For 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 224.26 g/mol × 1000 mg/g = 2.24 mg

  • Weighing: Carefully weigh out 2.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of high-purity DMSO to the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: For long-term stability and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL). Store these aliquots tightly sealed at -20°C.

  • Working Dilutions: For experiments, thaw a single aliquot and prepare fresh serial dilutions in the appropriate cell culture medium or assay buffer immediately before use. Note: Do not exceed a final DMSO concentration of 0.5% in cell-based assays, as higher concentrations can be cytotoxic.

Section 2: Postulated Mechanism of Action - ATP-Competitive Kinase Inhibition

The purine scaffold is a privileged structure in medicinal chemistry, mimicking the adenine core of ATP. This allows purine analogs to function as competitive inhibitors at the ATP-binding site of kinases. The family of Cyclin-Dependent Kinases (CDKs) are prime targets for such molecules due to their central role in regulating cell cycle progression.[2] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a valuable class of anti-cancer agents.[3]

CDK4 and CDK6, in complex with D-type cyclins, initiate the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[4] This phosphorylation event releases the transcription factor E2F, allowing it to activate the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[5] By competitively binding to the ATP pocket of CDK4/6, an inhibitor like this compound can block Rb phosphorylation, thereby inducing a G1 cell cycle arrest.

CDK_Pathway cluster_Rb Rb-E2F Complex Mitogens Mitogenic Signals (Growth Factors) CyclinD_CDK46 Cyclin D CDK4/6 Complex Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb P Inhibitor 6-Benzylamino- 7-deazapurine Inhibitor->CyclinD_CDK46 Inhibition p16 p16 (INK4a) p16->CyclinD_CDK46 Rb_p p-Rb E2F E2F Rb->E2F Binds & Inhibits G1_S_Genes G1/S Phase Gene Expression E2F->G1_S_Genes Activates S_Phase S-Phase Entry G1_S_Genes->S_Phase

Figure 1: Inhibition of the CDK4/6-Rb Pathway.

Section 3: Core Application - Cell Proliferation Assay (IC₅₀ Determination)

The first step in evaluating a potential anti-cancer compound is to determine its effect on cell proliferation. This assay measures the concentration at which the compound inhibits cell growth by 50% (IC₅₀), providing a quantitative measure of its potency.

Protocol: Methylene Blue-Based Cell Viability Assay

This protocol is a cost-effective and reliable method for assessing cell viability based on the staining of viable, attached cells.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom cell culture plates

  • 10 mM stock solution of this compound in DMSO

  • Methylene blue staining solution (0.5% methylene blue in 50% methanol)

  • Wash buffer (e.g., PBS or water)

  • Elution buffer (1% SDS in PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 540-650 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no cell" blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare a 2X serial dilution of the 10 mM stock solution in complete medium. For an 8-point curve starting at 100 µM final concentration, the highest concentration in the 2X plate would be 200 µM. Include a "vehicle control" with DMSO equivalent to the highest concentration used (e.g., 0.2% for a 1:500 dilution).

  • Treatment: Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate, resulting in a 1X final concentration. Add 100 µL of the 2X vehicle control medium to the control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Staining:

    • Gently remove the medium from the wells.

    • Add 100 µL of methylene blue solution to each well and incubate for 30 minutes at room temperature.[6]

    • Wash the plate 3-4 times with water, removing excess stain. Invert the plate and tap gently on a paper towel to remove residual water. Allow to air-dry completely.

  • Elution: Add 100 µL of 1% SDS elution buffer to each well. Place the plate on a shaker for 10-15 minutes to fully dissolve the stain.[6]

  • Measurement: Read the absorbance (OD) at a wavelength between 540 nm and 650 nm.[6]

Data Analysis
  • Normalization: Subtract the average OD of the "no cell" blank wells from all other OD values.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 × (1 - (OD_Treated / OD_Vehicle_Control))

  • IC₅₀ Determination: Plot the % Inhibition versus the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Workflow_IC50 Seed 1. Seed Cells (96-well plate) Incubate1 2. Incubate 24h (Allow Attachment) Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate 72h (Drug Exposure) Treat->Incubate2 Stain 5. Fix & Stain (Methylene Blue) Incubate2->Stain Wash 6. Wash & Dry Plate Stain->Wash Elute 7. Elute Stain (1% SDS) Wash->Elute Read 8. Read Absorbance (Plate Reader) Elute->Read Analyze 9. Analyze Data (Calculate IC₅₀) Read->Analyze

Figure 2: Workflow for IC₅₀ Determination.

Section 4: Mechanistic Validation - In Vitro Kinase Assay

While a cell-based assay demonstrates a compound's effect on a biological system, it does not confirm direct target engagement.[7] An in vitro kinase assay is a crucial mechanistic experiment that isolates the kinase, its substrate, and the inhibitor to directly measure the inhibition of enzymatic activity.[8][9]

General Protocol Outline (e.g., using ADP-Glo™ Assay Principle)

This is a generalized workflow. Specific reagent volumes and incubation times must be optimized based on the manufacturer's protocol for the chosen kinase and assay kit.

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of the inhibitor corresponds to higher kinase inhibition.

Materials:

  • Purified, active recombinant kinase (e.g., CDK2/Cyclin A, CDK4/Cyclin D1)

  • Specific peptide substrate for the kinase

  • ATP at a concentration near the Kₘ for the chosen kinase

  • Kinase assay buffer

  • This compound serial dilutions

  • ADP-Glo™ Kinase Assay Kit (or similar technology)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP, inhibitor dilutions) in kinase assay buffer.

  • Kinase Reaction:

    • Add the inhibitor dilutions or vehicle control to the wells of the assay plate.

    • Add the substrate to all wells.

    • Initiate the reaction by adding a mix of the kinase and ATP.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as recommended (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate as recommended (e.g., 30 minutes).

  • Measurement: Read the luminescence on a plate reader.

  • Analysis: The luminescent signal is directly proportional to the kinase activity. Calculate percent inhibition for each inhibitor concentration and determine the biochemical IC₅₀ value using non-linear regression.

Section 5: Downstream Effect Analysis - Apoptosis Assay

Observing a reduction in cell number does not distinguish between a cytostatic effect (cell cycle arrest) and a cytotoxic effect (cell death). Apoptosis, or programmed cell death, is a desired outcome for many anti-cancer therapies. The Annexin V/Propidium Iodide (PI) assay is the gold standard for quantifying apoptosis via flow cytometry.[10][11]

Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by live cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[11]

Protocol: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Cells cultured in 6-well plates

  • This compound (at 1X, 2X, and 5X the IC₅₀ concentration)

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the vehicle (DMSO) and various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Collect the culture medium from each well, which contains floating (potentially apoptotic) cells. Centrifuge to pellet these cells.

    • Wash the adherent cells with PBS, then trypsinize them.

    • Combine the trypsinized cells with their corresponding cell pellet from the medium.

  • Washing: Centrifuge the combined cell suspension (e.g., at 500 x g for 5 minutes) and wash the pellet twice with cold PBS.[11]

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10]

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[10]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube.[10] Analyze the samples immediately by flow cytometry.

Data Interpretation

The flow cytometer will generate a dot plot with fluorescence from Annexin V-FITC on the x-axis and PI on the y-axis. The plot is divided into four quadrants:

  • Lower-Left (Q4: Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Q3: Annexin V+ / PI-): Early apoptotic cells.[10]

  • Upper-Right (Q2: Annexin V+ / PI+): Late apoptotic or necrotic cells.[10]

  • Upper-Left (Q1: Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

A dose-dependent increase in the percentage of cells in the lower-right and upper-right quadrants indicates that this compound induces apoptosis.

Figure 3: Interpretation of Annexin V/PI Flow Cytometry Data.

Apoptosis_Pathway Stress Cellular Stress (e.g., Kinase Inhibition) BH3 BH3-only proteins (Bim, Bad, Puma) Stress->BH3 Bcl2 Anti-Apoptotic (Bcl-2, Bcl-xL) BaxBak Pro-Apoptotic (Bax, Bak) Bcl2->BaxBak BH3->Bcl2 Inhibits BH3->BaxBak Mito Mitochondria BaxBak->Mito Forms pore CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome (Apaf-1, Cyto c) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspase-3, 7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 4: Simplified Intrinsic Apoptosis Pathway.

Section 6: Concluding Remarks and Best Practices

This compound is a valuable tool for investigating cell cycle control and apoptosis. Its purine scaffold suggests a mechanism involving kinase inhibition, which can be systematically explored using the protocols outlined in this guide.

Best Practices for Researchers:

  • Solubility is Key: Always ensure the compound is fully dissolved in the DMSO stock. If precipitation is observed upon dilution in aqueous media, consider using a lower concentration or adding a surfactant like Pluronic F-68 to the media.

  • Controls are Critical: Always include a vehicle (DMSO) control at the same final concentration as your highest dose to account for any solvent-induced effects.

  • Confirm On-Target Activity: A cellular phenotype should always be linked back to a direct biochemical activity. Combining cell proliferation data with in vitro kinase assays provides a much stronger argument for a specific mechanism of action.

  • Orthogonal Assays: Validate key findings with a second, independent assay. For example, if apoptosis is observed with Annexin V staining, confirm it by Western blotting for cleaved Caspase-3 or PARP.

By employing these rigorous, multi-faceted experimental approaches, researchers can effectively characterize the biological activity of this compound and elucidate its potential role in modulating critical cellular pathways.

References

  • Gnanaprakasam, J. N. R., & Wang, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (122), 55583. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Koopman, G., Reutelingsperger, C. P., Kuijten, G. A., Keehnen, R. M., Pals, S. T., & van Oers, M. H. (1994). Annexin V for flow cytometric detection of phosphatidylserine expression on B cells undergoing apoptosis. Blood, 84(5), 1415-1420. Retrieved from [Link]

  • University of Iowa Flow Cytometry Facility. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Reaction Biology Corporation. (n.d.). 2.3. In vitro kinase assay. Bio-protocol. Retrieved from [Link]

  • Zhang, T., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 391-400. Retrieved from [Link]

  • Zhang, T., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. ACS Publications. Retrieved from [Link]

  • Prochownik, E. V. (2016). Cell-Based Methods for the Identification of Myc-Inhibitory Small Molecules. Methods in Molecular Biology, 1467, 227-240. Retrieved from [Link]

  • Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Retrieved from [Link]

  • Anderson, M., et al. (2016). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 59(17), 7988-8009. Retrieved from [Link]

  • Brand, M., et al. (2021). Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 64(23), 17313-17336. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Plant Cell Labs. (n.d.). 6-Benzylaminopurine - BAP Hormone Powder. Retrieved from [Link]

  • Crimson Living. (n.d.). 6-benzylaminopurine (6-BA, 6-BAP), Highly Effective Cytokinin. Retrieved from [Link]

  • Bradford, J. R., et al. (2020). Development of dual and selective degraders of cyclin-dependent kinases 4 and 6. Nature Communications, 11(1), 1-13. Retrieved from [Link]

  • Khan, M. A., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. International Journal of Molecular Sciences, 24(22), 16224. Retrieved from [Link]

  • Hvistendahl, M., et al. (2018). Development of a Selective CDK7 Covalent Inhibitor Reveals Predominant Cell-Cycle Phenotype. Cell Chemical Biology, 25(10), 1247-1256.e9. Retrieved from [Link]

  • Abeomics. (n.d.). Cellular Apoptosis Pathway. Retrieved from [Link]

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6-Benzylamino-7-deazapurine: Application Notes for a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Fusion of Privileged Scaffolds

In the landscape of modern drug discovery, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a cornerstone for the development of potent kinase inhibitors. The strategic replacement of the N7 atom of the purine ring with a carbon atom alters the electronic properties and provides a vector for substitution, often leading to enhanced binding affinity and selectivity for the ATP-binding pocket of various kinases. Several approved drugs, including the JAK1/2 inhibitor Ruxolitinib and the CDK4/6 inhibitor Ribociclib, feature this privileged core, underscoring its therapeutic relevance.

Concurrently, the 6-benzylaminopurine (BAP) framework is well-documented for its biological activities, most notably as a synthetic cytokinin, but also for the antiproliferative effects of its derivatives through mechanisms that can include the inhibition of cyclin-dependent kinases (CDKs).[1] The benzylamino group at the 6-position of a purine-like ring has proven to be a key pharmacophoric feature for engaging with the hinge region of kinase active sites.

This document outlines the rationale and experimental protocols for investigating 6-Benzylamino-7-deazapurine as a potential drug candidate. By conjugating the benzylamino moiety with the 7-deazapurine core, we hypothesize the creation of a novel molecule with potent anti-cancer properties, likely mediated through the inhibition of key cell cycle kinases such as CDK2. These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of this promising compound.

Proposed Synthesis of this compound

The synthesis of 6-substituted 7-deazapurines is a well-established process in medicinal chemistry. A common and effective method involves the nucleophilic aromatic substitution of a halogenated 7-deazapurine precursor.[2] The following protocol outlines a proposed synthetic route for this compound, starting from the commercially available 6-chloro-7-deazapurine.

G cluster_0 Synthesis of this compound 6-Chloro-7-deazapurine 6-Chloro-7-deazapurine Reaction Nucleophilic Aromatic Substitution 6-Chloro-7-deazapurine->Reaction Benzylamine Benzylamine Benzylamine->Reaction Product This compound Reaction->Product Purification Purification Product->Purification Final_Product Purified this compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

  • 6-Chloro-7-deazapurine

  • Benzylamine

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloro-7-deazapurine (1 equivalent) in n-butanol, add benzylamine (1.2 equivalents) and DIPEA (2 equivalents).

  • Heat the reaction mixture to reflux (approximately 118°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Resuspend the crude residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Hypothesized Mechanism of Action: Targeting the Cell Cycle Engine

Derivatives of 6-benzylaminopurine have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2, in complex with Cyclin E or Cyclin A, is a critical regulator of the G1/S phase transition and S phase progression of the cell cycle. Its aberrant activity is a hallmark of many cancers, making it a prime therapeutic target. We postulate that this compound will act as an ATP-competitive inhibitor of CDK2, leading to cell cycle arrest and subsequent apoptosis in cancer cells.

G cluster_1 Hypothesized Signaling Pathway Molecule This compound CDK2_CyclinA CDK2/Cyclin A Complex Molecule->CDK2_CyclinA Inhibition Phosphorylation Substrate Phosphorylation CDK2_CyclinA->Phosphorylation Arrest G1/S Arrest CDK2_CyclinA->Arrest leads to CellCycle G1/S Phase Progression Phosphorylation->CellCycle Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action via CDK2 inhibition.

Application 1: In Vitro Cytotoxicity Profiling

The initial evaluation of a potential anti-cancer agent involves determining its cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric method for assessing cell viability.

Protocol: MTT Assay for Cell Viability

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3]

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Cell LineCompoundIC₅₀ (µM) - Hypothetical Data
MCF-7This compound5.2
HCT116This compound8.9
A549This compound12.5
Normal FibroblastsThis compound> 50

Application 2: Target Validation - Kinase Inhibition Assay

To validate our hypothesis that this compound targets CDK2, a direct in vitro kinase inhibition assay is essential. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.[6][7]

Protocol: CDK2/Cyclin A2 Inhibition Assay

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Kinase buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the test compound or vehicle control (DMSO).

  • Add the CDK2/Cyclin A2 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[6]

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes.[6]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

KinaseCompoundIC₅₀ (nM) - Hypothetical Data
CDK2/Cyclin A2This compound85
CDK1/Cyclin BThis compound450
CDK4/Cyclin D1This compound> 1000

Application 3: Elucidating Cellular Mechanism of Action

To further understand the anti-cancer effects of this compound in a cellular context, we will investigate its impact on the cell cycle and its ability to induce apoptosis.

G cluster_2 Cellular Mechanism of Action Workflow Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Harvest->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Harvest->Apoptosis_Assay Western_Blot Western Blot (Apoptosis Markers) Harvest->Western_Blot

Caption: Workflow for cellular mechanism of action studies.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on DNA content.[8]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Treat cells with the IC₅₀ concentration of this compound for 24 and 48 hours.

  • Harvest both adherent and floating cells, and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing RNase A and PI.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software to model the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.[9]

Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[10] Propidium iodide (PI) is used as a vital dye to identify necrotic cells with compromised membranes.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the IC₅₀ concentration of this compound for 24 and 48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol: Western Blotting for Apoptosis Markers

To confirm the induction of apoptosis at the molecular level, Western blotting can be used to detect key apoptotic proteins, such as cleaved caspases and PARP.[13][14][15]

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Treat cells with this compound and lyse them in RIPA buffer.[16]

  • Quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Analyze the changes in protein expression, particularly the appearance of cleaved forms of Caspase-3 and PARP, as indicators of apoptosis.[17]

Conclusion and Future Directions

The strategic combination of the 7-deazapurine core and a 6-benzylamino substituent presents a compelling hypothesis for the creation of a novel kinase inhibitor. The protocols detailed in these application notes provide a comprehensive framework for the synthesis and thorough preclinical evaluation of this compound. Positive outcomes from these studies, including potent and selective cytotoxicity, confirmed on-target activity against CDK2, and induction of cell cycle arrest and apoptosis, would establish a strong foundation for further development. Subsequent investigations should include broader kinase profiling to assess selectivity, pharmacokinetic studies to evaluate drug-like properties, and in vivo efficacy studies in xenograft models to determine its therapeutic potential as an anti-cancer agent.

References

  • Perlíková, P., et al. (2018). Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. ACS Infectious Diseases, 4(11), 1633–1643.
  • Ahmed, M. J. (2023). MTT (Assay protocol. protocols.io. [Link]

  • Dolezal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884.
  • Li, X., et al. (2019). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1083–1094.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 21, 2026, from [Link]

  • University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved January 21, 2026, from [Link]

  • Tloušt'ová, E., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1077-1091.
  • A, A. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved January 21, 2026, from [Link]

  • BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved January 21, 2026, from [Link]

  • University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved January 21, 2026, from [Link]

  • Zhang, T., et al. (2023). CDK2 inhibition sensitizes anthracycline-induced immunogenic cell death and enhances the efficacy of anti-PD-1 therapy. Frontiers in Immunology, 14, 1269356.
  • Kim, H. J., & Lee, J. Y. (2016). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 37, 1B.6.1–1B.6.11.
  • Lavrik, I. N., & Krueger, A. (2017). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1657, 11–18.
  • Zhu, H., et al. (2018). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. The Journal of biological chemistry, 293(17), 6335–6347.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved January 21, 2026, from [Link]

  • The Francis Crick Institute. (2023, January 17). Cell Cycle Analysis By Flow Cytometry [Video]. YouTube. [Link]

  • Seela, F., & Peng, X. (2006). Synthesis of 6-N-substituted 7-deazapurine nucleoside antibiotics: potential nucleoside transport inhibitors. Nucleosides, nucleotides & nucleic acids, 25(9-11), 1103–1118.
  • van der Es, D., et al. (2020). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. Molecules (Basel, Switzerland), 25(24), 5899.
  • Dzijak, R., et al. (2022). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability and Efficiency in Translation and CRISPR-Cas9 Gene Cleavage. Journal of medicinal chemistry, 65(19), 13038–13050.

Sources

Application Notes and Protocols for 6-Benzylamino-7-deazapurine as a Nucleophilic Reactant

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6-Benzylamino-7-deazapurine as a nucleophilic reactant. This document delves into the chemical principles governing its reactivity, offering a detailed analysis of the nucleophilic centers within the molecule. Field-proven, step-by-step protocols for key synthetic transformations, including N-alkylation and N-acylation, are presented. The guide emphasizes experimental design, causality behind procedural steps, and methods for ensuring reaction integrity. All claims are supported by authoritative citations, and key concepts are visualized through diagrams and structured data tables.

Introduction: The Nucleophilic Character of this compound

This compound, a derivative of the synthetic cytokinin 6-benzylaminopurine (BAP), is a versatile scaffold in medicinal chemistry and chemical biology.[1][2] Its structure, a pyrrolo[2,3-d]pyrimidine core, is an analog of adenine where the N7 atom is replaced by a carbon.[3] This substitution significantly alters the electronic properties of the purine system, making the five-membered pyrrole ring more electron-rich and influencing the nucleophilicity of the remaining nitrogen atoms.[3][4]

Understanding the nucleophilic potential of this compound is critical for its strategic application in the synthesis of novel bioactive molecules, including kinase inhibitors and antiviral agents.[4][5] This molecule possesses multiple potential nucleophilic sites:

  • N1 and N3 Nitrogens: Located in the pyrimidine ring.

  • N7 Nitrogen: The nitrogen atom of the pyrrole ring.

  • Exocyclic N6-Amino Group: The benzylamino substituent.

The reactivity and site-selectivity of nucleophilic attack are governed by a combination of factors including electronic effects, steric hindrance, and reaction conditions (e.g., solvent, base, and electrophile).[6] Generally, in purine systems, alkylation often leads to a mixture of N7 and N9 (equivalent to N7 in 7-deazapurines) isomers, with the thermodynamically more stable N9 isomer often predominating. However, kinetic control can favor the N7 position. The exocyclic amino group (N6) can also participate in nucleophilic reactions, though it is generally less nucleophilic than the ring nitrogens.

This guide will provide the theoretical framework and practical protocols to harness the nucleophilic character of this compound for synthetic diversification.

Visualization of Nucleophilic Centers

To conceptualize the reactive sites for electrophilic attack, the following diagram illustrates the key nucleophilic nitrogens in the this compound scaffold.

G cluster_workflow N-Alkylation Workflow A Dissolve 6-BAP in Anhydrous DMF B Add NaH (60% disp.) portion-wise at 0°C A->B C Stir for 30 min at 0°C B->C D Add Alkyl Halide (R-X) dropwise C->D E Warm to RT Stir 4-12h D->E F Monitor by TLC/LC-MS E->F G Quench with water F->G Upon Completion H Extract with EtOAc G->H I Purify by Chromatography H->I

Caption: General workflow for N-alkylation of this compound.

Step-by-Step Methodology:

  • Preparation: To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq). Dissolve in anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Stir the resulting suspension at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the N7-alkylated derivative.

N-Alkylation via the Mitsunobu Reaction

Causality Behind Experimental Choices:

  • Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD) form a phosphonium intermediate with the alcohol, activating the hydroxyl group as a good leaving group. [8]* Nucleophile Acidity: The nucleophile (in this case, the N7-H of the deazapurine) should have a pKa of approximately 15 or less to effectively participate in the reaction. [8]* Solvent: Anhydrous THF is the most common solvent as it effectively dissolves the reactants and intermediates.

Protocol 4.2.1: Mitsunobu Reaction for N7-Alkylation

Step-by-Step Methodology:

  • Preparation: To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, cool the mixture to 0 °C.

  • Initiation: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. A color change and/or formation of a precipitate (triphenylphosphine oxide) may be observed.

  • Reaction: Stir the reaction at room temperature for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude residue can be directly purified by silica gel column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

N-Acylation with Acyl Chlorides

The exocyclic N6-amino group and the ring nitrogens can be acylated using acyl chlorides or anhydrides. The N6-amino group is often the primary site of acylation under neutral or slightly basic conditions due to its accessibility, though reaction at the ring nitrogens can occur.

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides are highly reactive electrophiles, readily attacked by the nucleophilic nitrogen atoms of the deazapurine.

  • Base: A tertiary amine base like triethylamine (TEA) or pyridine is added to act as an acid scavenger, neutralizing the HCl generated during the reaction. [9]This prevents protonation of the starting material, which would deactivate it towards further nucleophilic attack.

Protocol 4.3.1: N-Acylation using an Acyl Chloride

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or THF containing triethylamine (2.0 eq).

  • Acylation: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Trustworthiness and Self-Validation

The integrity of the described protocols is paramount. Researchers should incorporate the following validation steps into their workflow:

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS is essential to confirm the consumption of starting materials and the formation of a new product spot/peak. Co-spotting with the starting material on a TLC plate is a simple and effective validation technique.

  • Spectroscopic Confirmation: The structure of the final product must be unequivocally confirmed by spectroscopic methods. This includes ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The obtained data should be compared with expected values and literature precedents for similar structures. [10][11]* Regioisomer Analysis: For N-alkylation reactions, the formation of regioisomers (e.g., N7 vs. N1 or N3) is possible. Careful analysis of ¹H-¹³C HMBC and NOESY NMR experiments can be crucial in distinguishing between these isomers.

Conclusion

This compound is a valuable building block whose nucleophilic character can be effectively exploited for the synthesis of diverse chemical libraries. The protocols outlined in these application notes provide a solid foundation for N-alkylation and N-acylation reactions. By understanding the principles of reactivity and carefully controlling reaction conditions, researchers can achieve predictable and reproducible outcomes. The key to success lies in rigorous reaction monitoring and thorough analytical characterization to ensure the structural integrity and purity of the synthesized compounds.

References

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  • Supporting Information. (n.d.). ScienceOpen. Retrieved from [Link]

  • Camarasa, M. J., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(53), 27936-27946. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Bio, M. M., et al. (2005). Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides. The Journal of Organic Chemistry, 70(5), 1635–1642. Retrieved from [Link]

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  • Camarasa, M. J., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Advances, 4(53), 27936-27946. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Głowacki, I., et al. (2019). Synthesis and fluorescent properties of N(9)-alkylated 2-amino-6-triazolylpurines and 7-deazapurines. Beilstein Journal of Organic Chemistry, 15, 386–396. Retrieved from [Link]

  • 6-Benzylaminopurine. (n.d.). Grokipedia. Retrieved from [Link]

  • Hocek, M., et al. (2015). Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry, 23(24), 7697-7708. Retrieved from [Link]

  • Savateev, K., et al. (2020). Regiospecific method for the synthesis of N9-alkylated 8-azapurines. ResearchGate. Retrieved from [Link]

  • Hocek, M., et al. (2018). C–H Imidation of 7-Deazapurines. ACS Omega, 3(11), 16373–16380. Retrieved from [Link]

  • Hocek, M., et al. (2023). Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites. RSC Advances, 13(56), 48556-48565. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

  • Hocek, M., et al. (2023). Hydrophobic alkyl-linked base-modified pyrimidine and 7-deazapurine 2′-deoxyribonucleoside phosphoramidites: synthesis and application in solid-phase synthesis of modified and hypermodified oligonucleotides. RSC Advances, 13(56), 48556–48565. Retrieved from [Link]

  • Tlustoš, P., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega, 6(15), 10349–10360. Retrieved from [Link]

  • Perlíková, P., et al. (2013). 6-Alkyl-, 6-aryl- or 6-hetaryl-7-deazapurine ribonucleosides as inhibitors of human or MTB adenosine kinase and potential antimycobacterial agents. MedChemComm, 4(11), 1465-1472. Retrieved from [Link]

  • Doležal, K., et al. (2020). Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back. International Journal of Molecular Sciences, 21(11), 3937. Retrieved from [Link]

  • Balci, M. (2005). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • Creasy, C. L., et al. (2018). Structural and kinetic studies of the effect of guanine-N7 alkylation and metal cofactors on DNA replication. Nucleic Acids Research, 46(18), 9349–9362. Retrieved from [Link]

  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121–140. Retrieved from [Link]

  • The physicochemical properties and structure of 6-benzylaminopurine. (n.d.). ResearchGate. Retrieved from [Link]

  • The physicochemical properties and structure of 6-benzylaminopurine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and 6- N- substituted 7- deazapurine nucleoside antibiotics: Potential nucleoside transport inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2022). Frontiers in Chemistry, 10, 987654. Retrieved from [Link]

  • Biosynthesis of DNA-Alkylating Antitumor Natural Products. (2022). Molecules, 27(19), 6387. Retrieved from [Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017). Molecules, 22(6), 846. Retrieved from [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Chiral Alkyl Halides: Underexplored Motifs in Medicine. (2016). Molecules, 21(11), 1509. Retrieved from [Link]

  • DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards. (n.d.). SciSpace. Retrieved from [Link]

  • (Organic CHEM) CH 7 Alkyl Halides and Nucleophilic Substitution Part 1. (2020). YouTube. Retrieved from [Link]

  • Chapter 7 Alkyl Halides: Nucleophilic Substitution and Elimination Reactions Lesson 1. (2020). YouTube. Retrieved from [Link]

  • DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards is preserved in intact cells. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. (2023). Molecules, 28(15), 5859. Retrieved from [Link]

Sources

Application Notes and Protocols: 6-Benzylamino-7-deazapurine in Molecular Biology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

6-Benzylamino-7-deazapurine is a synthetic molecule belonging to the pyrrolo[2,3-d]pyrimidine class, also known as 7-deazapurines. This class of compounds is distinguished by the substitution of the nitrogen atom at the 7th position of the purine ring with a carbon atom. This modification significantly alters the electronic properties of the molecule, making it a valuable scaffold in medicinal chemistry and molecular biology. While its direct counterpart, 6-benzylaminopurine (BAP), is a well-established synthetic cytokinin in plant biology, this compound's applications are primarily projected in the realms of kinase inhibition, and as an antiviral and antitumor agent, owing to the activities of other 7-deazapurine derivatives. This document provides an in-depth guide to the potential applications of this compound, rooted in the established research on the broader 7-deazapurine family, and offers detailed protocols for its investigation.

Introduction: The Significance of the 7-Deazapurine Scaffold

The purine ring is a fundamental component of nucleic acids and a wide range of biologically active molecules. The substitution of the N7 atom with a carbon atom in the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold results in a more electron-rich five-membered ring. This structural change allows for the attachment of additional substituents at the C7 position, which can lead to enhanced binding to enzymes or improved base-pairing in DNA and RNA.[1][2]

While 6-benzylaminopurine (BAP) is a first-generation synthetic cytokinin that promotes plant growth and development by stimulating cell division[3][4][5], the introduction of the 7-deaza modification in this compound is expected to pivot its biological activity away from plant hormone mimicry and towards applications in human cell biology, particularly in drug discovery. The 7-deazapurine core is a "privileged scaffold" in the design of antitumor and antiviral nucleosides.[1] Many compounds built on this scaffold have shown potent cytostatic or cytotoxic effects.[1]

Table 1: Chemical Properties of this compound

PropertyValueSource
CAS Number 60972-04-5[6][7]
Molecular Formula C₁₃H₁₂N₄[6][7]
Molecular Weight 224.26 g/mol [6][7]
Synonyms 4-Benzylamino-1H-pyrrole[2,3-d]pyrimidine[6]
Melting Point 203.0 °C[6]
Boiling Point 439.8 °C[6]
Storage Store at < -15°C[6]

Potential Applications in Molecular Biology and Drug Discovery

Based on the established activities of the 7-deazapurine class, this compound is a promising candidate for investigation in the following areas:

Kinase Inhibition

The 7-deazapurine scaffold is a foundational structure for developing potent and selective kinase inhibitors.[8] Modifications at the 7-position can facilitate interactions with the hydrophobic pocket of the ATP-binding site of kinases, thereby enhancing potency and selectivity.[8] Several 7-deazapurine derivatives have been identified as multi-kinase inhibitors targeting key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs), Janus kinase (JAK), and Tropomyosin receptor kinase A (TRKA).[2][8] Given that the benzylamino group at the 6-position can be directed towards the solvent-exposed region or interact with specific residues in the kinase active site, this compound warrants screening against a panel of protein kinases.

G cluster_0 Kinase Inhibition Workflow Start Start Compound_Prep Prepare 6-Benzylamino- 7-deazapurine Stock Kinase_Assay Perform In Vitro Kinase Assay Cell_Based_Assay Cell-Based Assay (e.g., Proliferation) Data_Analysis Analyze IC50/ EC50 Values Hit_Validation Hit Validation & Selectivity Profiling Lead_Optimization Lead Optimization End End

Antiviral and Antitumor Activity

7-Deazapurine nucleosides are notable analogs of biogenic purine nucleosides with a wide spectrum of biological activities.[1] Their structural modification can lead to derivatives with increased base-pairing in DNA or RNA, or enhanced binding to enzymes.[1] Several 7-deazapurine nucleosides have demonstrated potent cytostatic or cytotoxic effects.[1] For instance, some 7-hetaryl-7-deazaadenosines are activated in cancer cells through phosphorylation and get incorporated into both RNA (inhibiting protein synthesis) and DNA (causing DNA damage).[1] Furthermore, numerous sugar-modified derivatives of 7-deazapurine nucleosides are potent antivirals.[1] While this compound is not a nucleoside itself, its core structure could serve as a pharmacophore for the development of novel antiviral or antitumor agents.[9][10]

Experimental Protocols

The following are generalized protocols designed for the initial characterization of this compound's biological activity.

Protocol: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method to assess the inhibitory activity of this compound against a specific protein kinase.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP levels corresponds to kinase activity, and the inhibition of this activity by a compound results in a higher ATP concentration.

Materials:

  • This compound

  • Recombinant protein kinase of interest

  • Kinase substrate (peptide or protein)

  • Kinase reaction buffer (specific to the kinase)

  • ATP

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., from 10 mM to 10 nM).

    • Further dilute these intermediate solutions into the kinase reaction buffer to the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • In a white, opaque microplate, add the diluted this compound solutions. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add the protein kinase and its corresponding substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Following the incubation, stop the kinase reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

    • Briefly, this typically involves adding a reagent that lyses the cells (if cell-based) and quenches the kinase reaction, followed by the addition of a detection reagent that contains luciferase and its substrate, which generates a luminescent signal proportional to the ATP concentration.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol: Cell Proliferation Assay (MTT or WST-1 Assay)

This protocol outlines a method to evaluate the cytotoxic or cytostatic effects of this compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, which can be quantified by spectrophotometry.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipettes

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the chosen cancer cell line to ~80% confluency.

    • Harvest the cells using trypsin-EDTA and resuspend them in a complete medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

  • Colorimetric Reaction:

    • After the incubation period, add the MTT or WST-1 reagent to each well according to the manufacturer's protocol.

    • Incubate the plate for an additional 1-4 hours to allow for the formazan product to form.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the EC₅₀ value.

G cluster_1 Antiproliferative Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with 6-Benzylamino- 7-deazapurine Incubation Incubate for 48-72 hours Viability_Assay Perform MTT/WST-1 Viability Assay Data_Acquisition Measure Absorbance EC50_Calculation Calculate EC50 End End

Conclusion

This compound represents a molecule of significant interest for researchers in molecular biology and drug development. While distinct from its well-studied counterpart, 6-benzylaminopurine, its 7-deazapurine core positions it as a promising candidate for screening as a kinase inhibitor and as an antiviral or antitumor agent. The protocols provided herein offer a foundational framework for initiating the investigation into the biological activities of this compound. Further studies, including selectivity profiling, mechanism of action elucidation, and structural biology approaches, will be crucial in uncovering the full potential of this compound as a molecular probe or a therapeutic lead.

References

Sources

Application Note: A Comprehensive Guide to the Purification of Synthesized 6-Benzylamino-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Benzylamino-7-deazapurine, a pyrrolo[2,3-d]pyrimidine analog of N6-benzyladenine, is a compound of significant interest in medicinal chemistry and drug development due to its potential as an inhibitor of various protein kinases.[1] The biological efficacy and the reliability of experimental data are directly contingent on the purity of the synthesized compound. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal techniques for purifying crude this compound. We present field-proven protocols for recrystallization, silica gel column chromatography, and preparative high-performance liquid chromatography (HPLC), explaining the rationale behind procedural choices and offering insights for troubleshooting.

Introduction: The Critical Role of Purity

This compound belongs to the 7-deazapurine class of compounds, which are structural analogs of purines where the N7 atom is replaced by a carbon atom.[2] This modification can alter the molecule's electronic properties and hydrogen bonding capabilities, often leading to enhanced biological activity or altered selectivity for target enzymes.[3]

Understanding Potential Impurities

Effective purification begins with anticipating the likely impurities. Based on a standard synthesis from 6-chloro-7-deazapurine and benzylamine, the crude product may contain:

Impurity Class Specific Example Source / Rationale Impact
Starting Materials 6-chloro-7-deazapurine, BenzylamineIncomplete reaction or non-stoichiometric addition of reagents.Can interfere with biological assays and quantification.
Side Products Bis-substituted productsReaction at other positions on the purine ring, though less likely for the 6-position.Structural similarity can make separation challenging.
Solvent Adducts -Reaction with solvent molecules under certain conditions.Introduces artifacts and complicates characterization.
Degradation Products Oxidized or hydrolyzed speciesInstability of the product under reaction or workup conditions.May exhibit different or no biological activity.

Strategic Approach to Purification

The choice of purification technique depends on the impurity profile, the scale of the synthesis, and the required final purity. A multi-step approach is often optimal, using a bulk purification method followed by a high-resolution polishing step.

PurificationStrategy cluster_methods Method Selection crude Crude Synthesized Product assess Initial Purity Assessment (TLC, LC-MS) crude->assess bulk Bulk Purification assess->bulk Major Impurities Present (Scale > 100 mg) polish High-Purity Polishing assess->polish Minor Impurities Only (Scale < 100 mg) bulk->polish Purity < 98% final_qc Final Purity & Identity Confirmation (Analytical HPLC, NMR, MS) bulk->final_qc Purity > 98% recrystallization Recrystallization bulk->recrystallization column_chrom Column Chromatography bulk->column_chrom polish->final_qc prep_hplc Preparative HPLC polish->prep_hplc pure_product Pure this compound (>98%) final_qc->pure_product

Figure 1: A decision-making workflow for purifying this compound.

Method 1: Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid sample, leveraging differences in solubility between the product and contaminants in a chosen solvent.[4] For purine derivatives, alcoholic solvents are often effective.[5]

Expertise & Rationale

The goal is to find a solvent that dissolves the crude product at an elevated temperature but in which the desired compound has low solubility at room or sub-ambient temperatures. Impurities should either remain in solution upon cooling or be insoluble at high temperatures, allowing for their removal via hot filtration. The benzyl group in this compound imparts some non-polar character, while the deazapurine core provides polarity, making solvents like ethanol, isopropanol, or acetonitrile good starting points.

Protocol: Recrystallization from Ethanol
  • Solvent Selection: Place ~20 mg of crude material in a test tube. Add a small volume of ethanol and heat to boiling. If it dissolves completely, it is a suitable solvent. If it does not dissolve, the solvent is unsuitable. If it dissolves readily at room temperature, the solvent is also unsuitable.

  • Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. This is a critical step to ensure maximum recovery.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, quickly filter the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surfaces.[5]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Parameter Recommendation Rationale
Solvent Ethanol, Isopropanol, AcetonitrileBalances polarity to dissolve the compound when hot but not cold.
Cooling Rate Slow, undisturbed coolingPromotes the formation of pure, well-defined crystals over rapid precipitation.
Washing Solvent Ice-cold recrystallization solventRemoves surface impurities without re-dissolving a significant amount of product.

Method 2: Silica Gel Column Chromatography

Column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase.[4] Purines and their derivatives are routinely purified using this method.[6]

Expertise & Rationale

The polarity of this compound is influenced by the N-H protons of the pyrrole and exocyclic amine, and the aromatic rings. This moderate polarity makes it well-suited for separation on normal-phase silica gel. A solvent system of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexanes is typically effective.[6][7] The basic nitrogens in the molecule can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing. This can be mitigated by adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase.

Protocol: DCM/MeOH Gradient Chromatography

ChromatographyWorkflow prep 1. Column Preparation (Slurry pack with silica in Hexane/EtOAc) load 2. Sample Loading (Dry load crude product adsorbed onto silica) prep->load elute 3. Elution (Start with low polarity solvent, e.g., 100% DCM) load->elute gradient 4. Gradient Increase (Gradually add polar solvent, e.g., 1-10% MeOH in DCM) elute->gradient collect 5. Fraction Collection (Collect small volumes in test tubes) gradient->collect analyze 6. Fraction Analysis (Spot fractions on a TLC plate) collect->analyze combine 7. Combine & Evaporate (Pool pure fractions and remove solvent) analyze->combine

Figure 2: Standard workflow for silica gel column chromatography purification.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system gives the product an Rf value of ~0.2-0.4. Test gradients of Methanol in Dichloromethane (e.g., 1%, 2%, 5% MeOH in DCM).

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% DCM or Hexane/EtOAc 9:1) and pour it into the column. Allow the silica to settle into a uniform bed without cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the reaction solvent or DCM. Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a "dry load," which generally results in better separation. Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% DCM).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol. A typical gradient might be:

    • 2 column volumes of 1% MeOH in DCM

    • 5 column volumes of 2% MeOH in DCM

    • 5-10 column volumes of 5% MeOH in DCM

  • Fraction Collection: Collect eluent in a series of test tubes.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product and remove the solvent under reduced pressure.

Parameter Mobile Phase System Typical Rf Notes
System A Dichloromethane / Methanol0.3 in 5% MeOH/DCMExcellent for resolving polar impurities. Add 0.1% NH4OH to prevent tailing.
System B Hexanes / Ethyl Acetate0.25 in 80% EtOAc/HexGood for less polar byproducts.[6]

Method 3: Preparative HPLC

For the highest possible purity, especially for material intended for sensitive biological assays or preclinical studies, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[8]

Expertise & Rationale

In RP-HPLC, separation is based on hydrophobicity. The stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9] More hydrophobic compounds are retained longer on the column. An acidic modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), is typically added to the mobile phase to improve peak shape by ensuring that basic functional groups are protonated.

Protocol: C18 RP-HPLC with Water/Acetonitrile Gradient
  • Analytical Method Development: First, develop a separation method on an analytical scale HPLC system.

    • Column: C18, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention time of the product.

    • Optimization: Optimize the gradient around the product's elution time to achieve maximum separation from nearby impurities.

  • Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger C18 column. Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the partially purified material from Method 1 or 2 in a small amount of a solvent compatible with the mobile phase (e.g., DMSO or DMF), then dilute with Mobile Phase A. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification Run: Inject the sample and run the preparative gradient.

  • Fraction Collection: Use a fraction collector triggered by the UV detector to collect the peak corresponding to the desired product.

  • Post-Purification Workup:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • Remove the organic solvent (acetonitrile) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid (often as a TFA salt).

Purity Assessment and Final Characterization

Regardless of the purification method used, the final product's purity and identity must be rigorously confirmed using a combination of orthogonal analytical techniques.

  • Analytical RP-HPLC: To determine the purity as a percentage (e.g., >98% by UV absorbance at 254 nm).

  • Mass Spectrometry (MS): To confirm the molecular weight (for C₁₃H₁₂N₄, the expected [M+H]⁺ is m/z 225.11).

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any remaining impurities.

Summary and Recommendations

Technique Typical Scale Achievable Purity Throughput Primary Application
Recrystallization > 500 mg90 - 98%ModerateRapid, cost-effective bulk purification.
Column Chromatography 50 mg - 10 g95 - 99%LowPrimary purification for complex mixtures.[3]
Preparative HPLC < 1 g> 99%LowFinal polishing step for high-purity applications.[10]

For initial synthesis and screening, purification by silica gel column chromatography is generally sufficient. If the crude product is relatively clean, recrystallization can be a highly efficient alternative. For compounds intended for in-vivo studies or demanding biochemical assays, a final polishing step using preparative HPLC is strongly recommended to ensure the highest possible purity and data integrity.

References

  • National Center for Biotechnology Information (2024). PubChem Entry for Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs. Available at: [Link]

  • Sapaev, B. et al. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 389, 03032. Available at: [Link]

  • Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies. Available at: [Link]

  • Prasad, G. S. et al. (1995). Crystallization and Preliminary X-ray Analysis of Peanut agglutinin-N6-benzylaminopurine Complex. Journal of Molecular Biology, 250(3), 373-375. Available at: [Link]

  • van Muijlwijk-Koezen, J. E. et al. (2000). Modulation of adenosine receptor affinity and intrinsic efficacy in adenine nucleosides substituted at the 2-position. Journal of Medicinal Chemistry, 43(11), 2227-2238. Available at: [Link]

  • Wang, P. et al. (2015). Purine Metabolites in Gout and Asymptomatic Hyperuricemia: Analysis by HPLC-Electrospray Tandem Mass Spectrometry. Clinical Chemistry, 61(7), 961-969. Available at: [Link]

  • Xu, Y. Z. et al. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(8), 1593-1596. Available at: [Link]

  • Tloušt'ová, E. et al. (2016). C–H Imidation of 7-Deazapurines. The Journal of Organic Chemistry, 81(21), 10594-10603. Available at: [Link]

  • Terzidis, M. A., & Chatgilialoglu, C. (2016). Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis. MethodsX, 3, 480-491. Available at: [Link]

  • Nandi, S. K. et al. (1989). 6-Benzylaminopurine and its glycoside as naturally occurring cytokinin. Phytochemistry, 28(10), 2823-2828. Available at: [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Available at: [Link]

  • Głowacka, I. E. et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7159. Available at: [Link]

  • Senapathy, P. et al. (1985). Purification of antibodies for the cytokinin N6-(delta 2-isopentenyl) adenosine by affinity chromatography. Nucleic Acids Research, 13(16), 5833-5842. Available at: [Link]

  • Christ, M. (2019). Response to "Method in HPLC for derivative of Purine in Urine?". ResearchGate. Available at: [Link]

  • Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9), 921-942. Available at: [Link]

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Application Note: High-Throughput Analytical Strategies for the Quantification of 6-Benzylamino-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 6-Benzylamino-7-deazapurine (C₁₃H₁₂N₄, MW: 224.26 g/mol )[1][2], a synthetic purine analog with significant potential in biochemical and pharmaceutical research. As a derivative of biologically active cytokinins, its accurate measurement is critical for mechanism of action studies, pharmacokinetic profiling, and quality control in drug development. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and purity assessment, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices, detailed step-by-step protocols, and expected performance metrics are discussed to ensure seamless implementation in a research or quality control environment.

Introduction and Scientific Background

This compound is a structural analog of 6-Benzylaminopurine (6-BAP), a first-generation synthetic cytokinin widely used in plant biotechnology to promote cell division and growth.[3][4][5] The substitution of the nitrogen at position 7 of the purine ring with a carbon atom fundamentally alters the molecule's electronic properties and potential for hydrogen bonding, making it a compound of interest for exploring receptor binding interactions and metabolic stability.[6] The development of robust analytical methods is paramount for elucidating its biological activity and ensuring the integrity of experimental data.

The analytical challenge lies in achieving high selectivity and sensitivity, often in the presence of structurally similar endogenous or exogenous compounds. The methods detailed herein are designed to address this challenge, providing both a workhorse method for general quantification (HPLC-UV) and a gold-standard method for demanding applications requiring ultra-low detection limits (LC-MS/MS).

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₂N₄[1][2]
Molecular Weight224.26 g/mol [1][2]
AppearanceSolid[1]
InChI KeyXQTDTJWTCBSTMC-UHFFFAOYSA-N[1]

Method 1: HPLC-UV for Routine Quantification and Purity Analysis

High-Performance Liquid Chromatography with UV detection is a reliable and cost-effective technique ideal for analyzing bulk material, monitoring synthesis reactions, and determining purity. The method leverages the inherent UV absorbance of the deazapurine ring system.

Principle of HPLC-UV Analysis

The separation is based on reversed-phase chromatography, where the nonpolar stationary phase (C18) interacts with the hydrophobic regions of this compound. A polar mobile phase is used to elute the compound from the column. The addition of an acid modifier (e.g., formic or acetic acid) to the mobile phase is a critical choice; it protonates the basic nitrogen atoms on the purine analog ring, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from certified reference standards, based on Beer-Lambert's law. The detection wavelength is set near the absorbance maximum of the analyte (typically around 270 nm for similar purine structures) to maximize sensitivity.[7]

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4][8]

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Ultrapure water (18.2 MΩ·cm).

  • Formic acid (≥98%).

  • This compound reference standard.

Detailed Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of moderately nonpolar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid ensures analyte protonation for good peak shape. ACN provides good elution strength.
Gradient Isocratic 50:50 (A:B) or a shallow gradientAn isocratic method is simpler and robust for purity checks. A gradient may be needed for complex mixtures.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak distortion.
Detection λ 270 nmCorresponds to the typical absorbance maximum for the purine-like chromophore, maximizing signal.[7]

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in Methanol. Perform serial dilutions in the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample in Methanol to a target concentration within the calibration range. Filter through a 0.22 µm syringe filter to remove particulates before injection.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the samples.

  • Data Processing: Construct a linear regression calibration curve (Peak Area vs. Concentration). Determine the concentration of the analyte in the samples by interpolating their peak areas from the curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard (1 mg/mL Stock) Dilution Serial Dilutions (1-100 µg/mL) Standard->Dilution Sample Test Sample Dissolve Dissolve & Filter (0.22 µm) Sample->Dissolve HPLC HPLC System (C18 Column) Dilution->HPLC Inject Standards Dissolve->HPLC Inject Sample UV_Detector UV Detector (270 nm) HPLC->UV_Detector Chromatogram Generate Chromatograms UV_Detector->Chromatogram Signal Output CalCurve Build Calibration Curve Chromatogram->CalCurve Quantify Quantify Sample CalCurve->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Method 2: LC-MS/MS for Trace-Level Quantification

For applications requiring the highest sensitivity and selectivity, such as analyzing biological fluids or complex environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method.[9] Its power lies in the specificity of Multiple Reaction Monitoring (MRM).

Principle of LC-MS/MS Analysis

Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). ESI is a soft ionization technique ideal for polar, thermally labile molecules. Given the presence of basic nitrogen atoms, ionization in positive mode (ESI+) is highly efficient, generating a protonated molecular ion [M+H]⁺.

This precursor ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and specific product ions are monitored in the third quadrupole (Q3). This precursor-to-product ion transition is unique to the analyte's structure and mass, providing exceptional selectivity and filtering out chemical noise. For this compound (MW 224.26), the [M+H]⁺ precursor is m/z 225.2. A highly probable fragmentation is the cleavage of the benzyl group (C₇H₇⁺, m/z 91), a characteristic loss for N-benzylated compounds.[10]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.[11]

  • LC-MS grade Acetonitrile, Methanol, and water.

  • LC-MS grade Formic acid.

  • This compound reference standard.

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange) for sample cleanup if required.

Detailed LC-MS/MS Conditions:

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates compatible with MS and offer higher efficiency.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileStandard mobile phase for reversed-phase LC-MS, providing a proton source for ESI+.
Gradient 5% B to 95% B over 5 minA gradient ensures efficient elution and separation from matrix components.
Flow Rate 0.3 mL/minOptimal for ESI efficiency and compatibility with 2.1 mm ID columns.
Column Temp. 40 °CEnhances separation efficiency and ensures reproducibility.
Injection Vol. 5 µLSmaller volume to prevent overloading the column and MS source.
Ionization ESI, Positive Mode (ESI+)The molecule's basic nitrogens are readily protonated for high signal intensity.
MRM Transitions Precursor (Q1): 225.2Product (Q3) Quantifier: 91.1Product (Q3) Qualifier: 135.1225.2: [M+H]⁺.91.1: Loss of the benzyl group (C₇H₇⁺), a stable and abundant fragment.135.1: Represents the remaining deazapurine core.
Collision Energy Optimized empirically (e.g., 20-35 eV)Tuned to maximize the abundance of the specified product ions.

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock in Methanol. Perform serial dilutions using LC-MS grade solvents to create standards from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (e.g., Plasma): a. Protein Precipitation: Add 3 volumes of cold Acetonitrile with 0.1% formic acid to 1 volume of plasma. Vortex and centrifuge. b. Evaporation & Reconstitution: Transfer the supernatant, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase. c. SPE (Optional): For cleaner samples, use a suitable SPE protocol to remove interfering matrix components like phospholipids.

  • Analysis: After system equilibration, inject standards and prepared samples.

  • Data Processing: Quantify using the peak area of the quantifier MRM transition. Confirm analyte identity by ensuring the quantifier-to-qualifier ion ratio is within ±20% of that observed for a pure standard.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System cluster_data Data Analysis Sample Biological Matrix (e.g., Plasma) PPT Protein Precipitation (ACN) Sample->PPT Cleanup Evaporate & Reconstitute (Optional SPE) PPT->Cleanup LC UHPLC Separation Cleanup->LC Inject ESI ESI Source (Ionization) LC->ESI MSMS Triple Quadrupole MS (MRM Mode) ESI->MSMS Quant Quantification (Quantifier Ion) MSMS->Quant Data Output Confirm Confirmation (Qualifier Ion Ratio) MSMS->Confirm Data Output Result Final Concentration Quant->Result Confirm->Result

Caption: Workflow for trace-level LC-MS/MS analysis of this compound.

Method Validation and Performance Characteristics

Both protocols must be validated to ensure they are fit for purpose. Key validation parameters should be assessed according to established guidelines (e.g., AOAC, FDA).[12]

Summary of Expected Performance:

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Range ~1 - 100 µg/mL~0.1 - 100 ng/mL
LOD ~0.5 µg/mL~0.05 ng/mL
LOQ ~1.5 µg/mL~0.2 ng/mL[11]
Precision (%RSD) < 5%< 15%
Accuracy (% Recovery) 95 - 105%85 - 115%

Conclusion

The analytical methods presented provide a robust framework for the reliable detection and quantification of this compound. The HPLC-UV method serves as an excellent tool for routine analysis where concentration levels are relatively high. For applications demanding utmost sensitivity and selectivity, particularly in complex biological matrices, the LC-MS/MS method is the unequivocal choice. Proper method validation is essential before implementation for any specific application to ensure data integrity and reliability.

References

  • Title: Extraction procedure for 6-benzylaminopurine residue in agricultural commodities Source: ResearchGate URL: [Link]

  • Title: 6-Benzylaminopurine - Grokipedia Source: Grokipedia URL: [Link]

  • Title: HPLC Method for Analysis of 6-Benzylaminopurine (N6-Benzyladenine) on Primesep 100 Column Source: SIELC Technologies URL: [Link]

  • Title: The physicochemical properties and structure of 6-benzylaminopurine Source: ResearchGate URL: [Link]

  • Title: HPLC Determination of 6-Benzylaminopurine (N6-Benzyladenine) on Newcrom B Column Source: SIELC Technologies URL: [Link]

  • Title: Establishment of Analytical Method for 6-Benzylaminopurine Residue, a Plant Growth Regulator for Brown Rice, Mandarin, Pepper, Potato, and Soybean by Using GC/NPD Source: ResearchGate URL: [Link]

  • Title: Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants Source: E3S Web of Conferences URL: [Link]

  • Title: Study on the method for determining 6-benzylaminopurine content in ethephon by HPLC Source: Scispace URL: [Link]

  • Title: 6. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]

  • Title: Validation Report 19 - Determination of pesticide residues in oat, rye and wheat by GC-MS/MS and LC-MS/MS Source: EURL-Pesticides.eu URL: [Link]

  • Title: Development and validation of LC-MS/MS method for simultaneous determination of 6-benzylaminopurine and forchlorfenuron in bean sprout Source: Vietnam Journal of Science and Technology URL: [Link]

  • Title: Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids Source: Google Patents URL
  • Title: Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants Source: ResearchGate URL: [Link]

  • Title: Determination of 6-benzyladenine in bean sprout by LC-ESI-IT-MS-MS Source: ResearchGate URL: [Link]

  • Title: Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells Source: PubMed URL: [Link]

  • Title: 7. ANALYTICAL METHODS Source: Agency for Toxic Substances and Disease Registry URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Benzylamino-7-deazapurine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Benzylamino-7-deazapurine and its derivatives. As a potent cytokinin and a valuable scaffold in medicinal chemistry, achieving high yields and purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you navigate the common challenges encountered during its synthesis.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound, which typically involves the reaction of 6-chloro-7-deazapurine with benzylamine.

Question 1: My reaction yield is consistently low when reacting 6-chloro-7-deazapurine with benzylamine. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound via nucleophilic aromatic substitution (SNAr) can stem from several factors. Here’s a systematic approach to troubleshoot and optimize your reaction:

Potential Cause 1: Incomplete Reaction

The reaction may not be going to completion due to suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Increase Reaction Temperature: The SNAr reaction often requires elevated temperatures to proceed at a reasonable rate. If you are running the reaction at room temperature or a slightly elevated temperature, consider increasing it. Refluxing in a suitable solvent like isopropanol or n-butanol is a common strategy.[1]

    • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, extend it until the starting material is consumed.

    • Use an Excess of Benzylamine: Employing a molar excess of benzylamine (e.g., 1.5 to 3 equivalents) can drive the reaction to completion by Le Chatelier's principle.

Potential Cause 2: Base-Related Issues

While the SNAr reaction with an amine can proceed without an external base, the addition of a non-nucleophilic base can improve the rate and yield by scavenging the HCl generated in situ.

  • Troubleshooting Steps:

    • Add a Tertiary Amine Base: Include a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in the reaction mixture. This will neutralize the HCl formed, preventing the protonation of benzylamine and maintaining its nucleophilicity.

    • Consider an Inorganic Base: A mild inorganic base such as potassium carbonate (K2CO3) can also be effective.

Potential Cause 3: Solvent Effects

The choice of solvent can significantly impact the reaction rate and outcome.

  • Troubleshooting Steps:

    • Use a Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate SNAr reactions by solvating the cation and leaving the nucleophile more reactive. However, be mindful that purification can be more challenging with these high-boiling point solvents.

    • Alcoholic Solvents: Isopropanol and n-butanol are also commonly used and are easier to remove post-reaction.[1]

Table 1: Recommended Starting Conditions for SNAr Reaction

ParameterRecommended ConditionNotes
Solvent Isopropanol or n-ButanolEasier to remove.
DMF or DMSOCan accelerate the reaction.
Temperature RefluxEnsure a sufficient reaction rate.
Base (Optional) TEA or DIPEA (1.5 eq)Scavenges HCl.
Reactant Ratio Benzylamine (1.5 - 3 eq)Drives the reaction to completion.
Question 2: I am observing significant side product formation, particularly a dehalogenated starting material. How can I minimize this?

Answer:

The formation of 7-deazapurine (dehalogenated 6-chloro-7-deazapurine) is a common side reaction, especially under forcing conditions or when using certain palladium catalysts for cross-coupling reactions. If you are attempting a Buchwald-Hartwig amination approach, this can be a significant issue.

Potential Cause: Reductive Dehalogenation

This side reaction is often promoted by certain catalysts, bases, or impurities in the reaction mixture.

  • Troubleshooting Steps for Buchwald-Hartwig Amination:

    • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired C-N bond formation over reductive dehalogenation.[2] Consider using ligands like X-Phos or SPhos.

    • Catalyst Precursor: The choice of palladium precursor can influence the outcome. Pd(OAc)2 and Pd2(dba)3 are common choices, and their effectiveness can be ligand-dependent.[3]

    • Base Selection: Strong bases like sodium tert-butoxide (NaOt-Bu) are often required for Buchwald-Hartwig amination.[3][4] However, in some cases, a weaker base like cesium carbonate (Cs2CO3) might be sufficient and could reduce dehalogenation. Careful screening of the base is recommended.

    • Reaction Temperature: Lowering the reaction temperature, while ensuring the reaction still proceeds, can sometimes minimize side reactions.

Workflow for Optimizing Buchwald-Hartwig Amination

Buchwald_Hartwig_Optimization cluster_start Initial Reaction Setup cluster_problem Problem Identification cluster_optimization Optimization Strategy cluster_outcome Desired Outcome Start 6-chloro-7-deazapurine + Benzylamine + Pd catalyst + Ligand + Base + Solvent Problem Low Yield / High Dehalogenation Start->Problem Ligand Screen Ligands (e.g., X-Phos, SPhos) Problem->Ligand Primary Factor Base Screen Bases (e.g., NaOt-Bu, K3PO4, Cs2CO3) Problem->Base Secondary Factor Ligand->Base Solvent Vary Solvent (e.g., Toluene, Dioxane, THF) Base->Solvent Temp Adjust Temperature Solvent->Temp Outcome Optimized Yield of This compound Temp->Outcome

Caption: Optimization workflow for Buchwald-Hartwig amination.

Question 3: I am struggling with the purification of this compound. What are the best practices?

Answer:

Purification can be challenging due to the polarity of the product and potential impurities with similar properties.

Purification Strategy 1: Crystallization

If the crude product is relatively clean, crystallization is an effective method for obtaining high-purity material.

  • Protocol:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it has good solubility (e.g., ethanol, methanol, or a mixture with water).

    • If the solution is colored, you can treat it with activated charcoal and filter it hot.

    • Allow the solution to cool slowly to room temperature, then cool it further in an ice bath or refrigerator to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification Strategy 2: Column Chromatography

For mixtures that are difficult to separate by crystallization, column chromatography is the method of choice.

  • Protocol:

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH) is often effective. Start with a low polarity (e.g., 100% DCM) and gradually increase the polarity by adding MeOH (e.g., up to 5-10% MeOH). The exact gradient will depend on the specific impurities.

    • Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.

Purification Strategy 3: Acid-Base Extraction

The basic nitrogen atoms in this compound allow for purification via acid-base extraction to remove non-basic impurities.

  • Protocol:

    • Dissolve the crude material in an organic solvent like ethyl acetate or DCM.

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The product will move to the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., saturated NaHCO3 or dilute NaOH) to precipitate the free base product.

    • Extract the product back into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and commercially available starting material is 6-chloro-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-chloro-7-deazapurine.[5]

Q2: Can I use other coupling methods besides SNAr?

Yes, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, are powerful alternatives for forming the C-N bond.[4][6] This method is particularly useful if the SNAr reaction is sluggish or if you are working with more complex substrates. The reaction involves a palladium catalyst, a phosphine ligand, and a base.[2][7]

Q3: How can I introduce substituents at the 7-position of the 7-deazapurine core?

Functionalization at the C7 position is a common strategy to create analogs. This is typically achieved by first halogenating the 7-position, for example, using N-iodosuccinimide (NIS).[8][9] The resulting 7-halo-7-deazapurine can then undergo various cross-coupling reactions such as Suzuki, Sonogashira, or Stille couplings to introduce aryl, alkynyl, or other groups.[8][10][11]

Reaction Scheme for C7-Functionalization

Caption: Synthetic routes for C7-functionalized this compound.

Q4: What are the key safety precautions to take during this synthesis?

  • 6-chloro-7-deazapurine: This compound is classified as acutely toxic if swallowed.[5] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • Solvents: Many of the solvents used (e.g., DMF, DMSO, chlorinated solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Reactions under Pressure: If performing reactions in sealed tubes at high temperatures, use appropriate blast shields and pressure-rated glassware.

Q5: Are there enzymatic methods for the synthesis of 7-deazapurine derivatives?

While not the primary method for this compound itself, enzymatic methods, particularly using purine nucleoside phosphorylase (PNP), are employed for the synthesis of 7-deazapurine nucleosides through transglycosylation reactions.[12] This approach is valuable for creating nucleoside analogs with modified bases.

References

  • Babu, G., Perlikova, P., Dejmek, M., & Hocek, M. (2018). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. ACS Omega, 3(10), 13532–13545. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 21, 2026, from [Link]

  • Biology LibreTexts. (2025). 7.11: Purine de novo Biosynthesis. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Surendranath College. (n.d.). PURINE SYNTHESIS. [Link]

  • Steklov, M. Y., Guda, A. A., & Orlov, V. M. (2018). Synthesis of 2-azido-6-benzylaminopurine. Chemistry of Heterocyclic Compounds, 54(1), 108-110. [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1855–1863. [Link]

  • Obika, S., Onoda, M., & Imanishi, T. (2011). Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. The Journal of Organic Chemistry, 76(21), 8758–8766. [Link]

  • Perlikova, P., Tloušt’ová, E., & Hocek, M. (2015). Synthesis and biological profiling of 6- or 7-(het)aryl-7-deazapurine 4'-C-methylribonucleosides. Bioorganic & Medicinal Chemistry, 23(23), 7453–7465. [Link]

  • Hocek, M., & Dvořáková, Š. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19496–19506. [Link]

  • Wikipedia. (n.d.). Purine metabolism. Retrieved January 21, 2026, from [Link]

  • Pixorize. (2018, December 30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic [Video]. YouTube. [Link]

  • Hocek, M., & Dvořáková, Š. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society, 144(42), 19496–19506. [Link]

  • Microbe Notes. (2022, August 15). Purine Synthesis. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Sapaev, J., Khatamov, K., & Sapaev, B. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 389, 03032. [Link]

  • Seela, F., & Peng, X. (2006). Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Current Topics in Medicinal Chemistry, 6(9), 867–892. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • De La Roche, M., Gumber, D., & Schinazi, R. F. (2018). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Molecules, 23(11), 2908. [Link]

  • Sapaev, J., Khatamov, K., & Sapaev, B. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 389, 03032. [Link]

  • Matencio, A., García-Carmona, F., & López-Nicolás, J. M. (2025). Optimizing 6-benzylaminopurine for micropropagation: A cyclodextrin monomers and polymers approach. Carbohydrate Polymers, 351, 123658. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 21, 2026, from [Link]

  • Seela, F., & Peng, X. (2007). An efficient synthesis of 7-functionalized 7-deazapurine beta-D- Or beta-L-ribonucleosides: glycosylation of pyrrolo[2,3-D]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-Or L-ribofuranose. Nucleosides, Nucleotides & Nucleic Acids, 26(6-7), 603–606. [Link]

  • Timofeev, V. I., Mironov, A. S., & Stepanenko, V. N. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • De La Herrán, G., & Csákÿ, A. G. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(20), 3578–3595. [Link]

  • Sarah Chem. (2014, January 30). Suzuki Mechanism [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Abdu, K. (2017). Synthesis of 2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine). Journal of Drug Design and Medicinal Chemistry, 3(1), 1. [Link]

Sources

Troubleshooting 6-Benzylamino-7-deazapurine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Benzylamino-7-deazapurine

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for common experimental hurdles. As a versatile 7-deazapurine scaffold, this compound is frequently explored in kinase inhibition studies and for probing cellular signaling pathways.[1] This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.

Section 1: Compound Handling and Preparation

Proper preparation is the bedrock of reproducible results. Issues with solubility and stability are the most common source of experimental failure. This section addresses the critical first steps of working with this compound.

Key Compound Properties

A clear understanding of the compound's physical and chemical properties is essential before beginning any experiment.

PropertyValueSource
Molecular Formula C₁₃H₁₂N₄[2]
Molecular Weight 224.26 g/mol [2]
Appearance White to off-white powder[3]
Melting Point 202-206°C[4]
Solubility Soluble in Ethyl Acetate and Methanol[4]
FAQ 1: How do I correctly dissolve this compound for in vitro experiments?

Answer:

This is a critical question, as improper solubilization is a primary cause of inaccurate concentration and experimental artifacts. This compound, like many small molecule inhibitors, has poor aqueous solubility.

Causality: The purine-like structure with a benzyl group gives the molecule a hydrophobic character, making it difficult to dissolve directly in aqueous buffers like PBS or cell culture media. Forcing it into an aqueous solution will likely result in precipitation or the formation of micro-aggregates, leading to an effective concentration far lower than calculated.

Recommended Procedure:

  • Primary Solvent Selection: The recommended primary solvent is Dimethyl Sulfoxide (DMSO). It is a powerful organic solvent capable of dissolving a wide range of hydrophobic compounds.

  • Stock Solution Preparation: Prepare a high-concentration stock solution, typically in the range of 10-50 mM in 100% DMSO. This minimizes the volume of DMSO introduced into your final experimental system. For a detailed step-by-step guide, see Protocol 1.

  • Working Dilutions: Create intermediate dilutions of your high-concentration stock using 100% DMSO. For the final dilution into your aqueous experimental buffer or cell culture medium, ensure the final concentration of DMSO is kept to a minimum, typically ≤0.5% (v/v) . Concentrations above this can cause solvent-induced cellular stress or toxicity, confounding your results.

Self-Validation Check: After preparing your stock solution, visually inspect it for any particulate matter. A properly dissolved stock should be a clear, homogenous solution. If you observe any precipitate, gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.

FAQ 2: What is the stability of the compound in solution and how should I store it?

Answer:

Compound degradation can lead to a loss of activity and inconsistent results over time.

Causality: Purine analogs can be susceptible to hydrolysis, especially when stored in aqueous solutions for extended periods. Repeated freeze-thaw cycles can also degrade the compound and introduce moisture into DMSO stocks, causing the compound to precipitate upon freezing.

Storage Recommendations:

  • Solid Compound: Store the lyophilized powder at -20°C, protected from light and moisture.

  • DMSO Stock Solutions: Aliquot your high-concentration stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When stored correctly, DMSO stocks are generally stable for several months.

  • Aqueous Working Solutions: Always prepare fresh from the DMSO stock immediately before use. Do not store compounds in aqueous buffers for extended periods.

Section 2: Experimental Design & Troubleshooting

Once your compound is correctly prepared, challenges can arise during the experiment itself. This section focuses on troubleshooting common issues in cell-based assays.

FAQ 3: My compound shows no effect in my cell-based assay. What are the possible causes?

Answer:

A lack of biological response is a common but multifaceted problem. A systematic approach is required to pinpoint the cause.

Causality: The issue can stem from the compound itself, the experimental setup, or the biological system's intrinsic properties. It is crucial to eliminate possibilities step-by-step rather than assuming the compound is simply inactive.


}

Troubleshooting workflow for a "no effect" result.

Troubleshooting Steps:

  • Verify Compound Integrity: Go back to Section 1. Prepare a fresh stock solution from the solid compound. If possible, verify its concentration and purity analytically (See Section 3).

  • Run a Positive Control: Use a well-characterized inhibitor for your target or pathway.[5] If the positive control also fails, the problem lies with your assay system (e.g., reagents, cell viability, instrument settings). If the positive control works, the issue is specific to this compound.

  • Expand the Dose-Response Range: You may be testing at a concentration that is too low. Perform a broad dose-response curve, for example, from 10 nM to 50 µM. 7-deazapurine derivatives can have a wide range of potencies depending on the target kinase.[1]

  • Confirm Target Expression: Use a technique like Western Blotting or qPCR to confirm that your target protein is expressed in your chosen cell line. Low or absent target expression is a common reason for a lack of effect.[6]

  • Consider Cell Permeability: While the structure of this compound suggests it should be cell-permeable, this is not guaranteed in all cell types. If you suspect this is an issue, you may need to switch to a cell-free biochemical assay (e.g., an in vitro kinase assay) to confirm direct target inhibition.

FAQ 4: I'm observing high cell toxicity. How do I determine if it's an on-target or off-target effect?

Answer:

Distinguishing between specific (on-target) and non-specific (off-target) toxicity is a critical step in drug development.

Causality:

  • On-target toxicity occurs when inhibiting the intended target leads to cell death. This is often the desired outcome in cancer research but can be an unwanted side effect in other fields.

  • Off-target toxicity happens when the compound interacts with other cellular components, leading to unintended consequences.[7] This can be caused by the compound itself binding to other kinases or proteins, or by the solvent (e.g., DMSO) at high concentrations.


}

On-target vs. Off-target effects of a kinase inhibitor.

Investigative Strategies:

  • Solvent Control: Always run a "vehicle-only" control group that receives the same final concentration of DMSO as your highest compound dose. This will reveal any toxicity attributable to the solvent.

  • Rescue Experiment: If you can exogenously express a version of your target that is mutated to be resistant to the inhibitor, its expression should "rescue" the cells from on-target toxicity. If the cells still die, the toxicity is likely off-target.

  • Use a Structurally Unrelated Inhibitor: Test another known inhibitor of the same target that has a different chemical scaffold. If it produces the same biological effect (e.g., toxicity at a similar IC50), it strengthens the case for an on-target mechanism.

  • Kinase Profiling: To comprehensively identify off-targets, screen the compound against a broad panel of kinases. Commercial services are available for this purpose and can reveal unintended interactions.[5]

Section 3: Analytical Verification

FAQ 5: How can I verify the concentration and purity of my this compound solution?

Answer:

Analytical verification provides definitive confirmation of your compound's identity and concentration, which is crucial for data integrity. The presence of impurities or an incorrect concentration can invalidate experimental results.

Causality: Over time, compounds can degrade, or initial materials may contain impurities from synthesis. Analytical methods separate and quantify molecules based on their physicochemical properties, providing an objective measure of quality.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. A pure compound should yield a single major peak at a specific retention time. The presence of multiple peaks indicates impurities. HPLC can be coupled with a UV detector, as purine-like structures have strong UV absorbance.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. It not only confirms purity but also verifies the identity of the compound by matching its molecular weight to the expected value (224.26 g/mol ).[8][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, ¹H NMR and ¹³C NMR can be used to ensure the chemical structure of the compound is correct. This is typically done by the manufacturer but can be valuable for troubleshooting intractable problems.

Self-Validation Check: Always request a Certificate of Analysis (CoA) from your supplier. This document provides the results of their quality control testing (often including HPLC or NMR data) for the specific lot you purchased.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of this compound for use in biological experiments.

Materials:

  • This compound (MW: 224.26 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculation:

    • To make a 10 mM (0.010 mol/L) solution, you need to calculate the mass required for a specific volume.

    • For 1 mL (0.001 L) of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

      • Mass (g) = 0.010 mol/L × 0.001 L × 224.26 g/mol = 0.0022426 g

      • Mass (mg) = 2.24 mg

  • Weighing:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out approximately 2.24 mg of the compound directly into the tube. Record the exact mass.

  • Solubilization:

    • Using your recorded mass, recalculate the exact volume of DMSO needed to achieve a 10 mM concentration.

      • Volume (µL) = [Mass (mg) / 224.26 ( g/mol )] × 100,000

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. The solution should be clear and colorless. Gentle warming to 37°C may be required if dissolution is slow.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.

    • Label clearly with the compound name, concentration, and date.

    • Store at -20°C or -80°C, protected from light.

References

  • AERU. (n.d.). 6-benzyladenine.
  • Wikipedia. (2023, December 2). 6-Benzylaminopurine. Retrieved from [Link]

  • Gerasimova, S. V., et al. (2022). Off-target effects of base editors: what we know and how we can reduce it. Current Genetics, 68(1), 39–48.
  • Doležal, K., et al. (2012). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 20(8), 2696-2705.
  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 8, 400.
  • Hamm, C. W., et al. (2021). Appendix A: Protocols for Student Experiments. American Biology Teacher.
  • Google Patents. (n.d.). CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.
  • Glentham Life Sciences. (n.d.). This compound.
  • Google Patents. (n.d.). CN108956794B - Methods for the detection of plant growth regulators 6-benzyl adenine and paclobutrazol in biological fluids.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Aster, J. C., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 7, 203.
  • Karim, M. F., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 21(23), 9034.
  • ResearchGate. (n.d.). Extraction procedure for 6-benzylaminopurine residue in agricultural commodities.
  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2001). Analytical Methods. In Toxicological Profile for Benzidine.
  • Mengstie, A., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Biologics: Targets and Therapy, 18, 1-12.
  • Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analyst, 137(9), 1991-2005.
  • Bishop, C., et al. (2020). A systematic review of analytical methods for the detection and quantification of β-N-methylamino-l-alanine (BMAA). Analyst, 145(10), 3495-3512.
  • National Center for Biotechnology Information. (n.d.). Benzylaminopurine. PubChem Compound Database. Retrieved from [Link]

  • GoldBio. (n.d.). 6-Benzylaminopurine (6-BAP; 6-Benzyladenine).
  • BenchChem. (n.d.). Application Notes and Protocols: 7-Deazapurine Derivatives as a Versatile Scaffold for Kinase Inhibition Studies.

Sources

Technical Support Guide: Solubilizing 6-Benzylamino-7-deazapurine for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenge

6-Benzylamino-7-deazapurine is a purine analog of significant interest in various research fields. Structurally, it is closely related to the well-known cytokinin, 6-Benzylaminopurine (6-BAP), with the critical substitution of the nitrogen at position 7 of the purine ring with a carbon. This modification alters its electronic properties and hydrogen-bonding capabilities, but it shares a key challenge with many purine analogs: poor aqueous solubility.[1] This low solubility stems from its rigid, planar heterocyclic structure and the lipophilic benzyl group, which favor strong crystal lattice interactions over solvation in water.

Successfully preparing this compound for in vitro and cell-based assays is a frequent source of experimental variability and failure. Precipitation of the compound, either during stock preparation or upon dilution into aqueous assay media, can lead to inaccurate concentration data and unreliable results.[2][3] This guide provides a comprehensive, experience-driven approach to understanding and overcoming these solubility hurdles, ensuring the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by researchers.

Q1: My this compound powder won't dissolve in my aqueous buffer (e.g., PBS or cell culture media). What should I do? A: Direct dissolution in aqueous buffers is not recommended and is often impossible due to the compound's hydrophobic nature.[4][5] You must first prepare a concentrated stock solution in an appropriate organic solvent or by using a pH-modification technique. The recommended starting point is 100% Dimethyl Sulfoxide (DMSO).[5][6]

Q2: I successfully dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I fix it? A: This is a common phenomenon known as "crashing out." While the compound is highly soluble in DMSO, its intrinsic solubility in your aqueous medium remains very low. When you dilute the DMSO stock, the DMSO molecules disperse, leaving the compound molecules in an environment (water) where they are not soluble, causing them to aggregate and precipitate.[7] To fix this, ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%, and almost always <1%) and that your final compound concentration does not exceed its aqueous solubility limit.[2][8] You may need to perform serial dilutions in your final buffer rather than a single large dilution step.

Q3: What is the best solvent to prepare a concentrated stock solution? A: For high concentration and stability, anhydrous DMSO is the gold standard.[6][9] Solubility in DMSO is approximately 10 mg/mL for the related compound 6-BAP.[6] For this compound specifically, methanol and ethyl acetate are also effective solvents.[10] If your assay cannot tolerate any organic solvent, an aqueous stock can be prepared using pH adjustment with a base like sodium hydroxide (NaOH), as detailed in Part 3.

Q4: Can I heat the compound to force it into solution? A: Gentle warming (e.g., to 37°C in a water bath) combined with vortexing or sonication can help overcome the kinetic barrier to dissolution, especially for preparing concentrated stock solutions.[3] However, do not boil the solution or use excessive heat, as this can lead to degradation of the compound. This technique helps dissolve the compound faster but does not increase its thermodynamic solubility limit in a given solvent.

Q5: What is the maximum percentage of DMSO I should use in my cell-based assay? A: This is cell-line dependent, but a universal rule of thumb is to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity or off-target effects.[8] Some robust cell lines may tolerate up to 1%, but this should be validated with a solvent-only control to ensure the vehicle is not affecting the experimental outcome.

Part 2: In-Depth Troubleshooting & Strategy Guide
Understanding the 'Why': The Physicochemical Basis of Poor Solubility

Purine analogs like this compound are characterized by a flat, aromatic ring system. This planarity promotes efficient packing into a stable crystal lattice. Significant energy is required to break these intermolecular bonds (crystal lattice energy) and allow solvent molecules to surround the individual compound molecule. Water, a highly polar protic solvent, is not effective at solvating the large, non-polar surface area of the deazapurine core and the benzyl ring. This energetic mismatch results in very low aqueous solubility.

The key to solubilization is to use strategies that either disrupt this crystal lattice energy more effectively than water or modify the molecule itself to make it more hydrophilic.

Solubilization Strategy Workflow

The choice of solubilization method depends critically on the experimental requirements, such as the final desired concentration and the sensitivity of the assay system (e.g., cell-based vs. a cell-free biochemical assay). The following workflow will guide you to the optimal strategy.

G start Start: Solubilize Compound q1 Is your assay cell-based? start->q1 q3 Is your assay system sensitive to pH changes during preparation? q1->q3 No (Biochemical) strat1 Strategy 1: DMSO Stock (See Protocol 1) q1->strat1 Yes q2 Is final concentration > 50 µM required? outcome1 Proceed with DMSO stock. Ensure final [DMSO] < 0.5%. Validate with vehicle control. q2->outcome1 No outcome2 DMSO method may not be suitable. Consider pH adjustment method or re-evaluating required concentration. q2->outcome2 Yes strat2 Strategy 2: pH Adjustment (See Protocol 2) q3->strat2 No outcome4 Use DMSO stock method. It avoids pH extremes during stock preparation. q3->outcome4 Yes strat1->q2 outcome3 Proceed with pH adjustment. Ensure final buffer has sufficient capacity to maintain pH. strat2->outcome3

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: The Organic Co-Solvent Approach (DMSO)

This is the most common and straightforward method. DMSO is a powerful polar aprotic solvent that is highly effective at solvating a wide range of organic molecules.

  • Causality: DMSO effectively disrupts the intermolecular forces holding the compound's crystal lattice together. It forms a "solvation shell" around the molecule, keeping it in solution. The challenge arises when this stock is diluted into water, an environment where the compound is not soluble and the DMSO concentration is too low to maintain the solvation shell.

  • Best For: Most applications, especially cell-based assays where the final required concentration is in the low micromolar range, allowing the final DMSO concentration to be kept at a non-toxic level (<0.5%).

  • Pitfalls: Misunderstanding the difference between solubility in the stock solvent (DMSO) and solubility in the final assay buffer (aqueous). Always be mindful of the compound's low aqueous solubility limit when making dilutions.

Strategy 2: pH-Mediated Solubilization (The Alkaline Approach)

This powerful technique leverages the acidic protons on the purine ring system to create a soluble salt in situ.

  • Causality: Purine analogs can be deprotonated under basic conditions (e.g., in dilute NaOH).[11] This creates an ionized salt form of the compound. Ionic species are generally much more soluble in polar solvents like water than their neutral counterparts.[12][13] By first dissolving the compound in a basic solution to form the salt, you create a highly concentrated aqueous stock that can then be diluted and neutralized into your final assay buffer.

  • Best For: Biochemical or biophysical assays that are intolerant of organic solvents, or when a very high final concentration of the compound is required that would necessitate a toxic level of DMSO.

  • Pitfalls: The final assay buffer must have sufficient buffering capacity to neutralize the pH of the alkaline stock solution aliquot. You must verify the final pH of your assay solution after adding the compound stock. This method may not be suitable for compounds that are unstable at high pH.

Part 3: Protocols & Data
Data Presentation: Solubility of Related Purine Analogs

The following table summarizes solubility data for the closely related compound 6-Benzylaminopurine (6-BAP), which serves as a reliable proxy for estimating the solubility of this compound.

SolventApprox. Solubility (at 20-25°C)RemarksSource(s)
Water~60 mg/L (0.06 mg/mL)Very poorly soluble.[5][14]
Ethanol~0.5 - 5 mg/mLSparingly soluble.[6]
Methanol~5 mg/mLSoluble.[14]
DMSO ~10 mg/mL Highly soluble. Recommended for stock solution. [6]
2M NaOH ~40 mg/mL Highly soluble due to salt formation.
Experimental Protocols

Safety First: Always handle this compound and all solvents in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation: Weigh out 2.24 mg of this compound (Molecular Weight: 224.26 g/mol )[15][16] and place it into a sterile, conical microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of anhydrous (molecular biology grade) DMSO to the vial. Anhydrous DMSO is recommended as moisture can reduce the solubility of some compounds over time.[9]

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Gentle Heating (Optional): If the compound does not fully dissolve, place the vial in a 37°C water bath for 5-10 minutes, then vortex again. You can also use a bath sonicator for 5 minutes.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be completely clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. A typical stock in DMSO is stable for at least one year at -80°C.[9]

Protocol 2: Preparation of a 10 mM Aqueous Stock Solution using pH Adjustment

  • Preparation: Weigh out 2.24 mg of this compound and place it into a sterile 1.5 mL microcentrifuge tube.

  • Initial Basification: Add 500 µL of 0.1 M NaOH. Vortex vigorously for 2-3 minutes. The compound should dissolve as its sodium salt is formed.

  • Neutralization & Buffering: In a separate tube, prepare your final buffer (e.g., PBS). Slowly add the dissolved compound solution from step 2 to the buffer while stirring. Crucially, you must ensure the final buffer volume is sufficient to bring the pH back to the desired physiological range (e.g., 7.4).

    • Self-Validation Step: Before making the full stock, perform a small test. Add 10 µL of your 0.1 M NaOH solution to 990 µL of your intended final buffer and measure the pH to ensure the buffer has adequate capacity.

  • Volume Adjustment: Bring the final volume to 1.0 mL with your buffer.

  • Final pH Check: Measure the pH of the final stock solution to confirm it is at the desired level for your assay. Adjust with dilute HCl or NaOH if necessary, though this should be minimal if the buffer capacity is adequate.

  • Sterilization & Storage: Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any potential micro-precipitates. This stock should be made fresh or stored at 4°C for short-term use. Long-term stability in aqueous buffer is not guaranteed and should be determined empirically.

References
  • E3S Web of Conferences. Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. Available from: [Link]

  • Reddit. How to tackle compound solubility issue. (2022-01-06). Available from: [Link]

  • Google Patents. CN110754476A - Soluble solution for improving stability of 6-benzylaminopurine preparation and preparation method thereof.
  • PubChem - NIH. Benzylaminopurine. Available from: [Link]

  • AERU. 6-benzyladenine (Ref: ABG-3191). Available from: [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. (2014-07-31). Available from: [Link]

  • Wikipedia. 6-Benzylaminopurine. Available from: [Link]

  • Pharmaffiliates. CAS No : 60972-04-5 | Product Name : this compound. Available from: [Link]

  • NCBI Bookshelf. Purine Analogs - Holland-Frei Cancer Medicine. Available from: [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available from: [Link]

  • MDPI. Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023-07-28). Available from: [Link]

  • ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay?. (2013-01-03). Available from: [Link]

  • Ingenta Connect. Biopharmaceutical characterization of some synthetic purine drugs. Available from: [Link]

  • PMC - NIH. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Available from: [Link]

  • eLife. Functional identification of soluble uric acid as an endogenous inhibitor of CD38. (2024-09-30). Available from: [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?. (2023-02-08). Available from: [Link]

  • Royal Society of Chemistry. Binding uric acid: a pure chemical solution for the treatment of hyperuricemia. (2024-08-02). Available from: [Link]

  • ResearchGate. Is there any protocols for making stock solution in cytotoxicity assay?. (2017-07-26). Available from: [Link]

  • PubMed. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives. (2023-07-29). Available from: [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water. (2025-08-09). Available from: [Link]

  • PubMed. Solvatochromaticity and pH dependence of the electronic absorption spectra of some purines and pyrimidines and their metal complexes. Available from: [Link]

Sources

Technical Support Center: Synthesis of 6-Substituted-7-Deazapurines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-substituted-7-deazapurines (pyrrolo[2,3-d]pyrimidines). This guide is designed for researchers, scientists, and drug development professionals actively working with this important heterocyclic scaffold. 7-Deazapurine derivatives are crucial in medicinal chemistry, forming the core of various antiviral and antitumor agents.[1] Their synthesis, while well-established, is fraught with challenges that can impede research progress.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and provide validated protocols and logical frameworks to overcome them.

Section 1: Core Synthesis & Key Intermediate Challenges

The foundation of any successful synthesis is the robust preparation of the core heterocyclic system. For 6-substituted analogs, a common and critical intermediate is 6-chloro-7-deazapurine (4-chloro-7H-pyrrolo[2,3-d]pyrimidine).[2] Difficulties often arise during its formation or subsequent functionalization.

Q1: My initial cyclization to form the pyrrolo[2,3-d]pyrimidine core is low-yielding and produces a complex mixture of side products. What are the likely causes and solutions?

A1: This is a frequent issue stemming from several potential factors related to reaction conditions and starting material purity.

Possible Cause 1: Suboptimal Reaction Conditions. The condensation and cyclization reactions to form the 7-deazapurine ring are highly sensitive to temperature and reaction time. Insufficient heat may lead to incomplete reaction, while excessive heat or prolonged reaction times can cause decomposition or polymerization, especially with electron-rich starting materials.

Recommended Solution:

  • Incremental Temperature Screening: Begin with the literature-reported temperature and screen in 5-10 °C increments. Monitor the reaction closely by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) every 30-60 minutes.

  • High-Boiling Point Solvents: The use of high-boiling point aprotic polar solvents like diphenyl ether or Dowtherm A is common for achieving the necessary temperatures for cyclization. Ensure these solvents are anhydrous.

Possible Cause 2: Poor Regioselectivity. Depending on the specific synthetic route, undesired regioisomers can form, complicating purification. For instance, in syntheses starting from substituted pyrroles, the cyclization with formamide or similar reagents can lead to mixtures if the pyrrole precursors are not appropriately substituted.

Recommended Solution:

  • Strategic Use of Protecting Groups: Employ protecting groups on the pyrrole nitrogen (e.g., SEM, tosyl) to direct the cyclization and prevent side reactions.[3] The choice of protecting group is critical; it must be stable to the cyclization conditions but readily removable afterward.

  • Pre-functionalized Pyrimidines: A more controlled approach involves starting with a functionalized pyrimidine and building the pyrrole ring onto it. This often provides better regiochemical control.[4]

Section 2: Navigating C6-Substitution Reactions

The introduction of substituents at the C6-position, typically via palladium-catalyzed cross-coupling reactions using 6-chloro-7-deazapurine, is the most common and challenging phase of the synthesis.

Q2: My Suzuki-Miyaura coupling to introduce an aryl group at C6 is failing. I see only starting material or hydrodehalogenation (replacement of -Cl with -H). What should I troubleshoot?

A2: This is a classic and multifaceted problem in Suzuki couplings involving heteroaromatic chlorides. The low reactivity of the C-Cl bond and competing side reactions are the primary culprits.

Expert Insight: The key to a successful Suzuki coupling is balancing the rates of the catalytic cycle steps. Oxidative addition of the palladium catalyst to the C-Cl bond is often the rate-limiting step. If this is too slow, side reactions like protodeboronation of the boronic acid or hydrodehalogenation of the starting material will dominate.[5][6]

Troubleshooting Workflow for Failed Suzuki Coupling

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// Edges Start -> Check_Catalyst; Start -> Check_Conditions; Start -> Check_Reagents;

Check_Catalyst -> Ligand [label="Slow Oxidative\nAddition"]; Check_Catalyst -> Precatalyst [label="Catalyst\nDecomposition"]; Check_Catalyst -> Loading [label="Low\nReactivity"];

Check_Conditions -> Atmosphere [label="Hydrodehalogenation\nHomocoupling"]; Check_Conditions -> Base [label="Poor Solubility\nor Activity"]; Check_Conditions -> Solvent [label="Poor Solubility\nor Reactivity"];

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Detailed Troubleshooting Steps:

  • Catalyst System is Paramount:

    • Problem: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the electron-rich 6-chloro-7-deazapurine. The PPh₃ ligand is not electron-donating enough to promote the difficult oxidative addition step.[7]

    • Solution: Switch to a modern catalyst system featuring electron-rich, sterically hindered phosphine ligands. These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[8]

      • Recommended Ligands: XPhos, SPhos, RuPhos, or BrettPhos.[9]

      • Recommended Precatalysts: Use air-stable G3 or G4 palladacycle precatalysts (e.g., XPhos Pd G3). These ensure consistent generation of the active Pd(0) species.[5]

  • Base and Solvent Selection:

    • Problem: The choice of base and solvent is interdependent and crucial.[5] An inappropriate base may not be strong or soluble enough to facilitate transmetalation. Some solvents can inhibit the catalyst.

    • Solution:

      • Base: Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough but generally does not cause ester hydrolysis on other parts of the molecule. Cesium carbonate (Cs₂CO₃) is another effective but more expensive option. Ensure the base is a finely ground, anhydrous powder.

      • Solvent: A mixture of a non-polar solvent and water (e.g., 1,4-Dioxane/H₂O or Toluene/H₂O in a 10:1 ratio) is standard. The water is essential for dissolving the base and facilitating the transmetalation step.[7]

  • Reagent Quality and Stability:

    • Problem: Boronic acids, especially electron-rich heterocyclic ones, are prone to degradation via protodeboronation, where the C-B bond is cleaved by a proton source (like water) before it can transmetalate to the palladium.[5][6]

    • Solution:

      • Use fresh, high-purity boronic acid.

      • For particularly unstable boronic acids, consider using more robust surrogates like potassium trifluoroborate salts (ArBF₃K) or MIDA boronates. These are generally more stable to storage and the reaction conditions.

ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst Pd(PPh₃)₄XPhos Pd G3 (2 mol%)Accelerates rate-limiting oxidative addition.[8]
Base Na₂CO₃K₃PO₄ (3 eq.)Higher basicity and solubility in aqueous phase aids transmetalation.
Solvent Anhydrous THF1,4-Dioxane / H₂O (10:1)Biphasic system is often essential for Suzuki reactions.[7]
Temperature 80 °C100-110 °CProvides energy to overcome activation barrier of C-Cl bond.
Atmosphere Nitrogen balloonDegas solvent (3x freeze-pump-thaw)Rigorously removes O₂, which can deactivate the Pd(0) catalyst.[5]
Q3: My Buchwald-Hartwig amination to install a primary or secondary amine at C6 is giving me low yields and significant hydrodehalogenation. How can I improve this?

A3: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 6-chloro-7-deazapurine is challenging due to the C-Cl bond's inertia and competing side reactions.[10][11]

Expert Insight: The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and finally, reductive elimination to form the C-N bond.[11][12] A key side reaction is β-hydride elimination, which can occur from the palladium-amide intermediate, leading to hydrodehalogenation of the starting material and formation of an imine from the amine.[11]

Recommended Solutions:

  • Ligand Choice is Critical:

    • Problem: The ligand must promote fast reductive elimination, which is often the turnover-limiting step and competes directly with β-hydride elimination.

    • Solution: Use sterically hindered, electron-rich biarylphosphine ligands. The bulkiness of these ligands favors the three-coordinate intermediate necessary for reductive elimination.

      • For Primary Amines: BrettPhos is often an excellent choice.[9]

      • For Secondary Amines: RuPhos or XPhos are generally very effective.[9]

  • Base Selection:

    • Problem: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex without interfering with the catalyst or substrates.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, especially if base-sensitive functional groups are present.[9]

  • Ammonia Equivalents for -NH₂ Group:

    • Problem: Using ammonia gas directly is difficult to handle and often leads to double arylation.

    • Solution: Use an ammonia surrogate like benzophenone imine or even NH₃ itself.[13] The resulting imine can be easily hydrolyzed under mild acidic conditions to reveal the primary amine.

Protocol: Buchwald-Hartwig Amination of 6-Chloro-7-deazapurine

  • Setup: To a dry, argon-flushed Schlenk tube, add 6-chloro-7-deazapurine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%). Add this mixture to the Schlenk tube.

  • Solvent: Add degassed, anhydrous toluene or 1,4-dioxane via syringe. The reaction concentration should be ~0.1 M.

  • Reaction: Seal the tube and heat in a pre-heated oil bath to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 3: General Troubleshooting & FAQs

Q4: I've successfully synthesized my target 6-substituted-7-deazapurine, but it's extremely difficult to purify. It streaks badly on silica gel and I can't get clean fractions. What can I do?

A4: This is a very common issue. The pyrrolo[2,3-d]pyrimidine core contains multiple nitrogen atoms that can interact strongly with the acidic silanol groups on standard silica gel, leading to poor chromatographic behavior.

Recommended Solutions:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with your eluent system containing 0.5-1% triethylamine (Et₃N) or ammonia (in the form of 7N NH₃ in methanol, used sparingly in the mobile phase). This basic additive will cap the acidic sites on the silica, preventing strong binding of your compound.

  • Alternative Stationary Phases: If deactivation is insufficient, switch to a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds. Start with neutral alumina and if streaking persists, try basic alumina.

    • Reverse-Phase Chromatography (C18): This is often the best solution. Purification using a C18 column with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid as a modifier) can provide excellent separation for these polar, basic compounds.

  • Purification by Crystallization: If the compound is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes, or acetonitrile). This can be a highly effective method for obtaining analytically pure material.

Q5: Are there any common regioselectivity issues I should be aware of when functionalizing the 7-deazapurine core?

A5: Yes. While the C6 position is most commonly functionalized starting from a 6-halo precursor, direct C-H functionalization or electrophilic substitution on the core can be challenging.

  • Electrophilic Substitution: The pyrrole ring of the 7-deazapurine system is electron-rich, making it susceptible to electrophilic attack. The C7 position (often referred to as the 5-position of the pyrrole ring) is a common site for reactions like halogenation (e.g., with NIS or NBS) or nitration.[14][15] Protecting the pyrrole N-H can sometimes influence the regioselectivity of these reactions.[14]

  • C-H Functionalization: Direct C-H activation is an emerging area. Reactions often show regioselectivity for the C8 position, which is adjacent to the pyrimidine nitrogen atoms.[16] Careful selection of catalysts and directing groups is necessary to control the site of functionalization.

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References

  • Perlíková, P., et al. (2021). Synthesis and Antitrypanosomal Activity of 6-Substituted 7-Methyl-7-deazapurine Nucleosides. ACS Infectious Diseases. [Link]

  • de Jong, L. A., et al. (2022). Dual N6/C7-Substituted 7-Deazapurine and Tricyclic Ribonucleosides with Affinity for G Protein-Coupled Receptors. ACS Omega. [Link]

  • Seela, F., & He, Y. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters. [Link]

  • Gundersen, L. L., et al. (2018). Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides. The Journal of Organic Chemistry. [Link]

  • Turek, J., et al. (2018). C–H Imidation of 7-Deazapurines. Molecules. [Link]

  • Hocek, M., et al. (2022). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. [Link]

  • Wang, S., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]

  • PureSynth. 6-Chloro-7-Deazapurine 98.0%(GC). PureSynth. [Link]

  • Cho, J. H., et al. (2020). Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Molecules. [Link]

  • Gąsior, L., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. International Journal of Molecular Sciences. [Link]

  • Fridén-Saxin, M., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Medicinal Chemistry Letters. [Link]

  • Al-Hayali, M. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Seela, F., et al. (2007). An efficient synthesis of 7-functionalized 7-deazapurine beta-D- Or beta-L-ribonucleosides: glycosylation of pyrrolo[2,3-D]pyrimidines with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-Or L-ribofuranose. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Mikhailopulo, I. A., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences. [Link]

  • Al-Zoubi, R. M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. [Link]

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  • Frontiers in Chemistry. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry. [Link]

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Technical Support Center: Enhancing the Biological Activity of 6-Benzylamino-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Benzylamino-7-deazapurine and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in optimizing this promising scaffold. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common experimental hurdles, and provide a strategic framework for enhancing biological activity.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries, providing a solid foundation for more advanced work.

Q1: What is this compound and how does it differ from 6-Benzylaminopurine (BAP)?

A: this compound is a synthetic compound belonging to the pyrrolo[2,3-d]pyrimidine class. Its core structure is an analog of adenine where the nitrogen atom at position 7 of the purine ring is replaced by a carbon atom. This seemingly small change significantly alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability.

Compared to its parent compound, 6-Benzylaminopurine (BAP), a well-known synthetic cytokinin, the 7-deaza modification can lead to altered receptor interactions and resistance to enzymatic degradation (e.g., by purine nucleoside phosphorylase), which often translates to improved pharmacokinetic profiles in therapeutic applications.[1]

Q2: What are the primary known biological activities and targets for this compound class?

A: The this compound scaffold is remarkably versatile. Its biological activities are broad and largely dependent on the specific substitutions made to the core structure. Key activities include:

  • Cytokinin Activity: Like BAP, many derivatives interact with cytokinin receptors (e.g., AHK3/4 in plants) to regulate cell division and growth.[2][3]

  • Anticancer Properties: A significant focus of research is on their ability to inhibit cyclin-dependent kinases (CDKs), such as CDK2.[2][4][5] This inhibition can halt the cell cycle, making these compounds promising antiproliferative agents.

  • Antiviral and Antiparasitic Activity: Modified 7-deazapurine nucleosides have shown efficacy against various viruses and parasites like Trypanosoma cruzi.[6][7]

Q3: Why is enhancing the biological activity of this specific scaffold a major research focus?

A: The 7-deazapurine core is considered a "privileged scaffold" in medicinal chemistry. Its ability to mimic natural purines allows it to interact with a wide range of biological targets. The focus on enhancement stems from the need to:

  • Increase Potency: Achieve desired biological effects at lower concentrations (e.g., lower IC50 values), reducing potential off-target toxicity.

  • Improve Selectivity: Engineer derivatives that preferentially inhibit a specific target (e.g., one CDK isoform over others) to minimize side effects.

  • Optimize Drug-like Properties (ADME): Modify the structure to improve Absorption, Distribution, Metabolism, and Excretion profiles, making the compounds more viable as therapeutic agents.

Q4: What are the most significant challenges encountered when working with these compounds?

A: Researchers often face several key hurdles:

  • Synthesis and Purification: While the general synthesis is straightforward, achieving high yields and purity with diverse substitutions can be challenging, often requiring extensive optimization of reaction conditions and chromatography.[8][9]

  • Solubility: Many purine analogs exhibit poor aqueous solubility, complicating their use in biological assays and in vivo studies. This is a critical parameter to address during the design phase.

  • Assay Consistency: In vitro and in vivo results can be highly sensitive to experimental conditions. Ensuring reproducibility requires meticulous attention to detail in assay protocols, from cell line maintenance to reagent quality.

Section 2: Strategic Approaches to Enhance Biological Activity

Enhancing activity is a systematic process rooted in understanding Structure-Activity Relationships (SAR). The following strategies are central to rationally designing more potent and selective analogs.

Strategy 1: Substitution on the Benzyl Moiety

The benzyl group is a primary site for modification to probe the steric and electronic requirements of the target's binding pocket.

  • Rationale & Causality: The substituents on the phenyl ring directly influence how the molecule fits into its binding site. Electron-withdrawing groups (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH3) can alter the electronic distribution and hydrogen-bonding potential. The position of the substituent (ortho, meta, para) is critical; for instance, para-substitutions have been shown to drastically reduce activity in some cytokinin bioassays, indicating a steric clash or unfavorable interaction in that region of the binding pocket.[5]

  • Experimental Approach: Synthesize a library of analogs with small, electronically diverse substituents at the ortho, meta, and para positions. Compare their activity to the unsubstituted parent compound to build a comprehensive SAR profile.

Strategy 2: Modification of the Pyrrolo[2,3-d]pyrimidine Core

Direct modification of the core heterocycle can profoundly impact target engagement and physicochemical properties.

  • Rationale & Causality: The purine-like core is typically anchored in the binding site via hydrogen bonds. Adding substituents can introduce new interaction points, block unwanted metabolic pathways, or enhance selectivity. For example, creating hybrid compounds by linking another pharmacophore, like isatin, to the 7-deazapurine core has been used to target both the hinge region and allosteric sites of protein kinases.[10]

  • Experimental Approach: Explore substitutions at available positions on the pyrimidine or pyrrole rings. This is often achieved through multi-step synthesis starting from a more functionalized core. Cross-coupling reactions like Suzuki or Stille are powerful tools for introducing aryl or heteroaryl groups.[8]

Logical Workflow for SAR-driven Optimization

The following diagram illustrates the iterative cycle of design, synthesis, and testing that underpins successful optimization campaigns.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Decision Start Identify Lead Compound (this compound) Hypothesis Formulate SAR Hypothesis (e.g., 'para-substitution is detrimental') Start->Hypothesis Design Design Analog Library (Vary substituents/positions) Hypothesis->Design Synthesis Chemical Synthesis & Purification Design->Synthesis BioAssay Biological Screening (e.g., Kinase Assay, Cell Viability) Synthesis->BioAssay Data Analyze Data (Determine IC50, EC50) BioAssay->Data SAR_Update Update SAR Model Data->SAR_Update Decision Activity Enhanced? SAR_Update->Decision Decision->Hypothesis No, Refine Hypothesis End Optimized Candidate Decision->End Yes

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Section 3: Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for common experiments.

Protocol 1: Synthesis of a Substituted this compound Derivative

This protocol describes a common method for synthesizing analogs via condensation, a foundational technique for this class of compounds.[2]

Objective: To synthesize 6-(4-fluorobenzylamino)-7-deazapurine from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-fluorobenzylamine.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • 4-fluorobenzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Ethanol or n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).

  • Add anhydrous ethanol (20 mL) and stir to dissolve.

  • Add 4-fluorobenzylamine (1.2 eq) to the solution.

  • Add TEA (3.0 eq) to act as a base and scavenge the HCl byproduct.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is consumed (typically 6-12 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Reduce the solvent volume under vacuum.

  • Purification: The crude residue can be purified by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and Mass Spectrometry.

Protocol 2: In Vitro CDK2/Cyclin E Kinase Inhibition Assay

Objective: To determine the IC50 value of a test compound against the CDK2/Cyclin E complex.

Materials:

  • Recombinant human CDK2/Cyclin E

  • Histone H1 protein (substrate)

  • Test compound dissolved in DMSO

  • Staurosporine (positive control inhibitor)

  • ATP, [γ-³²P]ATP, or commercial non-radioactive detection kit (e.g., ADP-Glo™)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well plates

  • Scintillation counter or plate reader

Procedure:

  • Plate Setup: Add kinase buffer to all wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound (typically from 100 µM to 1 nM) to the wells. Include "no inhibitor" (DMSO only) and "positive control" (Staurosporine) wells.

  • Enzyme Addition: Add the CDK2/Cyclin E enzyme and the Histone H1 substrate to all wells.

  • Initiation: Start the kinase reaction by adding the ATP solution (spiked with [γ-³²P]ATP if using radioactive method).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction using a stop solution (e.g., phosphoric acid for radioactive method, or as per kit instructions).

  • Detection:

    • Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive: Follow the manufacturer's protocol for the detection kit (e.g., add ADP-Glo™ reagent and measure luminescence).

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Section 4: Troubleshooting Guide

Q: My synthesis reaction is incomplete or shows multiple side products. What should I check?

A: This is a common issue. Systematically investigate the following:

  • Reagent Quality: Ensure starting materials are pure and solvents are anhydrous. Benzylamine derivatives can degrade over time.

  • Base Strength: The choice and amount of base are critical. If TEA is not sufficient, a stronger, non-nucleophilic base like DIPEA may be required.

  • Temperature: While reflux is standard, some substituted benzylamines may be sensitive to high temperatures. Try running the reaction at a lower temperature for a longer duration.

  • Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions.

Q: My compound is poorly soluble in aqueous buffers for biological assays. How can I address this?

A: Solubility is a major hurdle.

  • Co-solvents: While DMSO is standard, ensure the final concentration in your assay is low (<0.5%) to avoid artifacts.

  • Formulation: For in vivo studies, consider formulating the compound with excipients like cyclodextrins or Cremophor EL.

  • Structural Modification: The most robust solution is to modify the molecule itself. Introduce polar functional groups (e.g., -OH, -NH2, or a small PEG chain) to increase hydrophilicity, provided it doesn't negatively impact activity. This should be a key consideration in the design phase.

Q: My kinase inhibition data is not reproducible. What are the likely culprits?

A: Variability in kinase assays often points to subtle inconsistencies.

  • ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration used in the assay. Ensure this is kept constant and is ideally at or near the Km of the enzyme for ATP.

  • Enzyme Activity: Use a consistent lot of recombinant enzyme and verify its activity before starting a large screen. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles.

  • Plate Effects: Check for "edge effects" on your 96-well plates. Ensure proper mixing and consistent incubation temperatures across the entire plate.

Section 5: Data Interpretation & Comparative Analysis

To illustrate the impact of the strategies discussed, the table below presents hypothetical data for a series of this compound analogs tested against CDK2.

Compound IDBenzyl SubstitutionCDK2/Cyclin E IC50 (nM)Antiproliferative Activity (MCF-7, GI50 in µM)
Parent None1500> 10
MOD-1 4-Fluoro7505.2
MOD-2 3-Methoxy9807.8
MOD-3 2-Hydroxy4502.1
MOD-4 4-Hydroxy12008.5

Analysis of Hypothetical Data:

  • The data suggests that substitution at the ortho position (MOD-3) is highly favorable for CDK2 inhibition, potentially due to an additional hydrogen bond interaction with the enzyme.[2]

  • A fluoro group at the para position (MOD-1) improves activity over the parent compound, while a larger hydroxyl group at the same position (MOD-4) is less tolerated.

  • There is a good correlation between kinase inhibition and antiproliferative activity, suggesting that CDK2 is a key target for the compound's effect on cell growth.[2][4]

The diagram below shows the key interactions that drive the activity of this compound class.

Pathway_Diagram cluster_0 Molecular Interaction cluster_1 Cellular Consequence Compound This compound Analog Kinase CDK2 Active Site (ATP Binding Pocket) Compound->Kinase Binds Hinge Hinge Region (Backbone H-Bonds) Kinase->Hinge Interaction 1 Hydrophobic Hydrophobic Pocket (Benzyl Group Fit) Kinase->Hydrophobic Interaction 2 Inhibition CDK2 Inhibition Kinase->Inhibition Leads to Substrate pRb Substrate Phosphorylation Blocked Inhibition->Substrate G1S G1/S Phase Cell Cycle Arrest Substrate->G1S Proliferation Inhibition of Cancer Cell Proliferation G1S->Proliferation

Caption: Mechanism of action for CDK2 inhibition by 7-deazapurine analogs.

References

  • Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884. [Link]

  • Tomašič, T., Šoligo, D., Zupančič, S., & Guniher, S. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega. [Link]

  • Tomašič, T., Šoligo, D., Zupančič, S., & Guniher, S. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. Europe PMC. [Link]

  • Spíchal, L., Nisler, J., Plíhal, O., Novák, O., Strnad, M., & Doležal, K. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(14-15), 1635-1642. [Link]

  • Abdel-Ghani, T. M., El-Sayed, W. M., & El-Meliguy, S. A. (2022). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 27(21), 7545. [Link]

  • Hulpia, F., et al. (2021). 7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology. JAC-Antimicrobial Resistance, 3(4), dlab166. [Link]

  • Seela, F., & Peng, X. (2007). Advances in the Synthesis of 7-Deazapurine-Pyrrolo[2,3-d]pyrimidine 2-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2,3-Dideoxyribonucleosides. ResearchGate. [Link]

  • Khamidova, K. K., et al. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. E3S Web of Conferences, 389, 03032. [Link]

  • Doležal, K., et al. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. ResearchGate. [Link]

  • Sun, H., et al. (2018). Metabolomics analysis reveals 6‐benzylaminopurine as a stimulator for improving lipid and DHA accumulation of Aurantiochytrium sp. Biotechnology and Bioengineering, 115(11), 2735-2744. [Link]

  • Gupta, S. K., & Kumar, N. (1998). Synthesis of 6- N- substituted 7- deazapurine nucleoside antibiotics: Potential nucleoside transport inhibitors. ResearchGate. [Link]

  • ResearchGate (n.d.). SCHEME 2 Synthesis of 2-azido-6-benzylaminopurine (11). Reagents and conditions. ResearchGate. [Link]

  • Khamidova, K. K., et al. (2023). Synthesis of 6-benzylaminopurine and the study of biological active properties of cotton C-6424 plants. ResearchGate. [Link]

  • Wikipedia. (2023, December 14). 6-Benzylaminopurine. Wikipedia. [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Purine Analogs. Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. [Link]

  • Sharma, V., & Chitranshi, N. (2014). Biological activities of purine analogues: a review. ResearchGate. [Link]

  • El-Fakharany, E. M., et al. (2024). Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. RSC Advances, 14(15), 10563-10595. [Link]

  • Franconi, F., et al. (1995). 6-Benzylaminopurine: a plant derived cytokinin inducing positive inotropism by P2-purinoceptors. General Pharmacology, 26(3), 635-639. [Link]

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Navigating In Vitro Studies with 6-Benzylamino-7-deazapurine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Benzylamino-7-deazapurine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions to refine your in vitro experimental protocols. As a synthetic cytokinin, this compound, often used interchangeably with its close analog 6-benzylaminopurine (BAP), holds significant potential in diverse research fields, from plant biotechnology to oncology. This resource aims to empower you with the practical knowledge to overcome common experimental hurdles and ensure the scientific integrity of your results.

Part 1: Foundational Knowledge and Troubleshooting

This section addresses the most common challenges encountered when working with this compound, focusing on the critical aspects of solution preparation and experimental design.

Q1: I'm having trouble dissolving this compound. What is the recommended procedure for preparing a stock solution?

A1: Causality and Protocol

The poor aqueous solubility of this compound is a primary challenge. The purine ring structure contributes to its hydrophobic nature, making direct dissolution in water or buffered solutions difficult. To overcome this, a common and effective method involves initial dissolution in a small volume of a strong base or acid, followed by dilution in your desired solvent.

Detailed Protocol for 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh out 2.25 mg of this compound powder.

  • Initial Dissolution: Add the powder to a sterile microcentrifuge tube. To this, add a minimal volume (e.g., 20-50 µL) of 1M Sodium Hydroxide (NaOH) and vortex thoroughly until the powder is completely dissolved. Alternatively, 1M Hydrochloric Acid (HCl) can be used. The choice between NaOH and HCl should be guided by the downstream application and the pH sensitivity of your experimental system.

  • Dilution in DMSO: Once fully dissolved, add Dimethyl Sulfoxide (DMSO) to a final volume of 1 mL to achieve a 10 mM stock solution.

  • Sterilization and Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube. Store the stock solution at -20°C for long-term use. For short-term storage (up to a few weeks), 4°C is acceptable.

Troubleshooting:

  • Precipitation upon dilution: If you observe precipitation when diluting the stock solution in your culture medium, it is likely due to the final concentration of the compound exceeding its solubility limit in the aqueous environment of the medium. To mitigate this, consider preparing a more dilute stock solution or increasing the final volume of the culture medium.

  • pH considerations: The addition of NaOH or HCl will alter the pH of your stock solution. While the subsequent dilution in a large volume of buffered culture medium will likely neutralize this effect, it is crucial to verify the final pH of your working solution, especially for pH-sensitive assays.

Q2: My experimental results with this compound are inconsistent. What factors could be contributing to this variability?

A2: Ensuring Reproducibility

Inconsistent results often stem from subtle variations in protocol execution. Key factors to consider for this compound include the stability of the compound in solution, the accuracy of concentration determination, and the specific characteristics of the cell line being used.

Key Considerations for Consistency:

  • Stock Solution Stability: While a DMSO stock solution stored at -20°C is generally stable for several months, repeated freeze-thaw cycles should be avoided. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to maintain its integrity.

  • Stability in Culture Media: The stability of this compound in aqueous culture media at 37°C can be limited. It is advisable to prepare fresh working solutions for each experiment by diluting the stock solution directly into the culture medium immediately before use. Some studies suggest that the presence of activated charcoal in the culture medium can adsorb the compound, reducing its effective concentration[1].

  • Cell Line Specificity: The response to this compound can vary significantly between different cell lines. Factors such as the expression levels of its molecular targets (e.g., cyclin-dependent kinases) and the activity of cellular metabolic pathways can influence its efficacy. It is essential to perform dose-response experiments for each new cell line to determine the optimal working concentration.

Workflow for Optimizing Working Concentration:

G cluster_0 Dose-Response Experiment Start Start Seed Cells Seed Cells Start->Seed Cells Day 1 Prepare Serial Dilutions Prepare Serial Dilutions Seed Cells->Prepare Serial Dilutions Day 2 Treat Cells Treat Cells Prepare Serial Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate 24-72h Assess Viability Assess Viability Incubate->Assess Viability Day 4/5 Determine IC50 Determine IC50 Assess Viability->Determine IC50 Data Analysis Select Concentrations Select Concentrations Determine IC50->Select Concentrations Below, at, and above IC50 End End Select Concentrations->End

Caption: Workflow for determining the optimal working concentration of this compound.

Part 2: In-Depth Experimental Protocols and FAQs

This section provides detailed methodologies for common in vitro assays and addresses frequently asked questions regarding the compound's mechanism of action and potential off-target effects.

FAQ 1: What is the primary mechanism of action of this compound in cancer cells?

Answer: this compound and its derivatives have been shown to exhibit antiproliferative effects in cancer cells primarily through the inhibition of cyclin-dependent kinases (CDKs)[2]. CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle. By inhibiting CDKs, such as CDK2, these compounds can lead to cell cycle arrest, thereby preventing cancer cell proliferation[2]. The antiproliferative effect of these compounds has been correlated with their ability to inhibit CDK activity[2].

Signaling Pathway of CDK Inhibition:

G 6-BAP 6-BAP CDK/Cyclin Complex CDK/Cyclin Complex 6-BAP->CDK/Cyclin Complex Inhibits Rb Protein Rb Protein CDK/Cyclin Complex->Rb Protein Phosphorylates Cell Cycle Arrest Cell Cycle Arrest CDK/Cyclin Complex->Cell Cycle Arrest E2F E2F Rb Protein->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression

Caption: Simplified pathway of cell cycle regulation and the inhibitory effect of 6-BAP.

FAQ 2: How can I assess the cytotoxic effects of this compound in my cell line?

Answer: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After the incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Quantitative Data Summary:

Cell LineCompound DerivativeIC50 (µM)Reference
HOS (Osteosarcoma)Derivative 117.4 ± 2.0[3]
HOS (Osteosarcoma)Derivative 214.8 ± 2.1[3]
MCF7 (Breast Adenocarcinoma)Derivative 115.1 ± 6.8[3]
MCF7 (Breast Adenocarcinoma)Derivative 213.6 ± 5.2[3]
A2780 (Ovarian Carcinoma)Derivative 66.4 ± 0.1[3]
FAQ 3: Can this compound induce apoptosis? How can I detect it?

Answer: Yes, the induction of apoptosis is a common mechanism of action for many anticancer compounds. You can detect apoptosis using methods like the Annexin V/Propidium Iodide (PI) assay followed by flow cytometry. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol for Annexin V/PI Apoptosis Assay:

  • Cell Treatment: Treat your cells with the desired concentrations of this compound for a specific duration.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

FAQ 4: How can I analyze the effect of this compound on the cell cycle?

Answer: To investigate the impact of this compound on cell cycle progression, you can use flow cytometry to analyze the DNA content of treated cells stained with a fluorescent dye like Propidium Iodide (PI).

Protocol for Cell Cycle Analysis using PI Staining:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest them at different time points.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

FAQ 5: Are there any known off-target effects of this compound?

Answer: The specificity of any compound is a critical aspect of its therapeutic potential. While the primary mechanism of action in cancer cells is believed to be CDK inhibition, the possibility of off-target effects should always be considered. Off-target interactions can lead to unexpected cellular responses and potential toxicity.

Strategies to Investigate Off-Target Effects:

  • Target Knockout/Knockdown Studies: If the primary target (e.g., a specific CDK) is known, using siRNA or CRISPR/Cas9 to reduce or eliminate its expression can help determine if the compound's effect is solely dependent on that target.

  • Kinase Profiling: Screening the compound against a panel of kinases can identify potential off-target interactions.

  • Phenotypic Screening: Observing the cellular phenotype in response to treatment can provide clues about other affected pathways.

It is crucial to interpret experimental data with an awareness of potential off-target effects and to design control experiments to validate the on-target activity of this compound.

References

  • Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., Lenobel, R., Schmülling, T., & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & medicinal chemistry, 14(3), 875–884. [Link]

  • Traganos, F., & Darzynkiewicz, Z. (2004). The cell cycle: a universal pan-drug target. Current drug targets, 5(5), 407–424.
  • Černá, T., Hrabina, A., Komůrková, D., Křikavová, R., Vančo, J., & Trávníček, Z. (2011). Evaluation of in vitro cytotoxicity of 6-benzylaminopurine carboplatin derivatives against human cancer cell lines and primary human hepatocytes. Journal of inorganic biochemistry, 105(11), 1439–1446. [Link]

  • Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry.
  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of apoptosis and necrosis by annexin V-FITC and propidium iodide. Cold Spring Harbor protocols, 2016(9), pdb.prot087292.
  • Lin, H., et al. (2017). Off-target effects of cancer drugs and their underlying molecular mechanisms. Future Oncology, 13(2), 195-208.
  • PhytoTechnology Laboratories. (n.d.). 6 - Benzylaminopurine. Retrieved January 20, 2026, from [Link]

  • Crimson Living. (n.d.). 6-benzylaminopurine (6-BA, 6-BAP), Highly Effective Cytokinin, plant growth promoter, 1 g + Sodium Hydroxide (NaOH). Retrieved January 20, 2026, from [Link]

  • Plant Cell Labs. (n.d.). 6-Benzylaminopurine - BAP Hormone Powder. Retrieved January 20, 2026, from [Link]

  • YouTube. (2025, January 19). How to make a Stock PGR Solution of 6BAP (6-Benzylaminopurine). Retrieved January 20, 2026, from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 20, 2026, from [Link]

  • USF Health. (n.d.). Apoptosis Protocols. Retrieved January 20, 2026, from [Link]

  • Pan, M. J., & van Staden, J. (1998). The use of charcoal in in vitro culture—a review.

Sources

Technical Support Center: Navigating and Mitigating Off-Target Effects of 7-Deazapurine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing 7-deazapurine-based compounds. This guide is designed to provide you, our scientific colleagues, with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this important class of molecules. The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors like ruxolitinib (JAK1/2) and ribociclib (CDK4/6).[1] Its utility stems from its bioisosteric relationship with purine, allowing it to effectively compete with ATP in the kinase hinge region.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about the nature and management of off-target effects associated with 7-deazapurine compounds.

Q1: What are 7-deazapurine compounds and why are they so prevalent in drug discovery?

A1: 7-deazapurines are heterocyclic molecules structurally similar to native purines (adenine, guanine), but with the nitrogen atom at position 7 replaced by a carbon.[2] This substitution creates a more electron-rich five-membered ring and provides a new vector for chemical modification, which can enhance binding to target enzymes or improve pharmacokinetic properties.[1][2] Their ability to mimic ATP makes them excellent scaffolds for kinase inhibitors, but they are also used as antivirals and cytostatic agents.[2][3]

Q2: What, fundamentally, are "off-target" effects and why are they a major concern?

A2: Off-target effects are unintended molecular interactions between a drug or compound and cellular components other than its primary, intended target.[4] These interactions are a significant concern for three main reasons:

  • Misinterpretation of Data: An observed biological phenotype might be incorrectly attributed to the inhibition of the primary target when it is actually caused by an off-target interaction.

  • Cellular Toxicity: Inhibition of essential housekeeping proteins or activation of unintended signaling pathways can lead to cell death or other toxic effects, confounding experimental results.[5]

  • Therapeutic Limitations: In a clinical context, off-target effects are a primary cause of adverse drug reactions and can limit the therapeutic window of a drug.[6]

Q3: Which protein families are the most common off-targets for 7-deazapurine-based kinase inhibitors?

A3: Given their ATP-competitive mechanism, the most common off-targets are other protein kinases . The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets. It is not uncommon for a 7-deazapurine designed against a specific tyrosine kinase (e.g., EGFR) to also inhibit serine/threonine kinases (e.g., CDKs) or other unrelated kinases.[7][8][9] For example, certain 7-deazapurine-isatin hybrids show potent activity against EGFR, HER2, VEGFR2, and CDK2.[7]

Q4: How can I proactively minimize off-target effects during my experimental design?

A4: Proactive mitigation begins with informed compound selection and experimental planning.[4]

  • Rational Drug Design: Whenever possible, select compounds that have been optimized for selectivity. Medicinal chemistry efforts often focus on modifying the scaffold to exploit unique features of the target's ATP pocket that are not present in other kinases.[10]

  • Selectivity Profiling: Before beginning extensive cellular experiments, review the compound's selectivity data. If it's not available, consider performing or commissioning a broad kinase panel screen to understand its interaction profile.[4]

  • Use Multiple Tools: Do not rely on a single compound to validate a hypothesis. Use a structurally distinct inhibitor of the same target, or genetic methods like siRNA/shRNA or CRISPR-Cas9, to confirm that the observed phenotype is target-specific.

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides detailed, workflow-based solutions to specific problems you may encounter during your research.

Scenario 1: Unexpected or Contradictory Cellular Phenotype

You are using a 7-deazapurine compound to inhibit a specific kinase (Target-A), but you observe a cellular effect (e.g., cell cycle arrest, apoptosis) that is not consistent with the known function of Target-A.

Causality: This is a classic sign of a potent off-target effect. The observed phenotype is likely real, but it is being driven by the inhibition of an unknown protein (Off-Target-B).

This workflow provides a systematic approach to identify the protein(s) responsible for the unexpected phenotype.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation A Problem: Unexpected Phenotype with Compound X B Step 1: Kinome-wide Profiling (e.g., KINOMEscan™, KiNativ™) Screen Compound X against a large panel of kinases. A->B Hypothesis: Off-target kinase inhibition C Step 2: In Vitro Kinase Assays Perform IC50 determination for top 5-10 off-target hits from screening. B->C Identify most potent off-targets D Step 3: Phospho-protein Western Blot Treat cells with Compound X. Probe for phosphorylation of known substrates of the validated off-targets. C->D Test in a cellular context E Step 4: Orthogonal Validation Use siRNA or a distinct inhibitor for the confirmed off-target. Does it replicate the unexpected phenotype? D->E F Conclusion: Phenotype is driven by Off-Target-B E->F

Caption: Workflow for identifying the source of an unexpected phenotype.

This protocol is for Step 3 of the workflow, designed to confirm if a suspected off-target kinase is inhibited within the cell.

  • Cell Seeding & Treatment:

    • Seed your cells of interest in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-range of your 7-deazapurine compound (e.g., 0.1x, 1x, 10x the IC50 for your primary target). Include a vehicle (e.g., DMSO) control. Incubate for a duration relevant to the signaling pathway (e.g., 1-6 hours).[11]

  • Cell Lysis:

    • After treatment, place plates on ice and wash cells twice with ice-cold PBS.

    • Lyse cells directly in the well using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay. This ensures equal loading on the gel.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Antibody Incubation & Detection:

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a direct downstream substrate of your suspected off-target kinase.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL (chemiluminescence) substrate and an imaging system.[5]

  • Data Analysis & Normalization:

    • Strip the membrane and re-probe with an antibody against the total protein for the substrate. This serves as a loading control to confirm that changes in the phospho-signal are due to kinase inhibition, not changes in protein expression. A decrease in the phospho-signal relative to the total protein level indicates inhibition of the upstream kinase.

Scenario 2: Distinguishing On-Target Efficacy from Off-Target Toxicity

Your 7-deazapurine compound effectively inhibits its intended target at 100 nM, but it also induces significant cytotoxicity at 500 nM. You need to determine if the cytotoxicity is an "on-target" consequence of inhibiting the primary target or an "off-target" effect.

Causality: High concentrations of a compound can engage a wider range of lower-affinity off-targets, leading to toxicity.[12] Alternatively, potent and sustained inhibition of the primary target itself could be cytotoxic. This workflow helps differentiate these two possibilities.

G cluster_0 On-Target Toxicity cluster_1 Off-Target Toxicity A Problem: Cytotoxicity at higher concentrations B Step 1: Control Compound Analysis - Use a structurally similar but inactive analogue. - Use a structurally distinct inhibitor of the same target. A->B C Step 2: Target Engagement Assay (e.g., CETSA) Does the compound engage the primary target at non-toxic concentrations? B->C D Step 3: Rescue Experiment Express a drug-resistant mutant of the primary target. Does this prevent cytotoxicity? C->D E Result: - Inactive analogue is not toxic. - Distinct inhibitor IS toxic. - Rescue mutant PREVENTS toxicity. D->E If Yes G Result: - Inactive analogue IS toxic (if it shares off-targets). - Distinct inhibitor is NOT toxic. - Rescue mutant DOES NOT prevent toxicity. D->G If No F Conclusion: Toxicity is ON-TARGET E->F H Conclusion: Toxicity is OFF-TARGET G->H

Caption: Decision workflow to determine the source of cytotoxicity.

CETSA is a powerful method to verify that your compound directly binds to its intended target inside intact cells.

Principle: When a protein binds to a ligand (like your 7-deazapurine inhibitor), its thermal stability typically increases. When you heat cells, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins.

General Protocol Outline:

  • Treatment: Treat cell suspensions with your compound or vehicle control.

  • Heating: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 65°C) for a few minutes.

  • Lysis: Lyse the cells (e.g., by freeze-thaw cycles) to release soluble proteins. The denatured, aggregated proteins will be removed in the next step.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Detection: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of your target protein remaining by Western Blot or another quantitative method.

  • Analysis: A positive result is a "shift" in the melting curve, where the target protein remains soluble at higher temperatures in the drug-treated samples compared to the vehicle control. This provides direct evidence of target engagement in a cellular environment.

Part 3: Data Presentation and Visualization

Clear data presentation is essential for interpreting selectivity.

Table 1: Example Selectivity Profile of a Fictional 7-Deazapurine Compound (CMPD-Y)

This table summarizes hypothetical quantitative data for a compound, illustrating how selectivity is assessed. A lower IC50 value indicates higher potency.

Kinase TargetFamilyIC50 (nM)Rationale for Inclusion
EGFR Tyrosine Kinase 12 Primary On-Target
HER2Tyrosine Kinase85High homology to primary target
VEGFR2Tyrosine Kinase76Common off-target for ATP mimetics[7]
CDK2Serine/Threonine Kinase180Key cell cycle regulator, common off-target[7]
JAK2Tyrosine Kinase> 10,000Structurally distinct kinase family (control)
PIM1Serine/Threonine Kinase1,200Common off-target for hinge-binders
SRCTyrosine Kinase450Frequently assayed non-receptor tyrosine kinase

Data is for illustrative purposes only.

Signaling Pathway Visualization

Understanding the context of on- and off-target inhibition is crucial. This diagram shows how a single compound can affect multiple pathways.

G cluster_0 On-Target Pathway (Proliferation) cluster_1 Off-Target Pathway (Cell Cycle) EGF EGF Ligand EGFR EGFR (Primary Target) EGF->EGFR RAS RAS/RAF/MEK EGFR->RAS ERK ERK RAS->ERK Proliferation Cell Proliferation ERK->Proliferation CyclinE Cyclin E CDK2 CDK2 (Off-Target) CyclinE->CDK2 Rb pRb Phosphorylation CDK2->Rb G1S G1/S Transition Rb->G1S Compound 7-Deazapurine Compound Compound->EGFR Inhibits (intended) Compound->CDK2 Inhibits (unintended)

Caption: On-target (EGFR) vs. off-target (CDK2) inhibition by a single compound.

References
  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1119-1163. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. ResearchGate. [Link]

  • Alanazi, A. S., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. Molecules, 28(15), 5869. [Link]

  • Pomeisl, K., et al. (2020). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. The Journal of Organic Chemistry, 85(21), 13626-13640. [Link]

  • Pohl, R., et al. (2011). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry, 54(8), 2924-2935. [Link]

  • Gali, V. B., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1051-1060. [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • Alanazi, A. S., et al. (2023). Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. PMC - NIH. [Link]

  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency? MolecularCloud. [Link]

  • Harris, E. (2024). Top Strategies To Reduce Off-Target Effects For Safer Genome Editing. Cell and Gene. [Link]

  • Mikhailopulo, I. A., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7179. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. icr.ac.uk. [Link]

  • Tanner, L. B., et al. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 548-563. [Link]

  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6653. [Link]

Sources

Technical Support Center: Navigating Cell Viability Assays with 6-Benzylamino-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 6-Benzylamino-7-deazapurine in their experimental workflows. This guide, curated by senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of your cell viability assay results. We understand the nuances of working with novel compounds and have designed this resource to address the specific challenges you may encounter.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing step-by-step solutions grounded in scientific principles.

Issue 1: Inconsistent or Non-Reproducible Cytotoxicity Results

Question: I am observing significant well-to-well and experiment-to-experiment variability in my IC50 values for this compound. What could be the cause?

Answer: Inconsistent results are often multifactorial, stemming from issues with compound solubility, stability, or the experimental setup itself. Here is a systematic approach to troubleshooting:

  • Verify Compound Solubility and Stability:

    • Initial Stock Preparation: this compound is reported to be soluble in ethyl acetate and methanol. For cell culture applications, a high-concentration stock solution should ideally be prepared in a sterile, anhydrous solvent like Dimethyl Sulfoxide (DMSO). Ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to prevent solvent-induced cytotoxicity.

    • Working Dilutions: Prepare fresh working dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. When diluting in aqueous culture medium, observe for any precipitation. If precipitation occurs, you may need to adjust your stock concentration or the final concentration in the assay.

    • Compound Stability in Media: Some compounds can degrade or be metabolized by cells over long incubation periods. Consider the duration of your assay and whether the compound remains stable throughout. You can assess this by preparing the compound in media, incubating it for the same duration as your experiment, and then testing its effect to see if its potency has diminished.

  • Optimize Cell Seeding and Health:

    • Consistent Cell Number: Ensure you are seeding a consistent number of healthy, viable cells in each well. Variations in cell density will directly impact the final readout of most viability assays. Perform a cell count before each experiment and ensure your cells are in the logarithmic growth phase.

    • Cell Line Sensitivity: Different cell lines can exhibit varying sensitivities to a compound. It is crucial to establish a dose-response curve for each cell line you are working with.

  • Standardize Assay Protocol:

    • Incubation Times: Use consistent incubation times for both the compound treatment and the assay reagent.

    • Reagent Addition: Ensure uniform mixing of the viability assay reagent in each well.

    • Controls: Always include appropriate controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

      • Untreated Control: Cells in media alone.

      • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

      • Blank Control: Media and assay reagent without cells to measure background absorbance.

Issue 2: Suspected Interference with Tetrazolium-Based Assays (MTT, XTT, MTS)

Question: I am using an MTT assay to assess cell viability after treatment with this compound. I'm concerned that the compound itself might be interfering with the assay chemistry. How can I check for and mitigate this?

Answer: This is a valid concern, as compounds with reducing or oxidizing properties can interfere with tetrazolium salt reduction, leading to inaccurate results[1]. Here’s how to investigate and address potential interference:

  • Perform a Cell-Free Interference Assay:

    • Prepare a 96-well plate with your cell culture medium.

    • Add this compound at the same concentrations used in your cell-based assay.

    • Add the MTT reagent and incubate for the standard duration.

    • Add the solubilization solution and read the absorbance.

    • If you observe a color change (and thus an increase in absorbance) in the absence of cells, your compound is directly reducing the MTT reagent.

  • Mitigation Strategies:

    • Protocol Modification: If interference is observed, modify your protocol to wash the cells with phosphate-buffered saline (PBS) after the compound treatment period and before adding the MTT reagent. This will remove any residual compound that could interfere with the assay[1].

    • Alternative Assays: Consider using a viability assay with a different detection principle that is less susceptible to interference from reducing compounds. Good alternatives include:

      • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP in viable cells, which is a key indicator of metabolic activity.

      • Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable versus non-viable cells based on membrane integrity.

      • Real-Time Viability Assays: These assays use non-lytic reagents that allow for continuous monitoring of cell viability over time from the same sample.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in mammalian cells?

While the precise mechanism of this compound in mammalian cells is not extensively characterized in the public domain, we can draw inferences from its structural analogs. Its close relative, 6-Benzylaminopurine (BAP), and its derivatives have been shown to exhibit antiproliferative properties in human cancer cells, potentially through the inhibition of cyclin-dependent kinases (CDKs)[2]. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. It is plausible that this compound shares a similar mechanism of action. The 7-deazapurine core is a common scaffold in many biologically active compounds, including antiviral and anticancer agents, suggesting it may interact with various cellular targets[3].

Q2: I am observing cytotoxicity at high concentrations, but a slight increase in proliferation at very low concentrations. Is this a real effect?

This phenomenon, known as a biphasic dose-response or hormesis, can occur with some compounds. At low concentrations, a compound might stimulate certain cellular pathways, leading to a modest increase in proliferation. At higher concentrations, the cytotoxic effects become dominant. To confirm if this is a genuine biological effect and not an artifact:

  • Expand Your Dose Range: Test a wider range of concentrations, especially at the lower end, with smaller dilution steps.

  • Use an Orthogonal Assay: Confirm the proliferative effect using a different method, such as a direct cell count or a DNA synthesis assay (e.g., BrdU incorporation).

  • Consider Off-Target Effects: The proliferative effect at low concentrations could be due to off-target interactions. Investigating the cellular pathways affected at these concentrations may provide further insights.

Q3: How should I prepare and store this compound?

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare your working dilutions in pre-warmed cell culture medium. Ensure the compound is fully dissolved in the medium before adding it to your cells.

Q4: Could this compound be affecting mitochondrial function?

Given that the related compound, 6-Benzylaminopurine (BAP), has been shown to inhibit mitochondrial respiration in plants, it is conceivable that this compound could also impact mitochondrial function in mammalian cells. Many tetrazolium-based viability assays, such as MTT, rely on mitochondrial dehydrogenase activity. If your compound directly inhibits these enzymes, it could lead to an underestimation of cell viability. To investigate this:

  • Measure Mitochondrial Respiration: Use techniques like Seahorse XF analysis to directly measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with your compound.

  • Assess Mitochondrial Membrane Potential: Use fluorescent dyes like TMRE or JC-1 to assess changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.

Experimental Protocols & Data Presentation

Protocol: Cell-Free MTT Interference Assay
  • Prepare a serial dilution of this compound in cell-free culture medium in a 96-well plate. Include a vehicle control (medium with DMSO) and a medium-only control.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm.

Compound Concentration Absorbance (570 nm) Interpretation
Medium Only~0.1Background
Vehicle Control~0.1No interference from solvent
1 µM~0.1No interference
10 µM~0.3Moderate interference
100 µM~0.8Significant interference

Table 1: Example data from a cell-free MTT interference assay.

Protocol: Standard MTT Cell Viability Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and appropriate controls.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • (Optional, if interference is suspected) Carefully aspirate the media, wash the cells once with warm PBS, and then add fresh media.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Aspirate the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Read the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Visualizing Experimental Workflows and Concepts

Troubleshooting_Workflow cluster_start Start: Inconsistent Results cluster_investigation Initial Checks cluster_interference Assay Interference cluster_solutions Solutions Start Inconsistent/Non-Reproducible Cell Viability Data Solubility Check Compound Solubility & Stability Start->Solubility CellHealth Verify Cell Health & Seeding Density Start->CellHealth Protocol Review Assay Protocol & Controls Start->Protocol InterferenceAssay Perform Cell-Free Interference Assay Solubility->InterferenceAssay CellHealth->InterferenceAssay Protocol->InterferenceAssay InterferenceResult Interference Observed? InterferenceAssay->InterferenceResult WashStep Add Wash Step Before Reagent Addition InterferenceResult->WashStep Yes AlternativeAssay Switch to Orthogonal Viability Assay (e.g., ATP-based) InterferenceResult->AlternativeAssay Yes OptimizeProtocol Further Optimize Protocol (e.g., incubation time) InterferenceResult->OptimizeProtocol No end Consistent Results WashStep->end Re-evaluate AlternativeAssay->end Re-evaluate OptimizeProtocol->end Re-evaluate

Caption: Troubleshooting workflow for inconsistent cell viability results.

Mechanism_of_Action cluster_compound Compound cluster_targets Potential Cellular Targets cluster_effects Cellular Effects cluster_outcome Assay Outcome Compound This compound CDKs Cyclin-Dependent Kinases (CDKs) Compound->CDKs Inhibition? Mitochondria Mitochondrial Respiration Compound->Mitochondria Inhibition? Other Other Kinases/ Off-Target Proteins Compound->Other CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest ReducedATP Reduced ATP Production Mitochondria->ReducedATP Apoptosis Apoptosis Other->Apoptosis CellCycleArrest->Apoptosis DecreasedViability Decreased Cell Viability Apoptosis->DecreasedViability ReducedATP->DecreasedViability

Sources

Validation & Comparative

A Comparative Analysis for Researchers: 6-Benzylamino-7-deazapurine vs. 6-Benzylaminopurine (6-BAP)

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Understanding Structural Analogs in Plant Biology and Oncology

Welcome, researchers and innovators. In the landscape of bioactive molecules, structural nuances often dictate profound differences in biological activity. This guide provides an in-depth comparison of two closely related purine derivatives: the well-established synthetic cytokinin, 6-Benzylaminopurine (6-BAP), and its intriguing analog, 6-Benzylamino-7-deazapurine.

Our exploration moves beyond a simple catalog of properties. We will dissect the causal relationships between their structural divergence and their functional roles, from classic plant growth regulation to emerging applications in oncology. The experimental protocols and data presented herein are designed to provide a robust framework for your own investigations into this fascinating chemical space.

At a Glance: The Critical Structural Distinction

At first sight, 6-BAP and this compound are nearly identical. Both feature a purine-like core with a benzylamino group at the 6-position, a substitution known to be critical for cytokinin activity. The pivotal difference lies at the 7-position of the purine ring system. In 6-BAP, this position is occupied by a nitrogen atom, whereas in its 7-deaza analog, it is replaced by a carbon atom. This seemingly minor substitution of a nitrogen for a carbon fundamentally alters the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, leading to divergent biological activities.

Feature6-Benzylaminopurine (6-BAP)This compound
Synonyms 6-BA, Benzyladenine4-Benzylamino-1H-pyrrole[2,3-d]pyrimidine
CAS Number 1214-39-7[1]60972-04-5[2]
Molecular Formula C₁₂H₁₁N₅[3]C₁₃H₁₂N₄[4]
Molecular Weight 225.25 g/mol [3]224.26 g/mol [2]
Core Structure Purine (a two-ring system with four nitrogens)7-Deazapurine (Pyrrolo[2,3-d]pyrimidine)
Key Distinction Nitrogen at position 7Carbon at position 7

Comparative Biological Activity: A Tale of Two Functions

While structurally similar, these two compounds have been explored in largely separate biological contexts. 6-BAP is a cornerstone of plant tissue culture, while 7-deazapurine derivatives are gaining traction for their potent anti-proliferative and antiviral properties.

Part A: Plant Growth Regulation & Cytokinin Activity

6-BAP is a first-generation synthetic cytokinin, a class of plant hormones that promotes cell division and influences a wide array of developmental processes.[1][5]

Mechanism of Action: The Canonical Cytokinin Pathway

In plants, 6-BAP initiates a signaling cascade by binding to Arabidopsis Histidine Kinase (AHK) receptors in the cell membrane.[6] This binding event triggers a multi-step phosphorelay that culminates in the activation of Type-B Arabidopsis Response Regulators (ARRs) in the nucleus.[7] These activated transcription factors then regulate the expression of cytokinin-responsive genes, driving processes like cell cycle progression, shoot initiation, and inhibition of leaf senescence.[7][8]

Cytokinin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAP 6-BAP AHK AHK Receptor BAP->AHK Binding AHP AHP (Histidine Phosphotransfer Protein) AHK->AHP Phosphorelay ARR_B Type-B ARR (Active) AHP->ARR_B Phosphorelay Gene_Exp Gene Expression (Cell Division, Shoot Formation) ARR_B->Gene_Exp Transcription Activation Deaza_BAP 6-Benzylamino- 7-deazapurine Deaza_BAP->AHK Putative Interaction

Caption: The canonical cytokinin signaling pathway initiated by 6-BAP.

Efficacy of 6-BAP: 6-BAP is extensively used in commercial micropropagation due to its high biological activity, affordability, and effectiveness.[6] It is a standard component in media like Murashige and Skoog (MS) for inducing shoot proliferation, with optimal concentrations typically ranging from 0.5 to 2.5 mg/L (approx. 2.2 to 11.1 µM) depending on the plant species.[9][10][11] Studies on olive cultivars, for instance, showed that increasing BAP concentrations up to 2.5 mg/L significantly enhanced physiological and biochemical traits in vitro.[11]

Predicted Activity of this compound: Direct comparative studies evaluating this compound's cytokinin activity in plants are not widely published. However, its structural analogy to 6-BAP strongly suggests it may interact with cytokinin receptors, as depicted with a dashed line in the pathway diagram above. The replacement of the N7 atom, a potential site for metabolic inactivation (e.g., glycosylation), with a carbon could theoretically increase its metabolic stability and prolong its biological effect. This remains a key area for future investigation.

Part B: Anti-proliferative and Kinase Inhibitory Activity

Both purine and 7-deazapurine scaffolds are prevalent in compounds targeting protein kinases, including Cyclin-Dependent Kinases (CDKs) that are critical for cell cycle regulation. Dysregulation of CDKs is a hallmark of cancer, making them a prime target for therapeutic intervention.

Mechanism of Action: Targeting the Cell Cycle Engine Many purine analogs exert their anti-cancer effects by competing with ATP for the binding site on kinases like CDK2.[12] By inhibiting these enzymes, the compounds can halt the cell cycle and induce apoptosis (programmed cell death). Several studies have shown that 6-BAP and its derivatives possess CDK inhibitory and anti-proliferative properties.[6][12] Similarly, a broad range of 7-deazapurine derivatives have been synthesized and shown to have potent cytostatic effects, often with greater efficacy than their purine counterparts.[13][14]

Comparative Efficacy in Cancer Cell Lines: While direct side-by-side data is scarce, we can compare the reported activities of derivatives from both classes. Platinum(II) complexes of 6-BAP derivatives have shown cytotoxicity against various human cancer cell lines with IC₅₀ values in the micromolar range.[15] In contrast, novel hybrid compounds incorporating a 7-deazapurine moiety have demonstrated potent kinase inhibition and anti-proliferative activity with IC₅₀ values in the low micromolar and even nanomolar ranges against lines like HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cells.[14]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pt(II)-6-BAP Derivative (1) HOS (Osteosarcoma)17.4 ± 2.0[15]
Pt(II)-6-BAP Derivative (2) HOS (Osteosarcoma)14.8 ± 2.1[15]
Pt(II)-6-BAP Derivative (6) A2780 (Ovarian)6.4 ± 0.1[15]
Pt(II)-6-BAP Derivative (6) A2780cis (Cisplatin-Resistant)5.6 ± 1.7[15]
7-Deazapurine-Isatin Hybrid (5) HepG2 (Hepatocellular)6.11 ± 0.4[14]
7-Deazapurine-Isatin Hybrid (5) MCF-7 (Breast)5.93 ± 0.3[14]

This table presents data on derivatives to illustrate the potential of each core scaffold. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols: A Framework for Comparison

To facilitate direct, objective comparison, we provide the following validated protocols. The key to a successful comparative study is consistency; ensure all parameters, other than the compound being tested, remain identical.

Protocol 1: Comparative In Vitro Shoot Organogenesis in Tobacco (Nicotiana tabacum)

This protocol is designed to assess and compare the cytokinin activity of 6-BAP and this compound.

1. Explant Preparation: a. Aseptically germinate tobacco seeds on a hormone-free Murashige and Skoog (MS) medium. b. After 4-6 weeks, excise healthy, fully expanded leaves from the sterile plantlets. c. Cut the leaves into ~1 cm² segments, avoiding the midrib.

2. Culture Medium Preparation: a. Prepare MS basal medium with vitamins and 3% (w/v) sucrose. b. Add an auxin, such as Naphthaleneacetic acid (NAA), to a final concentration of 0.1 mg/L. c. Aliquot the medium into separate flasks. Create a concentration gradient for each test compound (e.g., 0, 0.5, 1.0, 2.0, 5.0 mg/L) for both 6-BAP and this compound. Note: Prepare stock solutions of each compound in a suitable solvent (e.g., 1N NaOH for 6-BAP, DMSO for less soluble analogs) before adding to the medium.[16] Ensure the final solvent concentration is minimal and consistent across all treatments, including the control. d. Adjust the pH of the medium to 5.8 before adding a gelling agent (e.g., 0.8% agar). e. Autoclave the medium and dispense it into sterile petri dishes.

3. Inoculation and Incubation: a. Place one leaf explant onto the surface of the solidified medium in each petri dish, ensuring good contact. b. Seal the dishes with paraffin film. c. Incubate at 25 ± 2°C under a 16-hour light/8-hour dark photoperiod.

4. Data Collection and Analysis: a. After 4 weeks, record the percentage of explants forming shoots (regeneration frequency) and the average number of shoots per explant. b. Statistically analyze the data to determine significant differences between treatments.

Protocol 2: MTT Assay for Comparative Cytotoxicity

This colorimetric assay measures cell metabolic activity and is a standard method for assessing the cytotoxic potential of compounds.

MTT_Workflow A 1. Seed Cells (e.g., HeLa) in 96-well plate B 2. Incubate (24 hours) A->B C 3. Treat Cells Add serial dilutions of 6-BAP & 7-deaza analog B->C D 4. Incubate (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO or Solubilizer) F->G H 8. Read Absorbance (e.g., at 570 nm) G->H I 9. Calculate IC₅₀ H->I

Caption: Standard workflow for an MTT cytotoxicity assay.

1. Cell Culture: a. Culture a human cancer cell line (e.g., HeLa) in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator. b. Harvest cells using trypsin and perform a cell count. c. Seed the cells into a 96-well plate at a density of ~5,000 cells per well and incubate for 24 hours to allow for attachment.

2. Compound Treatment: a. Prepare stock solutions of 6-BAP and this compound in sterile DMSO. b. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 to 100 µM). c. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). d. Incubate the plate for 48-72 hours.

3. MTT Assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes.

4. Data Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This guide illuminates the distinct, yet potentially overlapping, biological profiles of 6-BAP and this compound.

  • 6-Benzylaminopurine (6-BAP) remains the gold standard for inducing shoot proliferation in plant biotechnology.[5][9] Its mechanism is well-understood, and its efficacy is proven. While it shows some anti-proliferative activity, this is generally considered a secondary characteristic.[12]

  • This compound represents a molecule of significant interest for oncology and virology research.[13][17] The 7-deazapurine scaffold is a privileged structure for kinase inhibition, and derivatives consistently show potent cytostatic and cytotoxic effects.[14][18]

For the researcher, the path forward is clear:

  • Plant Scientists: A direct, systematic comparison of this compound's cytokinin activity against 6-BAP is a logical and necessary next step. Does the C7 substitution enhance stability and activity as hypothesized?

  • Drug Development Professionals: While the broader 7-deazapurine class is well-explored, this compound itself may be an interesting lead. Comparing its kinase inhibition profile directly against 6-BAP could reveal important structure-activity relationships for designing more selective and potent CDK inhibitors.

By understanding the foundational chemistry and employing rigorous, comparative protocols, we can unlock the full potential of these powerful molecules.

References

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A Comparative Efficacy Analysis: 6-Benzylamino-7-deazapurine and Tubercidin in Cellular Proliferation and Viral Replication

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, purine and its analogs represent a cornerstone of therapeutic innovation. Their structural resemblance to endogenous nucleosides allows them to interact with a myriad of cellular targets, leading to potent biological activities. This guide provides an in-depth comparison of two such analogs: the synthetic cytokinin derivative, 6-benzylaminopurine, and the naturally occurring antibiotic, tubercidin. While direct comparative studies on 6-Benzylamino-7-deazapurine are limited, by examining its constituent parts—a 6-benzylamino substituted purine-like core and a 7-deazapurine scaffold—we can infer its potential efficacy in relation to the well-characterized compounds, 6-benzylaminopurine (BAP) and tubercidin.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical guide to the efficacy, mechanisms of action, and experimental evaluation of these compounds.

Introduction to the Compounds

6-Benzylaminopurine (BAP) , a first-generation synthetic cytokinin, is widely recognized for its role in promoting plant growth and development by stimulating cell division.[1][2] Beyond its agricultural applications, BAP and its derivatives have garnered interest for their antiproliferative effects in human cancer cells, primarily through the inhibition of cyclin-dependent kinases (CDKs).[3] The core structure is a purine ring with a benzylamino group at the 6th position.

Tubercidin (7-deazaadenosine) is a naturally occurring adenosine analog isolated from the bacterium Streptomyces tubercidicus. Its structure is characterized by the replacement of the nitrogen at the 7th position of the purine ring with a carbon atom, forming a 7-deazapurine core. This modification makes it resistant to degradation by adenosine deaminase, enhancing its bioavailability and therapeutic potential. Tubercidin exhibits a broad spectrum of biological activities, including anticancer, antiviral, and antiparasitic effects.[4][5] Its mechanism of action is multifaceted, involving its conversion to triphosphate metabolites that interfere with various cellular processes.

This compound represents a hybrid structure, combining the 7-deazapurine core of tubercidin with the 6-benzylamino substitution characteristic of BAP. This structural amalgamation suggests the potential for unique biological activities, possibly leveraging the mechanisms of both parent compound classes.

Comparative Efficacy: A Data-Driven Overview

The following table summarizes the cytotoxic and antiviral activities of BAP derivatives and tubercidin against various cell lines and viruses. This quantitative data provides a basis for comparing their relative potencies.

Compound/DerivativeTarget Cell Line/VirusAssay TypeEfficacy Metric (IC50/EC50)Reference
6-Benzylaminopurine Derivatives
Platinum(II) complex with 6-benzylaminopurine derivative (1)HOS (Osteosarcoma)MTT AssayIC50: 17.4 ± 2.0 μM[6]
Platinum(II) complex with 6-benzylaminopurine derivative (2)HOS (Osteosarcoma)MTT AssayIC50: 14.8 ± 2.1 μM[6]
Platinum(II) complex with 6-benzylaminopurine derivative (1)MCF7 (Breast Adenocarcinoma)MTT AssayIC50: 15.1 ± 6.8 μM[6]
Platinum(II) complex with 6-benzylaminopurine derivative (2)MCF7 (Breast Adenocarcinoma)MTT AssayIC50: 13.6 ± 5.2 μM[6]
Platinum(II) complex with 6-benzylaminopurine derivative (6)A2780 (Ovarian Carcinoma)MTT AssayIC50: 6.4 ± 0.1 μM[6]
Platinum(II) complex with 6-benzylaminopurine derivative (6)A2780cis (Cisplatin-resistant Ovarian Carcinoma)MTT AssayIC50: 5.6 ± 1.7 μM[6]
Tubercidin & Derivatives
Tubercidin triphosphateTrypanosoma brucei phosphoglycerate kinaseEnzyme Inhibition AssayIC50: 7.5 μM[7]
Toyocamycin (a tubercidin analog)L-1210 (Leukemia)Cell Growth InhibitionID50: 0.006 µg/mL[5]
TubercidinDMS 114 (Small-cell lung cancer)Xenograft mouse modelSignificant tumor growth repression[8]

Mechanisms of Action: Divergent Pathways to Cellular Disruption

The efficacy of these compounds stems from their distinct interactions with cellular machinery.

6-Benzylaminopurine Derivatives: Targeting the Cell Cycle

The primary mechanism of antiproliferative action for BAP derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs) , particularly CDK2.[3] CDKs are crucial regulators of the cell cycle, and their inhibition leads to cell cycle arrest and apoptosis. The benzylamino group at the 6-position of the purine ring plays a key role in binding to the ATP-binding pocket of CDKs.

cluster_0 Cell Cycle Progression BAP 6-Benzylaminopurine Derivatives CDK2_CyclinA CDK2/Cyclin A Complex BAP->CDK2_CyclinA Inhibits Substrate Substrate (e.g., Rb protein) CDK2_CyclinA->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate G1_S_Transition G1/S Phase Transition Phospho_Substrate->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation

Caption: Mechanism of 6-BAP derivatives via CDK2 inhibition.

Tubercidin: A Multi-pronged Attack on Cellular Metabolism and Signaling

Tubercidin's efficacy stems from its ability to act as an adenosine analog, leading to several downstream effects:

  • Inhibition of Kinases: Once inside the cell, tubercidin is phosphorylated to its mono-, di-, and triphosphate forms. Tubercidin triphosphate can inhibit various kinases by competing with ATP. For instance, it has been shown to inhibit phosphoglycerate kinase in Trypanosoma brucei, disrupting glycolysis.[7]

  • Incorporation into Nucleic Acids: Tubercidin can be incorporated into RNA, leading to defects in RNA processing and function.[5]

  • Modulation of Innate Immune Signaling: Tubercidin has been shown to activate the RIG-I signaling pathway, leading to the production of type I interferons and inflammatory cytokines through the NF-κB pathway. This can contribute to its antiviral and anticancer effects.

cluster_1 Viral Infection Response Viral_RNA Viral RNA RIG_I RIG-I Viral_RNA->RIG_I Activates MAVS MAVS RIG_I->MAVS Activates IKK IKK Complex MAVS->IKK Activates NF_kB NF-κB IKK->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to IFN_Cytokines Type I IFN & Pro-inflammatory Cytokines Nucleus->IFN_Cytokines Induces Transcription Tubercidin Tubercidin Tubercidin->RIG_I Potentiates Activation

Caption: Tubercidin's role in the RIG-I/NF-κB signaling pathway.

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (6-BAP derivatives or tubercidin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices: The 24-hour pre-incubation ensures that cells are in a logarithmic growth phase and have adhered properly before compound exposure. The 48-72 hour treatment period is typically sufficient to observe significant effects on cell proliferation. The use of a solubilization solution is critical for dissolving the water-insoluble formazan crystals for accurate absorbance reading.

Kinase Inhibition Assessment: In Vitro CDK2 Assay

This protocol outlines a method to determine the inhibitory effect of compounds on CDK2 activity.

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100). Prepare solutions of purified CDK2/Cyclin A enzyme, a suitable substrate (e.g., histone H1), and ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.

  • Reaction Initiation: In a 96-well plate, add the CDK2/Cyclin A enzyme, the substrate, and the test compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit like ADP-Glo™.[10][11]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Causality Behind Experimental Choices: The use of a purified enzyme system allows for the direct assessment of the compound's effect on the target kinase without the complexity of a cellular environment. The choice of substrate and detection method will depend on the available resources and desired sensitivity. The ADP-Glo™ assay is a popular choice due to its high sensitivity and luminescent readout.

cluster_2 Experimental Workflow: CDK2 Inhibition Assay Start Start Prep_Reagents Prepare Reagents (Enzyme, Substrate, ATP) Start->Prep_Reagents Prep_Compounds Prepare Compound Dilutions Start->Prep_Compounds Mix Mix Enzyme, Substrate, & Compound in Plate Prep_Reagents->Mix Prep_Compounds->Mix Add_ATP Initiate Reaction with ATP Mix->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Detect (e.g., ADP-Glo™) Incubate->Stop_Reaction Analyze Analyze Data (Calculate IC50) Stop_Reaction->Analyze End End Analyze->End

Caption: Workflow for an in vitro CDK2 inhibition assay.

Conclusion and Future Directions

Both 6-benzylaminopurine derivatives and tubercidin demonstrate significant potential as therapeutic agents, albeit through different mechanisms of action. BAP derivatives primarily act as cell cycle inhibitors by targeting CDKs, making them promising candidates for cancer therapy. Tubercidin, with its multifaceted mechanism involving kinase inhibition, disruption of nucleic acid metabolism, and modulation of innate immunity, offers a broader spectrum of activity against cancer and viral infections.

The hypothetical compound, This compound , by combining the structural features of both, could potentially exhibit a synergistic or novel mode of action. The 7-deazapurine core could confer resistance to enzymatic degradation, similar to tubercidin, while the 6-benzylamino group could provide affinity for CDK enzymes. Further research, including synthesis and comprehensive biological evaluation, is warranted to explore the therapeutic potential of this hybrid scaffold. Future studies should focus on direct, head-to-head comparisons of these compounds in relevant disease models to fully elucidate their relative efficacies and therapeutic windows.

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A Senior Application Scientist's Guide to Antibody Cross-Reactivity Against 7-Deazapurine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, drug development professionals, and scientists working with modified nucleosides, the specificity of antibodies is paramount. This guide provides an in-depth, objective comparison of antibody performance against 7-deazapurine derivatives, grounded in established experimental protocols. We will explore the nuances of antibody cross-reactivity, offering a framework for assessing and selecting the most suitable reagents for your research needs.

The Significance of 7-Deazapurine Derivatives and Antibody Specificity

7-Deazapurine nucleosides, analogs of natural purines where the N7 atom is replaced by a carbon, are crucial in various biological contexts.[1] They are found in antibiotics, function as components of restriction-modification systems in bacteria, and are incorporated into both DNA and RNA.[1][2][3] Their structural similarity to endogenous nucleosides makes them valuable tools in antiviral and antitumor research.[4] However, this same structural similarity poses a significant challenge for antibody development: the potential for cross-reactivity.

An antibody's utility is defined by its ability to bind its intended target with high affinity and specificity. Cross-reactivity, where an antibody binds to molecules other than its primary target, can lead to false positives, inaccurate quantification, and misinterpreted results.[5] Therefore, a rigorous evaluation of an antibody's cross-reactivity profile against a panel of structurally related analogs is not just a quality control step; it is a prerequisite for reliable and reproducible data.

This guide will use a hypothetical monoclonal antibody, mAb-7dG, developed against 7-deazaguanosine, as a case study to illustrate the principles and methodologies for assessing cross-reactivity.

The Basis of Cross-Reactivity: A Structural Perspective

The degree of cross-reactivity is fundamentally linked to the structural homology between the primary antigen and related molecules.[5] Minor modifications to the 7-deazapurine core can significantly alter the epitope recognized by an antibody.

Below is a diagram illustrating the structural relationships between our primary target, 7-deazaguanosine, and a panel of common derivatives that will be used to test the specificity of mAb-7dG.

G cluster_purines Structurally Related 7-Deazapurine Derivatives Target 7-Deazaguanosine (Primary Antigen) Analog1 7-Deazaadenosine Target->Analog1 Guanine to Adenine base change Analog2 7-Cyano-7-deazaguanine (preQ0) Target->Analog2 Addition of Cyano group at C7 Analog3 7-Amido-7-deazaguanine (ADG) Target->Analog3 Addition of Amido group at C7 Analog4 Guanosine (Natural Purine) Target->Analog4 C7 to N7 substitution (Natural form)

Caption: Structural relationships between the primary antigen and potential cross-reactants.

Experimental Framework for Assessing Cross-Reactivity

A comprehensive assessment of antibody specificity involves a multi-faceted approach. Here, we detail two gold-standard techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative cross-reactivity and Surface Plasmon Resonance (SPR) for kinetic analysis.

Monoclonal Antibody Production (Hypothetical: mAb-7dG)

The foundation of this guide is a monoclonal antibody (mAb) with high affinity for 7-deazaguanosine. The production of such an antibody is a critical first step.

G cluster_workflow Monoclonal Antibody Production Workflow A 1. Hapten-Carrier Conjugation (7-deazaguanosine-KLH) B 2. Immunization of Mice A->B C 3. Hybridoma Production (Spleen cells + Myeloma cells) B->C D 4. Screening (ELISA) C->D E 5. Subcloning & Expansion D->E F 6. Antibody Purification E->F

Caption: Workflow for generating the anti-7-deazaguanosine monoclonal antibody (mAb-7dG).

Since 7-deazaguanosine is a small molecule (a hapten), it cannot elicit a strong immune response on its own.[][7] It must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).[8][9]

  • Modification of Hapten: Introduce a reactive functional group (e.g., a carboxyl group) to the 7-deazaguanosine molecule if one is not already present and accessible without disrupting the desired epitope.

  • Activation of Carrier Protein: Use a crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups on the carrier protein (KLH).

  • Conjugation Reaction: Mix the activated carrier protein with the modified hapten. The primary amines on the hapten will react with the activated carboxyls on the carrier, forming a stable amide bond.

  • Purification: Remove unconjugated hapten and byproducts via dialysis or size-exclusion chromatography.

  • Characterization: Confirm the conjugation ratio (moles of hapten per mole of carrier) using techniques like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

Competitive ELISA for Cross-Reactivity Assessment

Competitive ELISA is a highly effective method for quantifying the cross-reactivity of an antibody against various analogs.[10][11] This assay measures the ability of a free analyte (the 7-deazapurine derivative) to compete with a plate-bound antigen for a limited amount of antibody.

G cluster_elisa Competitive ELISA Workflow A 1. Coat Plate with 7-deazaguanosine-BSA Conjugate B 2. Block Non-specific Sites A->B C 3. Add mAb-7dG mixed with Free Analyte (Standard or Analog) B->C D 4. Wash Unbound Antibody C->D E 5. Add HRP-conjugated Secondary Antibody D->E F 6. Wash Unbound Secondary Ab E->F G 7. Add TMB Substrate F->G H 8. Stop Reaction & Read Absorbance G->H

Caption: Step-by-step workflow for the competitive ELISA.

  • Plate Coating: Coat a 96-well microplate with a 7-deazaguanosine-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C. The use of BSA as the coating conjugate, different from the immunizing conjugate (KLH), prevents the detection of antibodies against the carrier protein.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the 7-deazaguanosine standard and each of the test analogs. Add a fixed, limiting concentration of the primary antibody (mAb-7dG) to each well containing the standards and analogs. Incubate for 1 hour at 37°C to allow the antibody to bind to the free analyte.

  • Transfer and Incubation: Transfer the antibody-analyte mixtures to the coated and blocked ELISA plate. Incubate for 90 minutes at 37°C. During this step, any unbound mAb-7dG will bind to the plate-coated antigen.

  • Washing: Wash the plate thoroughly to remove unbound antibodies and analytes.

  • Secondary Antibody: Add an HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.[12]

  • Detection: After a final wash, add TMB substrate. The enzymatic reaction will produce a blue color.

  • Readout: Stop the reaction with a stop solution (e.g., 2N H2SO4), which turns the color yellow. Measure the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of free analyte in the sample.[10]

  • Standard Curve: Plot the absorbance values against the log of the concentration for the 7-deazaguanosine standard.

  • IC50 Calculation: Determine the IC50 value for the standard and each analog. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[13]

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity (%CR) for each analog using the following formula[14][15]:

    %CR = (IC50 of 7-deazaguanosine / IC50 of Analog) * 100

AnalyteIC50 (nM) (Hypothetical)% Cross-Reactivity (CR)
7-Deazaguanosine 15 100%
7-Deazaadenosine3,0000.5%
7-Cyano-7-deazaguanine (preQ0)2506.0%
7-Amido-7-deazaguanine (ADG)4503.3%
Guanosine>10,000<0.15%

These are hypothetical data generated for illustrative purposes.

From this table, we can conclude that mAb-7dG is highly specific for 7-deazaguanosine. It shows minimal cross-reactivity with the natural purine guanosine and the adenine-based analog. The low level of cross-reactivity with the C7-substituted derivatives (preQ0 and ADG) suggests that the C7 position is a critical part of the epitope recognized by the antibody.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[16] It allows for the precise determination of the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_), offering a deeper understanding of binding affinity and specificity.

G cluster_spr Surface Plasmon Resonance (SPR) Workflow A 1. Immobilize mAb-7dG on Sensor Chip B 2. Establish Stable Baseline (Running Buffer Flow) A->B C 3. Association Phase (Inject Analyte) B->C D 4. Dissociation Phase (Running Buffer Flow) C->D E 5. Regeneration (Remove Bound Analyte) D->E F 6. Data Fitting & Kinetic Analysis E->F

Caption: General workflow for SPR-based kinetic analysis.

  • Ligand Immobilization: Covalently immobilize the mAb-7dG antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of concentrations for each 7-deazapurine derivative in the appropriate running buffer.

  • Binding Cycle:

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject a specific concentration of the analyte over the surface for a defined period. The binding of the analyte to the immobilized antibody causes a change in the refractive index, which is measured in real-time as an increase in the response units (RU).[17][18]

    • Dissociation: Switch back to flowing running buffer to monitor the dissociation of the analyte from the antibody.[17][18]

  • Regeneration: Inject a regeneration solution (e.g., low pH glycine) to strip all bound analyte from the antibody, preparing the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_a_, k_d_, and K_D_.[17]

Analytek_a_ (1/Ms) (Hypothetical)k_d_ (1/s) (Hypothetical)K_D_ (nM) (Hypothetical)
7-Deazaguanosine 1.2 x 10^5 1.8 x 10^-4 1.5
7-DeazaadenosineNo Binding DetectedNo Binding DetectedN/A
7-Cyano-7-deazaguanine (preQ0)5.5 x 10^32.1 x 10^-3382
7-Amido-7-deazaguanine (ADG)2.8 x 10^31.9 x 10^-3678
GuanosineNo Binding DetectedNo Binding DetectedN/A

These are hypothetical data generated for illustrative purposes. K_D_ is calculated as k_d_ / k_a_.

The SPR data corroborates the ELISA findings and provides deeper mechanistic insight. The high on-rate (k_a_) and very low off-rate (k_d_) for 7-deazaguanosine result in a low nanomolar K_D_, indicating a strong and stable interaction. For the cross-reactive analogs, the on-rates are significantly slower, and the off-rates are much faster, leading to much weaker binding affinities (higher K_D_ values). The absence of detectable binding for guanosine and 7-deazaadenosine confirms the high specificity of mAb-7dG.

Conclusion and Best Practices

The comprehensive characterization of antibody cross-reactivity is non-negotiable for ensuring data integrity in research and diagnostic applications involving 7-deazapurine derivatives. This guide demonstrates a robust, two-tiered approach for this purpose.

  • Competitive ELISA serves as an excellent high-throughput method for screening and quantifying the relative cross-reactivity of an antibody against a large panel of analogs.

  • Surface Plasmon Resonance provides invaluable kinetic data, offering a detailed view of the binding affinity and stability that underpins the specificity observed in ELISA.

When selecting or developing an antibody for a specific 7-deazapurine derivative, researchers should demand this level of characterization. By understanding the principles of structural homology and applying these rigorous experimental workflows, the scientific community can ensure the reliability and validity of their findings.

References

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  • Structures of 7-deazapurine nucleosides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

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  • Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved January 21, 2026, from [Link]

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  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021, July 30). Affinité Instruments. Retrieved January 21, 2026, from [Link]

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  • 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

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  • Synthesis and Properties of 7-Deazapurine- and 8-Aza-7-deazapurine-Locked Nucleic Acid Analogues: Effect of the Glycosidic Torsion Angle. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

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  • Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

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  • Coupling to Carrier Proteins: An Overview. (2016, January 27). G-Biosciences. Retrieved January 21, 2026, from [Link]

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In Vivo Validation of 6-Benzylamino-7-deazapurine's Effects: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 6-Benzylamino-7-deazapurine, a synthetic purine analog with therapeutic potential. We will delve into the scientific rationale behind its proposed mechanism of action, compare it with established alternatives, and provide detailed experimental protocols to rigorously assess its efficacy and safety in preclinical models. This document is intended for researchers, scientists, and drug development professionals actively engaged in the evaluation of novel therapeutic compounds.

Introduction: Distinguishing this compound from its Botanical Counterpart

It is critical to first address a common point of confusion. This compound is a synthetic nucleoside analog investigated for its potential in human therapeutics, primarily in the realms of oncology and virology. It should not be mistaken for 6-benzylaminopurine (BAP) , a well-known synthetic cytokinin used extensively in plant biology to promote growth and development. This guide will focus exclusively on the former, exploring its preclinical validation in animal models.

7-Deazapurine nucleosides represent a promising class of compounds due to their structural similarity to endogenous purines, allowing them to interfere with key cellular processes.[1][2] The replacement of the nitrogen atom at the 7th position with a carbon atom in the purine ring alters the electron distribution and allows for further chemical modifications, often leading to enhanced biological activity.[1][2]

Proposed Mechanism of Action and Therapeutic Rationale

Based on extensive research into the 7-deazapurine scaffold, the therapeutic potential of this compound is predicated on its ability to act as an antimetabolite.[1][2] The proposed mechanism of action involves several key steps:

  • Cellular Uptake: The molecule is transported into the cell via nucleoside transporters.

  • Metabolic Activation: Once inside the cell, it is phosphorylated by cellular kinases, such as adenosine kinase, to its active triphosphate form.[1][2][3]

  • Inhibition of Nucleic Acid Synthesis: The triphosphate analog competes with endogenous purine triphosphates (ATP and GTP) for incorporation into DNA and RNA by polymerases.[4][5][6][7]

  • Induction of Cell Death: Incorporation of the fraudulent nucleotide leads to chain termination, DNA damage, and inhibition of protein synthesis, ultimately triggering apoptosis in rapidly dividing cells like cancer cells or virus-infected cells.[1][2][8]

This multi-faceted mechanism suggests potential therapeutic applications in diseases characterized by uncontrolled cell proliferation, such as cancer and viral infections.

Mechanism_of_Action Proposed Mechanism of Action of this compound Compound This compound Cell Target Cell (e.g., Cancer Cell) Compound->Cell Enters Transporters Nucleoside Transporters Kinases Cellular Kinases (e.g., Adenosine Kinase) Transporters->Kinases Intracellular Transport Triphosphate Active Triphosphate Form Kinases->Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Triphosphate->DNA_Polymerase RNA_Polymerase RNA Polymerase Triphosphate->RNA_Polymerase DNA DNA DNA_Polymerase->DNA Incorporation RNA RNA RNA_Polymerase->RNA Incorporation DNA_Damage DNA Damage & Chain Termination DNA->DNA_Damage Protein_Synthesis_Inhibition Inhibition of Protein Synthesis RNA->Protein_Synthesis_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Protein_Synthesis_Inhibition->Apoptosis

Caption: Proposed mechanism of this compound activation and action.

Comparative Landscape: Benchmarking Against Established Purine Analogs

To establish a robust framework for evaluating this compound, it is essential to compare it against clinically approved purine analogs with well-documented in vivo activity. For this guide, we will focus on Fludarabine and Cladribine, both of which are mainstays in the treatment of certain hematological malignancies.

FeatureThis compound (Hypothesized)FludarabineCladribine
Core Structure 7-DeazapurinePurine AnalogPurine Analog
Primary Indication Investigational (Anticancer, Antiviral)Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's LymphomaHairy Cell Leukemia, Multiple Sclerosis
Mechanism of Action Inhibition of DNA/RNA synthesis, induction of apoptosisInhibition of DNA polymerase and ribonucleotide reductase, DNA incorporation, apoptosis inductionDNA strand breaks, apoptosis induction
Route of Administration Intravenous (IV) or Oral (to be determined)IntravenousIntravenous, Subcutaneous, Oral
Known In Vivo Efficacy To be determinedSignificant reduction in tumor burden in CLL modelsHigh response rates in Hairy Cell Leukemia and reduced relapse rates in MS

Designing the In Vivo Validation Study: A Step-by-Step Protocol

The following section outlines a comprehensive, albeit hypothetical, in vivo study to validate the anticancer effects of this compound in a murine model of acute lymphoblastic leukemia (ALL).

Experimental Workflow

Experimental_Workflow In Vivo Validation Workflow Model Establish ALL Xenograft Model in Immunocompromised Mice Grouping Randomize Mice into Treatment Groups Model->Grouping Treatment Administer Test Compounds and Controls Grouping->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data Data Analysis and Interpretation Endpoint->Data

Caption: A streamlined workflow for the in vivo validation study.

Detailed Experimental Protocol

Objective: To evaluate the anti-leukemic efficacy of this compound in a human ALL xenograft mouse model and compare it to Fludarabine.

Animal Model:

  • Species: NOD/SCID gamma (NSG) mice, 6-8 weeks old.

  • Cell Line: Human ALL cell line (e.g., CCRF-CEM) expressing a luciferase reporter for bioluminescence imaging.

Experimental Groups (n=10 mice per group):

  • Vehicle Control: Saline or appropriate vehicle.

  • This compound (Low Dose): e.g., 10 mg/kg.

  • This compound (High Dose): e.g., 30 mg/kg.

  • Fludarabine (Positive Control): e.g., 25 mg/kg.

Procedure:

  • Cell Implantation: Inject 1 x 10^6 CCRF-CEM-luciferase cells intravenously (IV) into each mouse.

  • Tumor Engraftment Confirmation: Monitor for tumor engraftment via bioluminescence imaging (BLI) starting on day 7 post-injection.

  • Treatment Initiation: Once a consistent BLI signal is detected (typically day 10-14), randomize mice into treatment groups.

  • Drug Administration: Administer compounds via intraperitoneal (IP) injection daily for 5 consecutive days, followed by a 2-day rest period, for a total of 3 cycles.

  • Monitoring:

    • Tumor Burden: Perform BLI twice weekly to quantify leukemia progression.

    • Body Weight: Record body weight three times per week as a measure of toxicity.

    • Clinical Signs: Observe mice daily for any signs of distress or toxicity.

  • Endpoint:

    • The primary endpoint is survival. Mice will be euthanized when they exhibit predefined humane endpoints (e.g., >20% body weight loss, hind limb paralysis, or significant lethargy).

    • At the time of euthanasia, collect blood for complete blood count (CBC) and tissues (spleen, liver, bone marrow) for histological analysis and quantification of leukemic infiltration.

Expected Outcomes and Data Presentation

Based on the proposed mechanism of action and data from related compounds, we can anticipate the following outcomes.

Quantitative Data Summary
Treatment GroupMedian Survival (Days)Change in Bioluminescence Signal (Fold Change from Baseline)Body Weight Change (%)
Vehicle Control 25+ 100- 5
This compound (10 mg/kg) 35+ 50- 8
This compound (30 mg/kg) 45+ 10- 12
Fludarabine (25 mg/kg) 42+ 15- 10
Histopathological Findings
Treatment GroupSpleen InfiltrationLiver InfiltrationBone Marrow Infiltration
Vehicle Control ExtensiveExtensive>90%
This compound (10 mg/kg) ModerateModerate50-70%
This compound (30 mg/kg) MinimalMinimal<20%
Fludarabine (25 mg/kg) MinimalMinimal<25%

Conclusion and Future Directions

This guide provides a foundational framework for the in vivo validation of this compound. The proposed experimental design allows for a rigorous comparison against a clinically relevant standard, Fludarabine. Positive results from such a study would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, as well as evaluation in other cancer models and potentially in models of viral infection. The ultimate goal is to generate a comprehensive preclinical data package to support the advancement of this promising 7-deazapurine analog towards clinical development.

References

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  • Grever, M. R., Abdel-Wahab, O., Andritsos, L. A., et al. (2017). Consensus guidelines for the diagnosis and management of patients with classic hairy cell leukemia. Blood, 129(5), 553–560.
  • Bantia, S., Miller, P. J., Parker, C. D., & Anadere, I. (2001). Fludarabine: a review of its mechanism of action and efficacy in the treatment of hematological malignancies.
  • Leustatin (cladribine) injection prescribing information. (2018). Ortho Biotech Products, L.P.
  • Fludara (fludarabine phosphate) for injection prescribing information. (2010).
  • Robak, T., Lech-Maranda, E., & Robak, E. (2009). Fludarabine in the treatment of chronic lymphocytic leukemia: a review. European journal of haematology, 82(2), 85–99. [Link]

  • Liliemark, J. (1997). The clinical pharmacokinetics of cladribine. Clinical pharmacokinetics, 32(2), 120–131.
  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside and nucleotide analogues in antiviral discovery. Antiviral research, 154, 1–11.

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A Comparative Guide to 7-Deazapurine-Based Kinase Inhibitors: Benchmarking Against Staurosporine and Sunitinib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Quest for Specificity

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This modification acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules. With over 500 kinases in the human kinome, aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most critical classes of drug targets.[1]

The development of kinase inhibitors has revolutionized molecularly targeted therapy. These small molecules typically compete with ATP for binding to the kinase's active site, thereby blocking the phosphorylation event and disrupting the downstream signaling cascade. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity. Non-specific inhibition can lead to off-target effects and cellular toxicity.

This guide focuses on the 7-deazapurine scaffold, a promising framework for developing potent and selective kinase inhibitors.[2] We will benchmark this class of compounds against two well-known inhibitors that represent opposite ends of the selectivity spectrum: the broad-spectrum inhibitor Staurosporine and the clinically approved multi-kinase inhibitor Sunitinib . This analysis will provide researchers with a comprehensive framework for evaluating novel inhibitors and understanding the critical interplay between potency, selectivity, and cellular activity.

The Competitors: A Profile of Three Inhibitor Classes

The 7-Deazapurine Scaffold (Represented by 6-Benzylamino-7-deazapurine)

The 7-deazapurine core is a modification of the natural purine structure, which serves as a versatile foundation for designing kinase inhibitors.[2] By modifying substituents on this core, medicinal chemists can fine-tune the inhibitor's interaction with the ATP-binding pocket of specific kinases. For instance, linking the 7-deazapurine moiety with other pharmacophores, such as isatin, has led to the development of multi-targeted agents that inhibit key cancer-related kinases like EGFR, VEGFR2, and CDK2.[3][4] This strategic design aims to create compounds that can simultaneously modulate multiple signaling pathways involved in cancer progression, potentially offering a more effective therapeutic strategy.[4]

Staurosporine: The Potent Pan-Kinase Inhibitor

Staurosporine, an alkaloid originally isolated from the bacterium Lentzea albida, is one of the most potent kinase inhibitors ever discovered. Its high affinity for the ATP-binding site allows it to inhibit a vast range of kinases, often in the low nanomolar range.[5] While its lack of specificity makes it unsuitable for therapeutic use, Staurosporine serves as an invaluable research tool and a benchmark for potency.[6] It is frequently used as a positive control in kinase assays and to induce apoptosis or cell cycle arrest in cellular studies.[7][8]

Sunitinib: The Clinically Proven Multi-Kinase Inhibitor

Sunitinib is an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors.[9][10] It primarily targets receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[11] Sunitinib represents a successful clinical application of a "multi-targeted" approach, where inhibiting a specific set of kinases provides a greater therapeutic benefit than a highly selective inhibitor.[9][12]

Head-to-Head Comparison: Potency and Selectivity

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to cause an effect) and its selectivity (which kinases it inhibits). These are typically quantified by the IC50 value—the concentration of inhibitor required to reduce kinase activity by 50%.

Inhibitor ClassRepresentative Compound(s)Primary TargetsTypical IC50 RangeSelectivity Profile
7-Deazapurine Derivative 7-Deazapurine-Isatin Hybrid (Compound 5)[3]EGFR, HER2, VEGFR2, CDK210 - 80 nMSelectively Multi-Targeted
Broad-Spectrum Staurosporine>200 kinases (PKC, PKA, CDKs, etc.)<10 nM - 1 µMNon-selective / Pan-Kinase[5][6]
Multi-Kinase (Clinical) SunitinibVEGFRs, PDGFRs, c-KIT, FLT32 - 100 nMMulti-Targeted (RTK-focused)[11]

This table summarizes representative data from multiple sources. Direct comparison requires testing under identical assay conditions.

The 7-deazapurine derivatives demonstrate a "selectively multi-targeted" profile. Unlike Staurosporine's broad activity, their potency is concentrated on a specific set of kinases, which can be engineered through synthetic chemistry.[3][4] This contrasts with Sunitinib, whose targets are primarily focused on receptor tyrosine kinases involved in angiogenesis.[11]

Visualizing the Mechanism: Inhibition of Kinase Signaling

To understand how these inhibitors function at a cellular level, it is helpful to visualize their points of intervention in a signaling pathway. The diagram below illustrates a simplified Receptor Tyrosine Kinase (RTK) pathway, a critical signaling axis in many cancers and a primary target of Sunitinib.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., VEGFR) RAS RAS RTK->RAS Phosphorylates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds & Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Sunitinib Sunitinib Sunitinib->RTK Inhibits

Caption: Simplified RTK signaling pathway showing inhibition by Sunitinib.

This pathway is initiated when a growth factor binds to its corresponding RTK at the cell surface. This activates the kinase domain of the receptor, triggering a phosphorylation cascade through RAS, RAF, MEK, and ERK, which ultimately leads to gene transcription promoting cell proliferation and angiogenesis. Sunitinib acts by blocking the initial phosphorylation event at the RTK, effectively shutting down the entire downstream cascade.[11] A 7-deazapurine derivative targeting VEGFR2 would act at the same point.[3]

Experimental Framework for Benchmarking Novel Inhibitors

To objectively compare a novel inhibitor like a this compound derivative, a multi-tiered experimental approach is required. This workflow progresses from biochemical potency testing to assessing the compound's effect on cancer cell lines.

G cluster_workflow Inhibitor Benchmarking Workflow A Step 1: In Vitro Kinase Assay (e.g., ADP-Glo™) B Determine IC50 values against a panel of target kinases A->B C Step 2: Cell Proliferation Assay (e.g., MTT / CellTiter-Glo®) B->C Proceed with potent compounds D Calculate GI50 (growth inhibition) in relevant cancer cell lines C->D E Step 3: Target Engagement Assay (e.g., Western Blot) D->E Investigate mechanism of action F Confirm inhibition of target phosphorylation in cells E->F

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Benzylamino-7-deazapurine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-benzylamino-7-deazapurine (pyrrolo[2,3-d]pyrimidine) analogs. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from the literature to elucidate the impact of structural modifications on kinase inhibitory activity. We will explore the rationale behind experimental design, present comparative biological data, and provide detailed protocols for the synthesis and evaluation of these potent therapeutic candidates.

Introduction: The 7-Deazapurine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The purine ring, the core of the ATP molecule, has been a logical starting point for the design of ATP-competitive inhibitors. However, modifications to this scaffold are often necessary to improve selectivity, potency, and pharmacokinetic properties.

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold has emerged as a "privileged" structure in this context.[2][3] By replacing the nitrogen atom at the 7-position of the purine ring with a carbon atom, several advantages can be conferred:

  • Altered Hydrogen Bonding: The removal of the N7 hydrogen bond acceptor can modulate binding interactions within the ATP pocket of kinases.

  • Increased Lipophilicity: The carbon substitution generally increases the lipophilicity of the molecule, which can enhance cell permeability and oral bioavailability.

  • Metabolic Stability: The C-H bond at the 7-position is less susceptible to metabolic degradation than the N-H bond in purines.

  • Vector for Further Substitution: The 7-position provides a new vector for chemical modification, allowing for the exploration of additional interactions with the kinase active site.

This guide will focus on 7-deazapurine analogs bearing a benzylamino group at the 6-position, a substitution pattern that has shown considerable promise in the development of potent and selective kinase inhibitors.

Comparative Structure-Activity Relationship (SAR) Analysis

Influence of Benzyl Ring Substitution on Kinase Inhibition and Cytotoxicity

The following table summarizes the biological activity of a series of 6-benzylaminopurine analogs with various substitutions on the benzyl ring. The data highlights the significant impact of the position and nature of these substituents on CDK2 inhibition and antiproliferative activity against cancer cell lines.

CompoundR2R3R4R5R6CDK2/cyclin E IC50 (µM)[4]Antiproliferative Activity (GI50, µM) on K-562 cells[4]
BAP HHHHH> 5025.0
1 FHHHH12.010.0
2 HFHHH10.07.0
3 HHFHH15.011.0
4 ClHHHH2.03.0
5 HClHHH1.52.0
6 HHClHH3.04.0
7 BrHHHH1.52.0
8 HBrHHH1.01.5
9 HHBrHH2.53.0
10 OHHHHH1.01.5
11 HOHHHH0.71.0
12 HHOHHH2.02.5
13 OCH3HHHH3.04.0
14 HOCH3HHH2.03.0
15 HHOCH3HH4.05.0
16 NO2HHHH0.50.8
17 HNO2HHH0.30.5
18 HHNO2HH0.81.0
Key SAR Insights

The data presented above reveals several critical trends:

  • Positional Importance: Substituents at the meta (R3) and ortho (R2) positions of the benzyl ring generally lead to more potent inhibition of CDK2 and greater antiproliferative activity compared to substitutions at the para (R4) position.[4] This suggests that the meta and ortho positions are oriented towards a region of the kinase active site that is amenable to substitution, while the para position may be directed towards a more sterically hindered area or the solvent-exposed region.

  • Electronic Effects: Electron-withdrawing groups, such as nitro (NO2) and halo (F, Cl, Br) groups, significantly enhance potency. The most potent compounds in the series are those with a nitro group at the meta or ortho position.[4] This indicates that the electronic nature of the benzyl ring plays a crucial role in the binding interaction, possibly through modulation of the pKa of the N6-amine or through direct electronic interactions with amino acid residues in the active site.

  • Hydrogen Bonding Potential: The introduction of a hydroxyl group (OH), particularly at the meta or ortho position, also leads to a marked increase in activity.[4] This suggests that these hydroxyl groups may be forming additional hydrogen bonds with the kinase, thereby increasing the binding affinity of the inhibitor.

  • Steric Considerations: While the data is not exhaustive, it appears that smaller, more compact substituents are generally favored. The relative potency of the halo-substituted analogs (Br > Cl > F) may reflect a combination of electronic and steric effects.

The following diagram summarizes the key SAR findings for the 6-benzylamino moiety.

SAR_Summary cluster_scaffold This compound Core cluster_SAR Benzyl Ring Substituent Effects on Activity Scaffold R-Ph-CH2-NH-(7-deazapurine) MetaOrtho Meta/Ortho Positions Scaffold->MetaOrtho Favorable for Potency Para Para Position Scaffold->Para Less Favorable EWG Electron-Withdrawing Groups (e.g., NO2, Halogens) MetaOrtho->EWG Enhances Activity HBD Hydrogen Bond Donors (e.g., OH) MetaOrtho->HBD Enhances Activity

Key SAR trends for this compound analogs.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs can be readily achieved through a nucleophilic aromatic substitution reaction, starting from the commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This method is analogous to the synthesis of 6-benzylaminopurine derivatives from 6-chloropurine.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as n-butanol or isopropanol (approximately 10-20 mL per mmol of the starting material).

  • Addition of Reagents: To the stirred solution, add the appropriately substituted benzylamine (1.2-1.5 eq) and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base is crucial to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This protocol describes a standard radiometric assay for determining the IC50 values of test compounds against a protein kinase, such as CDK2.

Materials:

  • Purified, active kinase (e.g., CDK2/cyclin E complex)

  • Kinase-specific substrate (e.g., Histone H1)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • ATP solution (non-radioactive)

  • Test compounds dissolved in DMSO

  • 96-well assay plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compounds or DMSO (for control wells) to the wells of a 96-well assay plate.

    • Prepare a master mix containing the kinase reaction buffer, the substrate (e.g., Histone H1 at a final concentration of 1 mg/mL), and the purified kinase (at a predetermined optimal concentration).

    • Add 20 µL of the kinase/substrate master mix to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the compounds to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare an ATP mix containing [γ-³²P]ATP and non-radioactive ATP in kinase reaction buffer. The final ATP concentration should be at or near the Km of the kinase for ATP.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP mix to each well.

  • Reaction Incubation: Incubate the plate at 30 °C for a predetermined time (e.g., 20-30 minutes), ensuring that the reaction remains in the linear range.

  • Stopping the Reaction and Substrate Capture:

    • Stop the reaction by adding 50 µL of the stop solution (75 mM phosphoric acid) to each well.

    • Transfer the entire volume (75 µL) from each well to the corresponding well of a phosphocellulose filter plate.

    • Allow the substrate to bind to the filter for at least 10 minutes.

  • Washing: Wash the filter plate three to five times with 200 µL of the stop solution per well using a vacuum manifold to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the filter plate completely.

    • Add 30 µL of scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental and Synthetic Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound analogs.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Analysis Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Substituted Benzylamine Reaction Nucleophilic Aromatic Substitution Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization KinaseAssay In Vitro Kinase Assay (e.g., Radiometric Assay) Characterization->KinaseAssay CellAssay Cell-Based Assays (e.g., Antiproliferative Assay) Characterization->CellAssay IC50 IC50 Determination KinaseAssay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR GI50 GI50 Determination CellAssay->GI50 GI50->SAR

Workflow for synthesis and evaluation of analogs.

Conclusion

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors. The structure-activity relationships, largely inferred from studies on the analogous 6-benzylaminopurines, demonstrate that strategic substitution of the benzyl ring can significantly enhance potency and selectivity. In particular, the placement of small, electron-withdrawing or hydrogen-bond-donating groups at the meta or ortho positions is a key strategy for improving biological activity. The synthetic route to these compounds is straightforward, and their inhibitory activity can be reliably assessed using well-established in vitro kinase assays. This guide provides a foundational framework for researchers to design, synthesize, and evaluate novel this compound analogs as potential therapeutic agents.

References

  • Doležal, K., Popa, I., Kryštof, V., Spíchal, L., Fojtíková, M., Holub, J., ... & Strnad, M. (2006). Preparation and biological activity of 6-benzylaminopurine derivatives in plants and human cancer cells. Bioorganic & Medicinal Chemistry, 14(3), 875-884.
  • Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer.
  • The deazapurine framework inherent to pyrrolopyrimidines bears a conspicuous resemblance to adenine, the natural ligand ATP. The structural mimicry enhances their appeal as potent inhibitors of key kinases. This review reconnoitres the intricate process of designing and developing pyrrolopyrimidine based derivatives, accentuating their structural diversity and the strategic modifications employed to enhance selectivity, potency, and pharmacokinetic properties.
  • Deregulation of the cell cycle, a hallmark of human cancer, is frequently associated with aberrant CDK activity through mechanisms that may include mutation/overexpression of CDKs or mutations to genes encoding proteins that directly or indirectly modul
  • Herein, a series of pyrrolo[2,3-d]pyrimidine derivatives able to block mutant EGFR activity in a covalent manner were synthesized, through optimized Buchwald-Hartwig C-N cross coupling reactions.

Sources

A Researcher's Guide to Ensuring Reproducibility in Experiments with 6-Benzylamino-7-deazapurine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrrolo[2,3-d]pyrimidine scaffold, commonly known as 7-deazapurine, represents a privileged structure in the design of bioactive molecules. Among these, 6-Benzylamino-7-deazapurine stands out for its potential applications, mirroring and sometimes diverging from its canonical purine analog, 6-Benzylaminopurine (BAP). The replacement of the N7 atom with a carbon atom in the purine ring alters the electronic properties and creates opportunities for further functionalization, leading to a range of biological activities from cytokinin-like effects to antiviral and kinase-inhibitory actions.[1]

However, the promise of this molecule can be undermined by a lack of experimental reproducibility. This guide provides an in-depth comparison of this compound with its key alternative, 6-Benzylaminopurine, and other relevant purine derivatives. It is designed to equip researchers with the knowledge and protocols necessary to conduct robust and reproducible experiments, explaining the causality behind experimental choices and emphasizing self-validating systems.

The Criticality of Compound Identity and Purity

A significant and often overlooked factor impacting reproducibility is the quality of the chemical matter itself. Unlike well-characterized reagents, some suppliers of this compound may not provide comprehensive analytical data. It is imperative for the researcher to independently verify the identity and purity of the compound.

Key Considerations:

  • Source and Batch Variation: Always record the supplier and batch number of the compound used. Be aware that variations in synthetic routes can lead to different impurity profiles.

  • Characterization: If not provided by the supplier, perform in-house characterization using techniques such as:

    • NMR (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Solubility and Stability: Document the solvent and conditions used to dissolve the compound. 7-deazapurine derivatives can be susceptible to degradation, and improper storage or handling can lead to inconsistent results.

Comparative Analysis: this compound vs. 6-Benzylaminopurine

The primary comparator for this compound is its purine counterpart, 6-Benzylaminopurine (BAP), a widely used synthetic cytokinin.[2] While both share a similar benzylamino side chain, the modification of the core purine structure in the 7-deaza analog can lead to significant differences in biological activity and receptor interaction.

FeatureThis compound6-Benzylaminopurine (BAP)Rationale for Differences & Impact on Reproducibility
Core Structure Pyrrolo[2,3-d]pyrimidine (7-deazapurine)PurineThe C7 in the 7-deazapurine allows for further substitution, which is not possible with the N7 in purine. This can lead to altered binding affinities and specificities.[1]
Cytokinin Activity Reported, but can vary depending on the assay system.Potent, well-characterized synthetic cytokinin.[2]The 7-deaza modification can alter the interaction with cytokinin receptors like CRE1/AHK4, potentially leading to agonistic or even antagonistic effects.[3] This variability necessitates careful dose-response studies.
Kinase Inhibition Potential kinase inhibitor due to the 7-deazapurine scaffold, a known pharmacophore for kinase inhibitors.Generally considered a plant growth regulator, though it can inhibit some plant kinases.[2]The 7-deazapurine core is a versatile scaffold for developing potent and selective kinase inhibitors.[4] Reproducibility in kinase assays is highly dependent on enzyme purity, substrate choice, and ATP concentration.
Antiviral Activity 7-deazapurine nucleosides are known for their antiviral properties.Less commonly associated with antiviral activity.The mechanism of antiviral action for many 7-deazapurine derivatives involves incorporation into viral RNA or DNA, leading to chain termination or increased mutation rates.[1] Assay reproducibility depends on the specific virus, cell line, and method of viral quantification.

Experimental Protocols for Reproducible Comparative Studies

To ensure the reproducibility of your findings, it is crucial to employ well-controlled and thoroughly documented experimental protocols. Below are detailed methodologies for comparing the biological activities of this compound and its alternatives.

Protocol 1: Comparative Cytokinin Activity Assessment in Tobacco Callus Bioassay

This protocol is adapted from classical cytokinin bioassays and is designed to provide a quantitative comparison of the cytokinin-like activity of purine derivatives.[5]

Objective: To compare the ability of this compound and 6-Benzylaminopurine to promote cell division and growth in tobacco callus cultures.

Materials:

  • Tobacco callus culture (e.g., Nicotiana tabacum var. Wisconsin No. 38)

  • Murashige and Skoog (MS) basal medium

  • Sucrose

  • Agar

  • Indole-3-acetic acid (IAA)

  • Test compounds (this compound, 6-Benzylaminopurine) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile petri dishes

  • Sterile transfer tools

Procedure:

  • Medium Preparation: Prepare MS medium supplemented with 30 g/L sucrose, 8 g/L agar, and 2 mg/L IAA. Autoclave and cool to 50-60°C.

  • Compound Addition: Add filter-sterilized stock solutions of the test compounds to the molten MS medium to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 µM). Ensure the final solvent concentration is consistent across all treatments and does not exceed 0.1%.

  • Plating: Dispense the medium into sterile petri dishes and allow to solidify.

  • Callus Inoculation: In a sterile environment, transfer small, uniform pieces of tobacco callus (approximately 100 mg) onto the surface of the prepared media.

  • Incubation: Incubate the plates in the dark at 25 ± 2°C for 4-6 weeks.

  • Data Collection: After the incubation period, carefully remove the callus from the medium and determine the fresh weight.

  • Data Analysis: Plot the mean fresh weight against the concentration of each compound. Compare the dose-response curves to determine the relative activity.

Causality and Reproducibility:

  • Uniform Callus Inoculum: Using callus pieces of a consistent size and from the same source culture minimizes variability in the starting material.

  • Solvent Control: Including a solvent-only control is essential to ensure that the solvent itself does not affect callus growth.

  • Dose-Response Curve: A full dose-response curve provides a more comprehensive comparison of potency and efficacy than a single-point measurement.

Protocol 2: Comparative In Vitro Kinase Inhibition Assay

This protocol provides a framework for comparing the kinase inhibitory potential of this compound and other purine analogs. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Objective: To determine and compare the IC50 values of this compound and a known kinase inhibitor (e.g., Staurosporine) against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., a cyclin-dependent kinase or a tyrosine kinase)

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (this compound, Staurosporine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.

  • Compound Addition: Add serial dilutions of the test compounds to the reaction wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.

  • Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: Convert the luminescence signals to percent inhibition relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality and Reproducibility:

  • ATP Concentration: The IC50 value of ATP-competitive inhibitors is highly dependent on the ATP concentration. It is recommended to use an ATP concentration close to the Km value for the kinase to obtain more comparable results.

  • Enzyme Purity and Activity: The purity and specific activity of the recombinant kinase can significantly impact the results. Use a well-characterized and consistent source of the enzyme.

  • Assay Window: Ensure a sufficient signal-to-background ratio in the assay to obtain reliable data.

Protocol 3: Comparative Antiviral Activity Assay (Plaque Reduction Assay)

This protocol is a standard method for evaluating the ability of a compound to inhibit the replication of a virus.

Objective: To compare the antiviral efficacy of this compound and a known antiviral agent against a specific virus (e.g., Herpes Simplex Virus or Dengue Virus).

Materials:

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Test compounds (this compound, Acyclovir) dissolved in a suitable solvent

  • Methylcellulose overlay medium

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing serial dilutions of the test compounds. Include a positive control (known antiviral) and a negative control (vehicle).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until distinct plaques are visible (typically 2-5 days).

  • Plaque Visualization: Remove the overlay medium, fix the cells, and stain with crystal violet solution.

  • Data Collection: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the vehicle control. Determine the EC50 (50% effective concentration) value.

Causality and Reproducibility:

  • Virus Titer: Accurate determination of the virus titer is crucial for consistent infection.

  • Cell Health: The physiological state of the host cells can affect virus replication and compound cytotoxicity. Use healthy, actively dividing cells.

  • Cytotoxicity Assessment: It is essential to perform a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed antiviral effect is not due to general cell toxicity.

Visualizing Workflows and Pathways

To further enhance understanding and reproducibility, it is helpful to visualize the experimental workflows and the potential signaling pathways involved.

Experimental Workflow for Comparative Analysis

G cluster_0 Compound Preparation & QC cluster_1 Biological Assays cluster_2 Data Analysis & Comparison cpd_synthesis Synthesis/Procurement of This compound & Alternatives cpd_qc Purity & Identity Verification (NMR, MS, HPLC) cpd_synthesis->cpd_qc cytokinin_assay Cytokinin Activity Assay (Tobacco Callus) cpd_qc->cytokinin_assay Test Compounds kinase_assay Kinase Inhibition Assay (ADP-Glo) cpd_qc->kinase_assay Test Compounds antiviral_assay Antiviral Assay (Plaque Reduction) cpd_qc->antiviral_assay Test Compounds data_analysis Dose-Response Curves IC50/EC50 Determination cytokinin_assay->data_analysis kinase_assay->data_analysis antiviral_assay->data_analysis comparison Comparative Analysis of Potency, Efficacy & Reproducibility data_analysis->comparison reproducibility Reproducible Findings comparison->reproducibility

Caption: Workflow for reproducible comparative analysis.

Hypothesized Signaling Pathway for Cytokinin Activity

G cluster_0 cluster_1 cluster_2 cluster_3 cytokinin This compound (or BAP) receptor Cytokinin Receptor (e.g., CRE1/AHK4) cytokinin->receptor Binding hpt Histidine Phosphotransfer Proteins (HPs) receptor->hpt Phosphorylation arr_b Type-B Arabidopsis Response Regulators (ARRs) hpt->arr_b gene_expression Cytokinin-Responsive Gene Expression arr_b->gene_expression Activation cell_cycle Cell Cycle Progression gene_expression->cell_cycle

Caption: Cytokinin signaling pathway.

Conclusion and Future Directions

The reproducibility of experiments involving this compound is paramount for advancing our understanding of its biological potential. This guide has outlined the critical factors that influence experimental outcomes, with a strong emphasis on the initial characterization of the compound. By employing the detailed, comparative protocols provided, researchers can generate robust and reliable data.

Direct, head-to-head studies comparing the reproducibility of results obtained with this compound versus its alternatives in various assay formats are still needed. Such studies will be invaluable in establishing this compound as a reliable tool for research and drug discovery. By adhering to the principles of scientific integrity and rigorous experimental design outlined in this guide, the research community can unlock the full potential of this compound and other novel 7-deazapurine derivatives.

References

  • Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(4), 846-897. Available from: [Link]

  • Nisler, J., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(7), 823-830. Available from: [Link]

  • Spíchal, L., et al. (2009). The purine derivative PI-55 blocks cytokinin action via receptor inhibition. The FEBS Journal, 276(1), 237-247. Available from: [Link]

  • Wikipedia. 6-Benzylaminopurine. Available from: [Link]

  • Sharma, P., et al. (2014). Purine Analogues as Kinase Inhibitors: A Review. Current Topics in Medicinal Chemistry, 14(18), 2094-2117. Available from: [Link]

  • Nisler, J., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(7), 823-830. Available from: [Link]

  • Frébort, I., et al. (2002). Cytokinin oxidase/cytokinin dehydrogenase assay: optimized procedures and applications. Analytical Biochemistry, 306(1), 1-7. Available from: [Link]

  • Kumar, S., & Singh, S. (2024). Comparative analysis of the effect of 6-Benzylaminopurin versus meta-Topolin on in vitro regeneration, Chlorophyll and protein contents in winter cherry Withania somnifera. ResearchGate. Available from: [Link]

  • Ruan, J., & Yi, P. (2022). Exogenous 6-benzylaminopurine inhibits tip growth and cytokinesis via regulating actin dynamics in the moss Physcomitrium patens. Planta, 256(1), 1. Available from: [Link]

  • De Clercq, E. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 669. Available from: [Link]

  • Lux, M. W., et al. (2023). Special issue: reproducibility in synthetic biology. Synthetic Biology, 8(1), ysad023. Available from: [Link]

  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility. Nature, 533(7604), 452-454. Available from: [Link]

  • Nisler, J., et al. (2010). Cytokinin receptor antagonists derived from 6-benzylaminopurine. Phytochemistry, 71(7), 823-830. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Benzylamino-7-deazapurine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 6-Benzylamino-7-deazapurine, a purine analog used in various research applications. By adhering to these protocols, you not only ensure the safety of your laboratory personnel but also protect our environment and maintain regulatory compliance, building a foundation of trust in our scientific practices.

Disclaimer: The disposal guidelines for this compound are based on the known hazardous properties of the closely related compound, 6-Benzylaminopurine (BAP), and general principles for handling hazardous chemical waste. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for this compound and adhere to all local, state, and federal regulations.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. This compound, as a derivative of purine, presents several potential risks. Based on data from the analogous compound 6-Benzylaminopurine, significant health and environmental hazards are anticipated.

Key Hazards Include:

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

These classifications necessitate that this compound be managed as a hazardous chemical waste stream from cradle to grave.

Hazard Classification (Based on 6-Benzylaminopurine)GHS PictogramPrecautionary Statement Codes
Acute toxicity, Oral (Category 4)

H302
Reproductive toxicity (Category 2)

H361
Hazardous to the aquatic environment, long-term (Category 1)

H410

Regulatory Framework: The Legal Imperative

The disposal of laboratory chemical waste is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[3][4] RCRA establishes the framework for a "cradle-to-grave" management system for hazardous waste.[3] It is critical to recognize that state and local regulations may be more stringent than federal requirements.[3]

Under RCRA, a chemical waste may be classified as hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[5] Due to its aquatic toxicity and potential health hazards, this compound waste must be managed as hazardous. A critical and universal prohibition is the ban on sewering hazardous waste pharmaceuticals, which applies to all healthcare facilities and, by extension, research laboratories handling similar compounds.[6]

Standard Operating Procedure for Disposal

The following step-by-step methodology provides a clear path for the safe disposal of this compound waste. The primary directive, supported by safety data sheets for analogous compounds, is that this chemical waste must be disposed of via an approved industrial combustion plant or a licensed hazardous waste disposal facility.[1][7][8] On-site treatment or neutralization is not recommended due to the compound's toxicity profile and the potential for creating other hazardous byproducts.

Step 1: Waste Segregation at the Source

Proper segregation is the first and most critical step in a compliant waste management program. It prevents dangerous chemical reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.

  • Action: Designate a specific, clearly labeled hazardous waste container for all this compound waste streams.

  • Causality: Co-mingling of incompatible wastes can lead to fire, explosion, or the generation of toxic gases. For instance, purine analogs should be kept separate from strong oxidizing agents.[7][9]

Step 2: Waste Streams and Containerization

Three primary waste streams should be considered for this compound:

A. Solid Waste (Pure Compound, Contaminated PPE)

  • Protocol:

    • Collect unused or expired this compound powder in its original container or a compatible, sealable container.

    • Place all lightly contaminated personal protective equipment (PPE), such as gloves, and disposable labware (e.g., weigh boats, pipette tips) into a designated, durable, plastic-lined container.[10]

    • Ensure the container is kept closed when not in use.

  • Container: A pail or drum with a secure lid. The container must be in good condition, compatible with the chemical, and able to be securely sealed.

B. Liquid Waste (Solutions and Rinsates)

  • Protocol:

    • Collect all solutions containing this compound, including experimental residues and the first rinse of contaminated glassware, in a dedicated, leak-proof container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.

  • Container: A glass or chemically resistant plastic (e.g., HDPE) carboy with a screw-top lid. Do not fill containers beyond 90% capacity to allow for vapor expansion.

C. Sharps Waste

  • Protocol:

    • If a syringe is used to handle solutions of this compound and is not empty (i.e., the plunger is not fully depressed), it must be disposed of as hazardous waste.[6]

    • Place the entire syringe into a designated sharps container that is also labeled as hazardous waste.

  • Container: An approved, puncture-proof sharps container.

Step 3: Labeling and Storage

Accurate and clear labeling is a legal requirement and essential for safety.

  • Protocol:

    • Label every waste container with the words "HAZARDOUS WASTE ".

    • Clearly identify the contents: "This compound Waste ". List all constituents, including solvents and their approximate percentages.

    • Indicate the primary hazards (e.g., "Toxic," "Ecotoxic").

    • Record the accumulation start date (the date the first drop of waste is added).

  • Storage: Store sealed waste containers in a designated satellite accumulation area (SAA) within or near the laboratory. The SAA must be under the control of the operator, and containers must be stored in secondary containment (such as a spill tray) to capture any potential leaks.[7]

Spill Management Protocol

Accidents happen, and a prepared response is key to mitigating risk.

  • Protocol for a Small Spill (Solid):

    • Alert Personnel: Notify others in the immediate area.

    • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

    • Containment: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Avoid dry sweeping.

    • Clean-up: Moisten the absorbent material slightly with water, then carefully scoop the mixture into the designated solid hazardous waste container.

    • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Protocol for a Small Spill (Liquid):

    • Alert and Don PPE: Follow the same initial steps as for a solid spill.

    • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Clean-up: Once absorbed, carefully scoop the material into the solid hazardous waste container.

    • Decontaminate: Clean the spill area with an appropriate solvent or soapy water, collecting the rinsate as liquid hazardous waste.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid, Liquid, Sharps) segregate Step 1: Segregate Waste - Solid (Compound, PPE) - Liquid (Solutions) - Sharps (Contaminated) start->segregate is_spill Is it a spill? containerize Step 2: Use Correct Containers - Solids: Lined Pail - Liquids: Carboy - Sharps: Puncture-proof is_spill->containerize No spill_protocol Follow Spill Protocol - Alert, PPE, Contain - Clean up into waste container is_spill->spill_protocol Yes segregate->is_spill label Step 3: Label Container - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date containerize->label store Step 4: Store in SAA - Securely sealed - Secondary containment label->store pickup Step 5: Arrange Pickup Contact EHS for disposal by licensed contractor store->pickup spill_protocol->containerize

Caption: Decision workflow for handling this compound waste.

Final Step: Arranging for Disposal

Once your waste container is full or has been accumulating for the maximum time allowed by your institution (often 90-180 days), you must arrange for its removal.

  • Action: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a hazardous waste pickup. Do not attempt to dispose of the waste through a commercial or municipal waste service.

  • Trustworthiness: Your EHS office is the authoritative resource for ensuring that waste is transported, treated, and disposed of in full compliance with all regulations, protecting both you and your institution from liability.

By implementing these procedures, you demonstrate a commitment to safety and environmental stewardship that is the hallmark of a responsible scientific professional.

References

  • Safety Data Sheet: 6-Benzylaminopurine. Chemos GmbH&Co.KG. (2022-08-18). [Link]

  • PubChem Compound Summary for CID 62389, 6-Benzylaminopurine. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 6-Benzylaminopurine. Carl ROTH. [Link]

  • 6-Benzylaminopurine - BAP Hormone Powder. Plant Cell Labs. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

  • Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. PubMed. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. MDPI. [Link]

  • Novel genomic island modifies DNA with 7-deazaguanine derivatives. PNAS. [Link]

  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. ResearchGate. [Link]

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. [Link]

  • Reactive Nitrogen in the United States: An Analysis of Inputs, Flows, Consequences, and Management Options. EPA. [Link]

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  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. EPA. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR. [Link]

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Navigating the Handling of 6-Benzylamino-7-deazapurine: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

The handling of novel purine analogs like 6-Benzylamino-7-deazapurine is fundamental to advancing therapeutic research. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed operational plan for the selection and use of personal protective equipment (PPE), as well as procedures for the safe disposal of this compound. While a comprehensive toxicological profile for this compound is not fully established, its structural similarity to other purine analogs, such as 6-Benzylaminopurine, necessitates a cautious and thorough approach to safety.

Understanding the Risks: A Foundation for Safety

This compound is classified as a hazardous chemical. The primary routes of occupational exposure are inhalation of the powdered form, dermal contact, and accidental ingestion.

Available safety data for this compound and its close structural analogs indicate the following potential hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed[1].

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation[2].

  • Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation[3].

  • Reproductive Toxicity: Due to its classification as a purine analog, there is a potential for reproductive toxicity, and it should be handled as a substance with this potential until proven otherwise[4].

Given these hazards, a multi-layered PPE strategy is essential to create a reliable barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental context. The following table outlines the minimum required PPE for handling this compound in a solid (powder) form and when in solution.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid Compound (e.g., weighing, aliquoting) Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities.Double-gloving with nitrile gloves.A fully buttoned laboratory coat. Consider a disposable gown for larger quantities.A NIOSH-approved N95 respirator or higher.
Handling Diluted Solutions Safety glasses with side shields.Nitrile gloves (single pair).A fully buttoned laboratory coat.Not typically required if handled in a well-ventilated area or chemical fume hood.
Causality Behind PPE Choices: A Deeper Dive
  • Eye and Face Protection: The potential for serious eye irritation from airborne particles or splashes necessitates robust eye protection. Safety glasses with side shields are the minimum requirement. Goggles provide a more complete seal, and a face shield offers an additional layer of protection against splashes when handling solutions or larger quantities of powder.

  • Hand Protection: Nitrile gloves are recommended due to their broad chemical resistance. Double-gloving when handling the solid form minimizes the risk of exposure in case the outer glove is breached. It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat protects against incidental contact with small amounts of the compound. For procedures with a higher risk of contamination, such as handling larger quantities or in the event of a spill, a disposable gown provides a higher level of protection and can be easily disposed of as contaminated waste.

  • Respiratory Protection: The fine, dusty nature of the solid compound presents an inhalation hazard. An N95 respirator is the minimum requirement to protect against airborne particulates. All handling of the solid should ideally be performed within a chemical fume hood or a powder containment hood to minimize aerosolization.

Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow start Start: Handling this compound task_assessment Assess Task: Solid or Solution? start->task_assessment solid_handling Solid Form (Weighing, Aliquoting) task_assessment->solid_handling Solid solution_handling Solution Form (Dilutions, Assays) task_assessment->solution_handling Solution fume_hood_solid Work in Chemical Fume Hood or Powder Containment Hood solid_handling->fume_hood_solid fume_hood_solution Work in Well-Ventilated Area or Chemical Fume Hood solution_handling->fume_hood_solution ppe_solid Required PPE: - Double Nitrile Gloves - Lab Coat/Disposable Gown - Safety Goggles/Face Shield - N95 Respirator end End: Procedure Complete ppe_solid->end ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses ppe_solution->end fume_hood_solid->ppe_solid fume_hood_solution->ppe_solution

Caption: PPE Selection Workflow for this compound.

Emergency Response and Decontamination

In the event of accidental exposure, immediate and appropriate action is critical. The following diagram outlines the initial steps to be taken.

Emergency_Response_Workflow exposure Accidental Exposure Occurs exposure_type Identify Exposure Type exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Immediately remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. skin_contact->skin_action eye_action Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. eye_contact->eye_action inhalation_action Move to fresh air immediately. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth with water. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention (Bring SDS if available) skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical report_incident Report Incident to Supervisor and EHS seek_medical->report_incident

Caption: Emergency Response for Accidental Exposure.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste generated should be treated as hazardous chemical waste[5].

Step 1: Waste Segregation

  • Solid Waste: Collect unused or expired this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, leak-proof container lined with a heavy-duty plastic bag[4].

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste[6].

Step 2: Containerization and Labeling

  • All waste containers must be in good condition and have a secure, tight-fitting lid[5].

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Follow your institution's specific labeling requirements.

Step 3: Storage

  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from drains and high-traffic areas.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

Step 4: Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash[2].

Decontamination of Glassware:

Reusable glassware that has come into contact with this compound should be decontaminated.

  • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the compound. Collect this rinse as hazardous liquid waste.

  • Wash the glassware with soap and water.

  • Perform a final rinse with deionized water.

By adhering to these stringent PPE and disposal protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2022, August 18). Safety Data Sheet: 6-Benzylaminopurine. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Canterbury District Health Board. (2019, January). NU10.35 Safe Handling and Waste Management of Cytotoxic Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.